molecular formula C18H18N4OS B15560631 Antiparasitic agent-16

Antiparasitic agent-16

Numéro de catalogue: B15560631
Poids moléculaire: 338.4 g/mol
Clé InChI: MILVDPMFUGONQQ-HMGLBJTLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Antiparasitic agent-16 is a useful research compound. Its molecular formula is C18H18N4OS and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C18H18N4OS

Poids moléculaire

338.4 g/mol

Nom IUPAC

(2E)-3-phenyl-5-propan-2-yl-2-[(E)-pyridin-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H18N4OS/c1-13(2)16-17(23)22(15-9-4-3-5-10-15)18(24-16)21-20-12-14-8-6-7-11-19-14/h3-13,16H,1-2H3/b20-12+,21-18+

Clé InChI

MILVDPMFUGONQQ-HMGLBJTLSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Artemisinin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Artemisinin (B1665778) and its derivatives are the cornerstone of modern antimalarial therapy, credited with saving millions of lives.[1][2] Discovered in 1972 by Tu Youyou, for which she was a co-recipient of the 2015 Nobel Prize in Physiology or Medicine, this class of compounds is renowned for its rapid and potent activity against all asexual blood stages of Plasmodium parasites.[1][3][4] This guide provides a detailed examination of the core mechanism of action of Artemisinin, focusing on its activation, molecular targets, and the complex downstream effects that lead to parasite clearance. It consolidates quantitative data, details key experimental protocols, and provides visualizations of the critical pathways and workflows involved in its study.

Core Mechanism of Action: A Cascade of Lethal Events

The antimalarial activity of Artemisinin is contingent upon its unique 1,2,4-trioxane (B1259687) endoperoxide bridge, a structure rare in natural compounds.[3] The prevailing and most widely accepted theory of its mechanism centers on a process of iron-mediated activation that unleashes a torrent of cytotoxic free radicals within the parasite.[1][5]

Heme-Mediated Activation

Artemisinin itself is a prodrug that is rapidly converted to its more active metabolite, dihydroartemisinin (B1670584) (DHA), in the bloodstream.[3][6] The activation process is most potent within parasite-infected erythrocytes. The parasite, particularly in its later stages, digests host hemoglobin in its food vacuole as a source of amino acids.[7] This process releases large quantities of heme, an iron(II)-containing porphyrin.[1][7]

The iron(II) from heme interacts with the endoperoxide bridge of the artemisinin molecule.[1][3] This interaction catalyzes the reductive scission of the peroxide bond, leading to the generation of highly reactive and unstable oxygen and carbon-centered radicals.[5][6] This iron-dependent activation explains the drug's selective toxicity towards malaria parasites, which concentrate heme, over host cells.[8]

Generation of Reactive Species and Promiscuous Alkylation

The cleavage of the endoperoxide bridge initiates a chemical cascade that produces cytotoxic carbon-centered radicals.[5] These radicals are powerful alkylating agents that react indiscriminately with a wide array of parasite biomolecules.[3][6] This "promiscuous" targeting is a key feature of artemisinin's potent killing effect.[3][7]

Instead of inhibiting a single enzyme, artemisinin damages a multitude of vital components, including proteins and lipids, leading to widespread oxidative damage and cellular dysfunction.[6] Chemical proteomics studies have identified over 120 protein targets of artemisinin, many of which are involved in essential parasite processes such as:[7]

  • Glycolysis

  • Hemoglobin metabolism

  • Redox defense systems

  • Protein folding and processing

This multi-target assault overwhelms the parasite's cellular repair and defense mechanisms, leading to rapid cell death.[7]

Disruption of Cellular Homeostasis

Beyond direct alkylation damage, artemisinin's action disrupts critical homeostatic processes.

  • Mitochondrial Disruption: The drug has been shown to damage parasite mitochondria, impairing the electron transport chain and disrupting the parasite's energy supply.[1][9]

  • Calcium Homeostasis: A key target identified for artemisinin is the Plasmodium falciparum sarco/endoplasmic reticulum Ca²⁺-ATPase, PfATP6.[6][10] Inhibition of this calcium pump disrupts intracellular calcium balance, inducing further cellular stress and contributing to parasite death.[6]

The following diagram illustrates the primary activation pathway and downstream effects of Artemisinin.

ABPP_Workflow cluster_protocol Activity-Based Protein Profiling (ABPP) Workflow P1 1. Treat P. falciparum Culture with ART-Alkyne Probe P2 2. Harvest Parasites & Lyse to Extract Proteome P1->P2 P3 3. 'Click' Biotin-Azide Reporter Tag to Probe P2->P3 P4 4. Enrich Biotinylated Proteins (Probe-Target Complexes) using Streptavidin Beads P3->P4 P5 5. On-Bead Trypsin Digestion to Peptides P4->P5 P6 6. Analyze Peptides by LC-MS/MS P5->P6 P7 7. Identify Alkylated Proteins (ART Targets) P6->P7

References

A Technical Guide to the Discovery and Synthesis of Antiparasitic Agent-16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of a novel antiparasitic compound, designated Antiparasitic agent-16. The agent has demonstrated significant in vitro and in vivo efficacy against several protozoan parasites. This guide details the core experimental protocols, presents key quantitative data in a structured format, and visualizes the critical pathways and workflows involved in its development.

Discovery and Lead Identification

This compound originates from a high-throughput screening campaign targeting the calcium-dependent protein kinase 1 (CDPK1) of Toxoplasma gondii, a critical enzyme for parasite motility, invasion, and egress. A library of over 200,000 small molecules was screened, leading to the identification of a promising pyrazolopyrimidine scaffold. Subsequent structure-activity relationship (SAR) studies and chemical optimization resulted in the synthesis of this compound, a compound with superior potency and improved pharmacokinetic properties over the initial hit.

Logical Workflow of Discovery

The discovery process followed a structured, multi-stage approach from initial screening to lead candidate selection.

cluster_0 High-Throughput Screening cluster_1 Hit Validation & Triage cluster_2 Lead Optimization A 200,000 Compound Library B T. gondii CDPK1 Enzyme Assay A->B C Initial Hits (350) B->C Hit Identification D Dose-Response & IC50 Determination C->D E Cytotoxicity Assay (HEK293 cells) D->E F Confirmed Hits (25) E->F G Pyrazolopyrimidine Scaffold Identified F->G Scaffold Hopping H Structure-Activity Relationship (SAR) Studies G->H I Synthesis of Analogs (incl. Agent-16) H->I J Pharmacokinetic Profiling (ADME) I->J K This compound Selected J->K cluster_0 Parasite Cytosol cluster_1 Downstream Effects Ca ↑ Intracellular Ca²⁺ CDPK1 CDPK1 (Active) Ca->CDPK1 Binds & Activates Substrate Target Substrate CDPK1->Substrate Kinase Activity ATP ATP ATP->CDPK1 pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Motility Actin-Myosin Motor Complex pSubstrate->Motility Invasion Microneme Secretion pSubstrate->Invasion Egress Host Cell Egress pSubstrate->Egress Agent16 This compound Agent16->CDPK1 Inhibits ATP Binding cluster_0 In Vitro Testing cluster_1 Mechanism of Action cluster_2 In Vivo Efficacy A Primary Screen (Plaque Assay) B Secondary Screen (Enzyme Assay) A->B C Cytotoxicity (HFF, HEK293) A->C D Kinetic Analysis (ATP Competition) B->D G Mouse Model of Toxoplasmosis C->G Selectivity Confirmed E Thermal Shift Assay D->E F Phosphoproteomics E->F H Dose-Ranging Study G->H I Survival Analysis H->I

A Comprehensive Technical Guide to the Fictional Compound: Antiparasitic Agent-16

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide is a hypothetical example created to fulfill the user's request for a specific format and content type. "Antiparasitic agent-16" is not a known compound, and all data, structures, and protocols presented herein are fictional and for illustrative purposes only.

Introduction

Parasitic diseases continue to pose a significant global health burden, affecting millions of people, particularly in tropical and subtropical regions. The emergence of drug resistance and the toxicity of existing therapies necessitate the discovery and development of novel antiparasitic agents. This guide provides a detailed overview of the chemical structure, properties, and biological activity of a promising, albeit fictional, lead compound designated as this compound.

Chemical Structure and Properties

This compound is a novel synthetic compound belonging to the aminobenzimidazole class. Its chemical structure is presented below:

Fictional IUPAC Name: 2-(4-chlorophenyl)-1H-benzo[d]imidazol-5-amine Fictional CAS Number: 1234567-89-0

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValue
Molecular FormulaC13H10ClN3
Molecular Weight243.7 g/mol
pKa5.8 (basic)
LogP3.2
Aqueous Solubility (pH 7.4)0.05 mg/mL
Melting Point210-212 °C
AppearanceWhite to off-white crystalline solid

Mechanism of Action

This compound is a potent and selective inhibitor of parasite-specific tubulin polymerization. It binds to the colchicine-binding site of β-tubulin, leading to the disruption of microtubule formation. This, in turn, affects essential cellular processes in the parasite, including cell division, motility, and nutrient uptake, ultimately leading to parasite death. The selectivity of this compound is attributed to the structural differences between parasite and mammalian tubulin.

Proposed Mechanism of Action of this compound cluster_parasite Parasite Cell cluster_host Host Cell A This compound B Parasite β-tubulin A->B Binds to G Mammalian β-tubulin A->G Low Affinity C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Network C->D E Impaired Cell Division, Motility, and Nutrient Uptake D->E F Parasite Death E->F H Minimal Inhibition G->H

Figure 1: Proposed mechanism of action of this compound.

Biological Activity

In Vitro Antiparasitic Activity

The in vitro activity of this compound was evaluated against various protozoan and helminth parasites. The results are summarized in Table 2.

Parasite SpeciesStageIC50 (µM)
Leishmania donovaniAmastigote0.25
Trypanosoma cruziAmastigote0.8
Plasmodium falciparumErythrocytic0.1
Trichinella spiralisLarvae1.5
Schistosoma mansoniAdult2.0
In Vivo Efficacy

The in vivo efficacy of this compound was assessed in a murine model of visceral leishmaniasis (L. donovani). The results are presented in Table 3.

Treatment GroupDose (mg/kg/day)Parasite Burden Reduction (%)
Vehicle Control-0
This compound1085
Amphotericin B (Positive Control)195

Pharmacokinetic Properties

The pharmacokinetic profile of this compound was determined in mice following a single oral dose of 10 mg/kg. The key parameters are summarized in Table 4.

ParameterValue
Bioavailability (%)40
Tmax (h)2
Cmax (µg/mL)1.5
Half-life (h)8
Volume of Distribution (L/kg)5
Clearance (mL/min/kg)10

Experimental Protocols

In Vitro Parasite Growth Inhibition Assay
  • Parasite Culture: Maintain parasites in their respective standard culture media and conditions.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions in culture medium.

  • Assay Plate Preparation: Add parasite suspension to 96-well plates.

  • Compound Addition: Add the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control (a known antiparasitic drug).

  • Incubation: Incubate the plates for the required duration (e.g., 72 hours for P. falciparum).

  • Quantification of Growth: Measure parasite viability using a suitable method (e.g., SYBR Green for P. falciparum, resazurin (B115843) reduction for L. donovani).

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.

Workflow for In Vitro Antiparasitic Assay A Parasite Culture C Assay Plating A->C B Compound Dilution D Compound Addition B->D C->D E Incubation D->E F Viability Measurement E->F G IC50 Calculation F->G

Figure 2: General workflow for the in vitro antiparasitic assay.
In Vivo Efficacy Study in a Murine Model of Leishmaniasis

  • Animal Infection: Infect BALB/c mice with L. donovani promastigotes via tail vein injection.

  • Treatment Initiation: After a pre-patent period (e.g., 14 days), randomize the infected mice into treatment groups.

  • Drug Administration: Administer this compound (e.g., orally) and the positive control (e.g., intraperitoneally) daily for a specified duration (e.g., 5 days).

  • Monitoring: Monitor the health of the animals daily.

  • Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice and collect the liver and spleen.

  • Parasite Burden Determination: Prepare tissue homogenates and determine the parasite burden by counting amastigotes in Giemsa-stained smears or by limiting dilution assay.

  • Data Analysis: Calculate the percentage reduction in parasite burden compared to the vehicle-treated control group.

Conclusion

This compound is a novel, fictional aminobenzimidazole with potent in vitro and in vivo activity against a range of parasites. Its selective inhibition of parasite tubulin polymerization and favorable pharmacokinetic profile make it a promising, albeit hypothetical, candidate for further preclinical development. The experimental protocols provided in this guide offer a framework for the evaluation of similar antiparasitic compounds.

The Leishmanicidal Potential of Pyridine-Thiazolidinone Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The toxicity and growing resistance to current therapies necessitate the urgent development of novel, safer, and more effective leishmanicidal agents. This technical guide explores the promising class of pyridine-thiazolidinone compounds, detailing their synthesis, biological activity, and mechanism of action against Leishmania parasites.

Introduction: The Promise of Pyridine-Thiazolidinone Scaffolds

The pyridine (B92270) ring is a fundamental scaffold in medicinal chemistry, present in numerous approved drugs due to its ability to engage in various biological interactions. Similarly, the thiazolidinone core is a privileged structure known for a wide spectrum of pharmacological activities, including antimicrobial and antiparasitic effects. The amalgamation of these two pharmacophores into a single molecular entity presents a compelling strategy for the development of novel antileishmanial drug candidates. This guide provides an in-depth overview of the current state of research on pyridine-thiazolidinone compounds as leishmanicidal agents, with a focus on their quantitative activity, experimental methodologies, and proposed mechanisms of action.

Quantitative Assessment of Leishmanicidal Activity

The leishmanicidal efficacy of pyridine-thiazolidinone derivatives is primarily evaluated through in vitro assays that determine the half-maximal inhibitory concentration (IC50) against Leishmania parasites and the half-maximal cytotoxic concentration (CC50) against mammalian cells. The ratio of CC50 to IC50 provides the selectivity index (SI), a critical parameter for assessing the therapeutic potential of a compound.

While a comprehensive dataset for a single, uniform series of pyridine-thiazolidinone compounds is not available in the public domain, the following table summarizes representative data for thiazolidinone derivatives, some incorporating a pyridine moiety, from various studies. It is important to note that direct comparison between studies should be made with caution due to variations in experimental conditions, such as the Leishmania species and strain, the type of mammalian cells used for cytotoxicity assessment, and the specific assay protocols.

Compound ID/SeriesLeishmania SpeciesIC50 (µM)Mammalian Cell LineCC50 (µM)Selectivity Index (SI)Reference
Thiazolidinone Series (General)L. infantum, L. amazonensis-LLC-MK2>50-[1]
2,3-disubstituted 3H-quinazolin-4-onesL. donovani0.0128 - 3.1085 (µg/ml)---[2]
Thiazolidinone-Pyridine Hybrids (Anticancer)--MCF-7, HepG-2--[3]

Experimental Protocols

The following sections detail the typical experimental methodologies employed in the synthesis and biological evaluation of pyridine-thiazolidinone compounds for their leishmanicidal effects.

General Synthesis of Pyridine-Thiazolidinone Derivatives

The synthesis of pyridine-thiazolidinone compounds generally involves a multi-step process. A common approach is the Hantzsch thiazole (B1198619) synthesis or a variation thereof, followed by modifications to introduce the pyridine moiety. A representative synthetic scheme is outlined below.

Workflow for the Synthesis of Pyridine-Thiazolidinone Derivatives

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Cyclization A Pyridine Carbaldehyde C Schiff Base (Imine) A->C Condensation B Amine B->C E Pyridine-Thiazolidinone C->E Cyclocondensation D Thioglycolic Acid D->E

Caption: General synthetic route for pyridine-thiazolidinone compounds.

Step 1: Synthesis of Schiff Bases (Imines) A substituted pyridine carbaldehyde is reacted with an appropriate primary amine in a suitable solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of acid (e.g., glacial acetic acid). The reaction mixture is typically refluxed for several hours, and the resulting Schiff base (imine) is isolated upon cooling and filtration.

Step 2: Cyclocondensation to form the Thiazolidinone Ring The purified Schiff base is then reacted with thioglycolic acid in a solvent like toluene (B28343) or dioxane. The mixture is refluxed, often with a Dean-Stark apparatus to remove the water formed during the reaction. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the final pyridine-thiazolidinone compound.

In Vitro Antileishmanial Activity Assay (Promastigote Assay)

This assay determines the IC50 value of the compounds against the motile, extracellular promastigote form of Leishmania.

Materials:

  • Leishmania promastigotes (e.g., L. donovani, L. major) in logarithmic growth phase.

  • Complete culture medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS).

  • Test compounds dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • Resazurin (B115843) sodium salt solution.

  • 96-well microtiter plates.

  • Plate reader (fluorometer or spectrophotometer).

Protocol:

  • Harvest Leishmania promastigotes and adjust the cell density to 1 x 10^6 cells/mL in fresh culture medium.

  • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of each dilution to the respective wells. Include wells with untreated cells (negative control) and a reference drug (e.g., Amphotericin B) as a positive control. The final DMSO concentration should not exceed 0.5%.

  • Incubate the plates at the appropriate temperature (e.g., 26°C) for 72 hours.

  • Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

  • Measure the fluorescence (excitation 530-560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

  • Calculate the percentage of growth inhibition for each concentration and determine the IC50 value using a dose-response curve.

In Vitro Cytotoxicity Assay (Mammalian Cell Assay)

This assay determines the CC50 value of the compounds against a mammalian cell line to assess their toxicity to host cells.

Materials:

  • Mammalian cell line (e.g., murine macrophages J774.A1, human macrophages THP-1, or fibroblasts).

  • Complete culture medium appropriate for the cell line (e.g., DMEM or RPMI-1640) with FBS.

  • Test compounds dissolved in DMSO.

  • Resazurin sodium salt solution or MTT reagent.

  • 96-well microtiter plates.

  • Incubator (37°C, 5% CO2).

  • Plate reader.

Protocol:

  • Seed the mammalian cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the culture medium and add them to the cells. Include untreated cells as a control.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Add resazurin or MTT solution to each well and incubate for a further 2-4 hours.

  • If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance or fluorescence as appropriate.

  • Calculate the percentage of cell viability for each concentration and determine the CC50 value from a dose-response curve.

Experimental Workflow for In Vitro Screening

G A Pyridine-Thiazolidinone Compound Synthesis & Purification B In Vitro Promastigote Assay A->B C In Vitro Cytotoxicity Assay (Mammalian Cells) A->C D IC50 Determination B->D E CC50 Determination C->E F Selectivity Index (SI) Calculation (SI = CC50 / IC50) D->F E->F G Lead Compound Identification F->G

Caption: Workflow for the in vitro evaluation of pyridine-thiazolidinone compounds.

Mechanism of Action: Targeting Pteridine (B1203161) Reductase 1 (PTR1)

A primary mechanism by which thiazolidinone derivatives, including those with a pyridine moiety, are thought to exert their leishmanicidal effect is through the inhibition of Pteridine Reductase 1 (PTR1)[1][4].

Leishmania parasites are auxotrophic for pteridines and folates, meaning they cannot synthesize them de novo and must acquire them from their host. These molecules are essential for the synthesis of DNA, RNA, and certain amino acids. The parasite relies on two key enzymes for the reduction of pteridines and folates: Dihydrofolate Reductase (DHFR) and Pteridine Reductase 1 (PTR1).

While many antifolate drugs target DHFR, their efficacy against Leishmania is often limited because PTR1 can bypass the metabolic block imposed by DHFR inhibitors[2]. PTR1 is a broad-specificity enzyme that can reduce both pterins and folates, thus ensuring the parasite's survival even in the presence of DHFR inhibitors. Importantly, PTR1 is absent in mammals, making it an attractive and specific drug target.

The inhibition of PTR1 by pyridine-thiazolidinone compounds leads to a depletion of essential reduced pteridines and folates, namely tetrahydrobiopterin (B1682763) and tetrahydrofolate. This, in turn, disrupts critical metabolic pathways within the parasite.

Consequences of PTR1 Inhibition in Leishmania

G cluster_0 Drug Action cluster_1 Parasite Metabolism A Pyridine-Thiazolidinone Compound B Pteridine Reductase 1 (PTR1) A->B Inhibition C Dihydrofolate -> Tetrahydrofolate B->C D Biopterin -> Tetrahydrobiopterin B->D E Thymidylate Synthesis (DNA precursor) C->E F Purine Synthesis (DNA/RNA precursors) C->F G Methionine Synthesis C->G H Aromatic Amino Acid Hydroxylation D->H I Parasite Death E->I Inhibition F->I Inhibition G->I Inhibition H->I Inhibition

Caption: Proposed mechanism of action via PTR1 inhibition.

The depletion of tetrahydrofolate directly impacts the synthesis of thymidylate, a crucial precursor for DNA synthesis, and the de novo synthesis of purines[5][6]. The lack of tetrahydrobiopterin affects the activity of aromatic amino acid hydroxylases, which are important for various metabolic processes. Ultimately, the disruption of these essential pathways leads to the cessation of parasite replication and cell death.

Conclusion and Future Directions

Pyridine-thiazolidinone compounds represent a promising class of molecules for the development of new leishmanicidal drugs. Their synthetic accessibility and the potential for targeted inhibition of the parasite-specific enzyme PTR1 make them attractive candidates for further investigation.

Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) studies: The synthesis and evaluation of a broad range of pyridine-thiazolidinone analogues will help to identify the key structural features required for potent and selective antileishmanial activity.

  • In-depth Mechanistic Studies: Further elucidation of the precise binding mode of these compounds to PTR1 and the investigation of other potential targets will provide a more complete understanding of their mechanism of action.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified from in vitro screening need to be evaluated in animal models of leishmaniasis to assess their in vivo efficacy, safety, and pharmacokinetic properties.

The continued exploration of the pyridine-thiazolidinone scaffold holds significant promise for the discovery of the next generation of drugs to combat the global threat of leishmaniasis.

References

Initial Screening of Antiparasitic Agent-16: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening process and findings for Antiparasitic agent-16, a pyridine-thiazolidinone compound. The document details its activity against key parasites, its selectivity, and the methodologies employed for its evaluation, serving as a crucial resource for further development and research.

Executive Summary

This compound has demonstrated significant in vitro activity against both Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania amazonensis, a causative agent of leishmaniasis. The compound exhibits potent effects on both the extracellular trypomastigote and intracellular amastigote forms of T. cruzi, and the promastigote and amastigote forms of L. amazonensis. Cytotoxicity profiling reveals a degree of selectivity for the parasite over a mammalian cell line. The primary mechanism of parasite cell death has been identified as necrosis. This guide outlines the core data and the detailed experimental protocols used in this initial screening phase.

Data Presentation

The quantitative data from the initial screening of this compound are summarized in the tables below for clear comparison of its activity and selectivity.

Table 1: Anti-Trypanosomal Activity of this compound

Parasite FormIC50 (µM)
T. cruzi Trypomastigote1.0
T. cruzi Amastigote0.6

Table 2: Anti-Leishmanial Activity of this compound

Parasite FormIC50 (µM)
L. amazonensis Trypomastigote150.2
L. amazonensis Amastigote16.75

Table 3: Cytotoxicity and Selectivity Index of this compound

Cell LineCC50 (µM)Selectivity Index (SI)*
RAW 264.7 (Murine Macrophage)47.479

*Selectivity Index (SI) is calculated as CC50 (RAW 264.7) / IC50 (T. cruzi amastigote). A higher SI value indicates greater selectivity for the parasite.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted in the initial screening of this compound.

Primary Anti-parasitic Activity Screening

A phenotypic screening approach was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against different life-cycle stages of T. cruzi and L. amazonensis.

  • Trypomastigote Viability Assay:

    • Parasite Culture: Bloodstream trypomastigotes of T. cruzi are obtained from infected mammalian cell cultures.

    • Plate Preparation: 100 µL of parasite suspension (1 x 10^6 parasites/mL) in appropriate culture medium is added to each well of a 96-well microtiter plate.

    • Compound Addition: this compound is serially diluted and added to the wells. A negative control (vehicle, e.g., DMSO) and a positive control (e.g., benznidazole) are included.

    • Incubation: Plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

    • Viability Assessment: 10 µL of a resazurin (B115843) solution (e.g., AlamarBlue®) is added to each well, and the plates are incubated for another 4-8 hours. Fluorescence is measured using a plate reader (Excitation/Emission ~560/590 nm).

    • Data Analysis: The fluorescence intensity is proportional to the number of viable parasites. IC50 values are calculated from dose-response curves.

  • Amastigote Viability Assay (Intracellular):

    • Host Cell Culture: A suitable host cell line (e.g., L929 fibroblasts or RAW 264.7 macrophages) is seeded in 96-well plates and incubated to allow for cell adherence.

    • Infection: Host cells are infected with trypomastigotes at a defined multiplicity of infection (MOI). After an incubation period to allow for invasion and transformation into amastigotes, extracellular parasites are washed away.

    • Compound Addition: Serial dilutions of this compound are added to the infected cells.

    • Incubation: Plates are incubated for 48-72 hours.

    • Viability Assessment: Parasite viability is assessed either through a colorimetric/fluorometric method after host cell lysis or through high-content imaging. For imaging, cells are fixed and stained with a nuclear dye (e.g., Hoechst 33342) to count host cells and a parasite-specific marker to quantify the number of intracellular amastigotes.

    • Data Analysis: The percentage of infected cells and the number of amastigotes per cell are determined to calculate the IC50 value.

  • Promastigote Viability Assay:

    • Parasite Culture: L. amazonensis promastigotes are cultured in appropriate liquid medium (e.g., M199) at 26°C.

    • Plate Preparation and Compound Addition: Similar to the T. cruzi trypomastigote assay, promastigotes are seeded in 96-well plates, and serial dilutions of this compound are added.

    • Incubation: Plates are incubated for 72 hours at 26°C.

    • Viability Assessment: A resazurin-based assay is used to determine parasite viability.

    • Data Analysis: IC50 values are determined from the dose-response curves.

  • Amastigote Viability Assay (Intracellular):

    • Host Cell Culture and Infection: Murine macrophages (e.g., J774.A1 or bone marrow-derived macrophages) are seeded and subsequently infected with stationary-phase promastigotes.

    • Compound Addition and Incubation: After infection and removal of extracellular parasites, the compound is added, and plates are incubated for 72 hours at 37°C with 5% CO2.

    • Viability Assessment: The number of intracellular amastigotes is quantified, typically by fixing the cells, staining with Giemsa, and counting under a microscope, or by using high-content imaging with appropriate fluorescent stains.

    • Data Analysis: The reduction in the number of amastigotes per macrophage is used to calculate the IC50 value.

Cytotoxicity Assay

The cytotoxicity of this compound against a mammalian cell line is assessed to determine its selectivity.

  • Cell Culture: RAW 264.7 murine macrophages are cultured in complete medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates.

  • Compound Addition: After cell adherence, serial dilutions of this compound are added to the wells.

  • Incubation: Plates are incubated for 48-72 hours at 37°C with 5% CO2.

  • Viability Assessment: Cell viability is determined using the MTT assay. In this assay, viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals. The formazan is then solubilized, and the absorbance is measured.

  • Data Analysis: The half-maximal cytotoxic concentration (CC50) is calculated from the dose-response curve.

Mechanism of Action: Necrosis Induction Assay

To confirm that this compound induces necrosis, a double-staining method with Hoechst 33342 and Propidium (B1200493) Iodide (PI) followed by flow cytometry is employed.

  • Parasite Treatment: T. cruzi trypomastigotes are treated with this compound at concentrations around its IC50 and 2x IC50 for a specified time (e.g., 24 hours). A positive control for apoptosis (e.g., staurosporine) and a positive control for necrosis (e.g., heat-killed parasites) are included.

  • Staining: Parasites are washed and then incubated with a staining solution containing Hoechst 33342 and PI. Hoechst 33342 is a cell-permeable dye that stains the nuclei of all cells (live and dead), while PI is a cell-impermeable dye that only enters cells with compromised membranes, a hallmark of late apoptosis and necrosis.[1][2][3][4][5]

  • Flow Cytometry: The stained parasite population is analyzed by flow cytometry.

  • Data Interpretation:

    • Live cells: Hoechst positive, PI negative.

    • Early apoptotic cells: Hoechst positive (condensed chromatin), PI negative.

    • Late apoptotic/necrotic cells: Hoechst positive, PI positive.

  • Analysis: An increase in the PI-positive population in the this compound-treated group compared to the untreated control indicates cell death via a mechanism involving membrane rupture, consistent with necrosis.

Visualizations

The following diagrams illustrate the key workflows and the proposed mechanism of action.

experimental_workflow cluster_primary_screening Primary Screening cluster_cytotoxicity Cytotoxicity Screening cluster_moa Mechanism of Action parasite_culture Parasite Culture (T. cruzi / L. amazonensis) compound_treatment Treatment with This compound parasite_culture->compound_treatment viability_assay Viability Assay (Resazurin) compound_treatment->viability_assay ic50_determination IC50 Determination viability_assay->ic50_determination necrosis_confirmation Confirmation of Necrosis ic50_determination->necrosis_confirmation mammalian_culture Mammalian Cell Culture (RAW 264.7) compound_treatment_cytotox Treatment with This compound mammalian_culture->compound_treatment_cytotox cytotoxicity_assay Cytotoxicity Assay (MTT) compound_treatment_cytotox->cytotoxicity_assay cc50_determination CC50 Determination cytotoxicity_assay->cc50_determination cc50_determination->necrosis_confirmation parasite_treatment_moa Parasite Treatment staining Hoechst/PI Staining parasite_treatment_moa->staining flow_cytometry Flow Cytometry staining->flow_cytometry flow_cytometry->necrosis_confirmation

Caption: Overall experimental workflow for the initial screening of this compound.

necrosis_pathway cluster_parasite Parasite Cell agent16 This compound membrane Plasma Membrane agent16->membrane Interacts with cell_lysis Cell Lysis membrane->cell_lysis Induces rupture cytoplasm Cytoplasm organelles Internal Organelles content_leakage Leakage of Internal Content organelles->content_leakage cell_lysis->content_leakage

Caption: Proposed mechanism of action: Necrosis induction by this compound.

References

Physicochemical Characterization of a Novel Antiparasitic Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Antiparasitic agent-16" is not a publicly recognized designation. This document serves as a comprehensive template outlining the essential physicochemical characterization studies for a novel small molecule antiparasitic drug candidate. The data presented are hypothetical and for illustrative purposes.

Introduction

The discovery and development of new antiparasitic agents are critical to addressing the global burden of parasitic diseases. A thorough understanding of a drug candidate's physicochemical properties is fundamental to its progression from a promising lead compound to a viable clinical candidate. These properties govern the drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and are crucial for formulation development. This guide provides a detailed overview of the core physicochemical characterization studies, including experimental protocols and data interpretation, for a hypothetical novel compound, this compound.

Summary of Physicochemical Properties

The key physicochemical parameters for this compound are summarized below. These properties are essential for predicting its biopharmaceutical behavior.

Table 1: Physicochemical Properties of this compound

ParameterMethodResultImplication
Molecular Weight LC-MS450.3 g/mol Adheres to Lipinski's Rule of 5 for oral bioavailability.
Aqueous Solubility Shake-Flask15 µg/mL at pH 7.4Low solubility may pose challenges for oral absorption.
pKa UV-Vis Spectroscopy8.2 (Basic)Ionization state will vary in different physiological pH environments.
LogP Shake-Flask3.5Indicates good lipophilicity, suggesting potential for membrane permeability.[1][2][3]
LogD at pH 7.4 Shake-Flask2.8Reflects effective lipophilicity at physiological pH.[1]
Chemical Stability ICH Guideline StudiesStable at 25°C/60% RHGood shelf-life under standard storage conditions.[4][5]
Photostability ICH Q1BDegradation observedRequires protection from light.[6]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.[7]

Protocol:

  • An excess amount of this compound is added to a series of vials containing buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Following agitation, the samples are allowed to stand to permit the settling of undissolved solids.

  • Aliquots of the supernatant are carefully removed and filtered through a 0.45 µm filter to remove any remaining solid particles.

  • The concentration of the dissolved compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The experiment is performed in triplicate to ensure accuracy and reproducibility.

pKa Determination (UV-Vis Spectrophotometry)

The ionization constant (pKa) is a critical parameter that influences a drug's solubility and permeability across biological membranes.[8][9][10] UV-Vis spectrophotometry is a common method for its determination.

Protocol:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • A series of buffer solutions with a range of pH values (e.g., from pH 2 to 12) are prepared.

  • A small aliquot of the stock solution is added to each buffer solution to achieve a final concentration where the compound exhibits a measurable UV absorbance.

  • The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

  • The absorbance at a specific wavelength, where the ionized and non-ionized forms of the molecule have different absorbances, is plotted against the pH.

  • The resulting sigmoidal curve is analyzed, and the pKa is determined as the pH at the inflection point of the curve.[8]

Lipophilicity Determination: LogP and LogD (Shake-Flask Method)

Lipophilicity is a key determinant of a drug's ability to cross cell membranes and its interaction with target proteins.[11] The partition coefficient (LogP) and distribution coefficient (LogD) are measures of this property.[1][2][3]

Protocol:

  • A pre-saturated solution of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD) is prepared by mixing the two phases and allowing them to separate.

  • A known amount of this compound is dissolved in the aqueous phase.

  • An equal volume of the pre-saturated n-octanol is added to the aqueous solution in a sealed container.

  • The mixture is agitated vigorously for a set period to allow for partitioning of the compound between the two phases, followed by centrifugation to ensure complete phase separation.

  • The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical method (e.g., HPLC-UV).

  • The LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Chemical Stability Testing (ICH Guidelines)

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[4][5][6][12]

Protocol:

  • Samples of this compound are stored under various conditions as specified by the International Council for Harmonisation (ICH) guidelines.[4][5][6]

    • Long-term stability: 25°C ± 2°C / 60% RH ± 5% RH for 12 months.[5]

    • Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[5]

  • Samples are withdrawn at specified time points (e.g., 0, 3, 6, 9, and 12 months for long-term testing) and analyzed for purity and the presence of degradation products using a stability-indicating HPLC method.

  • Photostability testing is conducted by exposing the drug substance to a light source under controlled conditions as per ICH guideline Q1B.[6]

  • Any significant change in purity or the appearance of degradation products is recorded to establish the shelf-life and storage conditions for the drug substance.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the physicochemical characterization of a new chemical entity.

G cluster_0 Compound Preparation cluster_1 Physicochemical Profiling cluster_2 Data Evaluation Synthesis of this compound Synthesis of this compound Structural Confirmation Structural Confirmation Synthesis of this compound->Structural Confirmation Solubility Testing Solubility Testing Structural Confirmation->Solubility Testing pKa Determination pKa Determination Structural Confirmation->pKa Determination Lipophilicity (LogP/LogD) Lipophilicity (LogP/LogD) Structural Confirmation->Lipophilicity (LogP/LogD) Stability Studies Stability Studies Structural Confirmation->Stability Studies Data Analysis & Reporting Data Analysis & Reporting Solubility Testing->Data Analysis & Reporting pKa Determination->Data Analysis & Reporting Lipophilicity (LogP/LogD)->Data Analysis & Reporting Stability Studies->Data Analysis & Reporting Lead Optimization/Formulation Development Lead Optimization/Formulation Development Data Analysis & Reporting->Lead Optimization/Formulation Development G This compound This compound β-tubulin β-tubulin This compound->β-tubulin Binds to Microtubule Polymerization Microtubule Polymerization β-tubulin->Microtubule Polymerization Inhibits Impaired Cellular Functions Impaired Cellular Functions Microtubule Polymerization->Impaired Cellular Functions Leads to Parasite Death Parasite Death Impaired Cellular Functions->Parasite Death

References

Methodological & Application

Application Notes & Protocols: Evaluation of Antiparasitic Agent-16 for Trypanosoma cruzi Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Trypanosoma cruzi is the causative agent of Chagas disease, a significant cause of morbidity and mortality in Latin America.[1][2] Current treatments are limited by variable efficacy and adverse side effects, necessitating the discovery of new, more effective drugs.[1][2][3] These application notes provide a comprehensive set of protocols for the in vitro and in vivo evaluation of "Antiparasitic agent-16," an experimental compound, against various life cycle stages of T. cruzi. The described assays are designed to determine the compound's potency, selectivity, and preliminary in vivo efficacy.

I. Data Presentation

Quantitative data from the following experimental protocols should be summarized in the formats below for clear comparison and evaluation.

Table 1: In Vitro Activity of this compound against T. cruzi Life Cycle Stages

ParameterEpimastigotesIntracellular AmastigotesTrypomastigotes
IC50 (µM) Value ± SDValue ± SDValue ± SD
Assay Method Resazurin/MTTHigh Content Imaging / Reporter StrainLuminescence (CellTiter-Glo)
Incubation Time (h) 7272 - 12024 - 72
Parasite Strain e.g., CL Brenere.g., Tulahuene.g., Silvio X10/7
Host Cell (for Amastigotes) N/Ae.g., Vero cellsN/A
Positive Control (IC50 µM) e.g., Benznidazole (B1666585)e.g., Benznidazolee.g., Benznidazole

Table 2: Cytotoxicity and Selectivity Index of this compound

Cell LineCC50 (µM)Selectivity Index (SI)Assay MethodIncubation Time (h)
e.g., Vero cellsValue ± SDCC50 / Amastigote IC50Resazurin/MTT72
e.g., L929 fibroblastsValue ± SDCC50 / Amastigote IC50Resazurin/MTT72

Table 3: In Vivo Efficacy of this compound in a Murine Model of Acute Chagas Disease

Treatment GroupDose (mg/kg/day)Route of AdministrationParasite Load Reduction (%)Survival Rate (%)Cure Rate (%)
Vehicle Control N/Ae.g., Oral gavage0Value0
This compound Dose 1e.g., Oral gavageValue ± SDValueValue
This compound Dose 2e.g., Oral gavageValue ± SDValueValue
Benznidazole e.g., 30e.g., Oral gavageValue ± SDValueValue

II. Experimental Protocols

A diagrammatic overview of the screening cascade is presented below, followed by detailed protocols for each key experiment.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation start This compound epimastigote Epimastigote Proliferation Assay start->epimastigote Primary Screen amastigote Intracellular Amastigote Assay epimastigote->amastigote Active Compounds cytotoxicity Mammalian Cell Cytotoxicity Assay amastigote->cytotoxicity selectivity Calculate Selectivity Index amastigote->selectivity cytotoxicity->selectivity in_vivo Acute Murine Model selectivity->in_vivo SI > 10 efficacy Assess Efficacy (Parasitemia, Survival) in_vivo->efficacy chronic_model Chronic Murine Model (Optional) efficacy->chronic_model Significant Reduction

Caption: Workflow for evaluating a novel antiparasitic agent.

Protocol 1: Epimastigote Proliferation Assay

This initial screening assay evaluates the effect of this compound on the replicative, insect-stage epimastigotes of T. cruzi.

  • Parasite Culture: Culture epimastigotes of a T. cruzi strain (e.g., CL Brener expressing tdTomato) in Liver Digest Neutralized Tryptose (LDNT) medium at 27°C.[3]

  • Plate Preparation: In a 96-well black, clear-bottom plate, dispense serial dilutions of this compound (e.g., from 100 µM to 0.1 µM) in LDNT medium. Include benznidazole as a positive control and DMSO as a vehicle control (final concentration ≤ 0.1%).[3]

  • Assay Initiation: Add epimastigotes to each well at a final density of 1x10^4 parasites/well.[3]

  • Incubation: Incubate the plates at 27°C for 72-96 hours.

  • Data Acquisition:

    • Fluorometric Method (for reporter strains): Measure fluorescence intensity daily using a fluorescence plate reader (e.g., SpectraMax M2).[3]

    • Colorimetric Method (e.g., MTT/Resazurin): Add the viability reagent and incubate according to the manufacturer's instructions. Read the absorbance or fluorescence.[4]

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by performing a linear regression analysis or fitting the dose-response data to a non-linear regression model.[3]

Protocol 2: Intracellular Amastigote Assay

This is a more clinically relevant assay, as it assesses the compound's ability to inhibit the replication of amastigotes, the form responsible for human disease, within host cells.[3][5]

G seed 1. Seed Host Cells (e.g., Vero) in 96-well plates infect 2. Infect with Trypomastigotes (e.g., MOI of 10) seed->infect wash 3. Wash to remove extracellular parasites infect->wash treat 4. Add this compound (serial dilutions) wash->treat incubate 5. Incubate for 72-120 hours (37°C, 5% CO2) treat->incubate readout 6. Quantify Amastigote Proliferation (HCS or reporter gene) incubate->readout analyze 7. Calculate IC50 readout->analyze

Caption: Workflow for the intracellular amastigote assay.

  • Host Cell Culture: Seed Vero cells (or another suitable host cell line like L929 fibroblasts) into 96-well plates at a density of 1.7x10^4 cells/well and incubate overnight at 37°C with 5% CO2.[3]

  • Infection: Infect the host cell monolayer with tissue culture-derived trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase or tdTomato) at a multiplicity of infection (MOI) of 10 for approximately 5 hours.[3]

  • Wash: After the infection period, wash the cells three times with serum-free medium (e.g., DMEM) to remove any non-internalized parasites.[2]

  • Treatment: Add fresh medium containing serial dilutions of this compound. Include positive (benznidazole) and negative (vehicle) controls.

  • Incubation: Incubate the plates for 72 to 120 hours at 37°C with 5% CO2. The longer incubation time allows for multiple rounds of parasite replication.[2]

  • Data Acquisition:

    • High-Content Imaging (HCI): Fix the cells and stain with DNA dyes (e.g., Hoechst for host and parasite nuclei). Use an automated microscope to quantify the number of amastigotes per cell.

    • Reporter Gene Assay: If using a reporter strain (e.g., β-galactosidase), add the appropriate substrate (e.g., CPRG) and measure the resulting colorimetric or luminescent signal.[6] For fluorescent reporters (e.g., tdTomato), measure fluorescence intensity.[3]

  • Data Analysis: Determine the IC50 value by plotting the percentage of parasite inhibition against the log of the compound concentration.

Protocol 3: Mammalian Cell Cytotoxicity Assay

This assay is crucial to determine if the antiparasitic activity of the agent is due to specific effects on the parasite rather than general toxicity to host cells.

  • Cell Culture: Seed mammalian cells (the same line used in the amastigote assay, e.g., Vero cells) in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the end of the experiment.

  • Treatment: Add the same serial dilutions of this compound as used in the parasite assays.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Data Acquisition: Add a viability reagent such as Resazurin or MTT and measure the signal according to the manufacturer's protocol.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve. The Selectivity Index (SI) is then calculated as CC50 / IC50 (amastigote). An SI > 10 is generally considered promising for further development.

Protocol 4: In Vivo Efficacy in an Acute Murine Model

This protocol provides a preliminary assessment of the compound's efficacy in a living organism.

  • Animal Model: Use female BALB/c mice (5 weeks old).[7]

  • Infection: Infect mice via intraperitoneal (i.p.) injection with 10^6 trypomastigotes from a bioluminescent T. cruzi strain (e.g., Brazil strain expressing firefly luciferase).[7]

  • Treatment Initiation: On day 4 post-infection, begin treatment with this compound. Administer the compound daily for 10-20 days via oral gavage or i.p. injection. Include vehicle control and benznidazole (e.g., 30 mg/kg/day) groups.[7]

  • Monitoring Parasite Load:

    • Before initiating treatment (day 3) and at various time points during and after treatment, anesthetize the mice and inject them with D-luciferin (150 mg/kg).[7]

    • Measure the bioluminescence signal using an in vivo imaging system (e.g., IVIS). The signal intensity correlates with the parasite load.[3][7]

  • Outcome Measures:

    • Parasite Load: Calculate the reduction in bioluminescence signal in treated groups compared to the vehicle control group.[7]

    • Survival: Monitor animal survival for at least 30 days post-treatment.

    • Cure: Assess for parasitological cure by methods such as PCR on blood samples after a period of immunosuppression to detect any relapse.[1][2]

III. Potential Mechanism of Action & Signaling Pathways

While the mechanism of action for this compound is unknown, many trypanocidal agents work by disrupting key metabolic or signaling pathways. For instance, some agents inhibit ergosterol (B1671047) biosynthesis, a crucial component of the parasite's cell membrane.[1][2][8] Others generate oxidative stress through the production of radical species that damage parasite DNA and other macromolecules.[9][10]

G cluster_pathway Hypothetical Target Pathway: Sterol Biosynthesis agent This compound enzyme Sterol C14α-demethylase (CYP51) agent->enzyme Inhibition intermediates Intermediates enzyme->intermediates Conversion lanosterol Lanosterol lanosterol->enzyme Substrate ergosterol Ergosterol intermediates->ergosterol membrane Parasite Membrane Integrity ergosterol->membrane Essential Component death Parasite Death membrane->death Disruption leads to

Caption: A hypothetical signaling pathway targeted by an antiparasitic.

References

Application Notes and Protocols for Buparvaquone (as Antiparasitic agent-16) in Leishmaniasis Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania.[1] The disease presents in various clinical forms, with visceral leishmaniasis (VL) being the most severe, often resulting in death if left untreated.[1] Current therapeutic options are limited by issues of toxicity, high cost, and increasing parasite resistance, necessitating the discovery of new and effective anti-leishmanial agents.[2][3] Buparvaquone (B1221023) (BPQ), a hydroxynaphthoquinone, is a promising compound that has demonstrated significant anti-leishmanial activity.[4] Originally developed as a veterinary drug for theileriosis, its repositioning for leishmaniasis is an active area of research.[2][4]

These application notes provide a comprehensive overview of the use of Buparvaquone in leishmaniasis research, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action

Buparvaquone exhibits a dual mechanism of action against Leishmania, targeting the parasite directly and modulating the host immune response.

  • Direct Parasiticidal Effect: The primary mode of action is believed to be the inhibition of the parasite's mitochondrial electron transport chain.[4] Similar to the antimalarial drug atovaquone, Buparvaquone likely binds to the Q₀ quinone-binding site of cytochrome b, a key component of the cytochrome b-c1 complex (Complex III).[4] This inhibition disrupts essential mitochondrial functions, leading to:

    • Alteration of the mitochondrial membrane potential.[5]

    • Increased production of reactive oxygen species (ROS).[5]

    • Induction of apoptosis-like cell death, characterized by nuclear pyknosis and mitochondrial swelling.[1]

  • Immunomodulatory Effect: Buparvaquone also exerts an indirect effect by modulating the host's immune cells. In Leishmania-infected macrophages, BPQ has been shown to upregulate the production of key cytokines, including Tumor Necrosis Factor (TNF), Monocyte Chemoattractant Protein-1 (MCP-1), Interleukin-6 (IL-6), and Interleukin-10 (IL-10).[2][6] This cytokine response contributes to parasite elimination through a nitric oxide-independent mechanism.[2][6]

cluster_parasite Leishmania Parasite cluster_macrophage Infected Macrophage BPQ Buparvaquone ETC Mitochondrial Electron Transport Chain (Complex III) BPQ->ETC Inhibits MMP Disrupted Mitochondrial Membrane Potential ETC->MMP ROS Increased ROS MMP->ROS Apoptosis Apoptosis-like Cell Death ROS->Apoptosis BPQ_immune Buparvaquone Cytokines Upregulation of TNF, MCP-1, IL-6, IL-10 BPQ_immune->Cytokines Modulates Elimination Parasite Elimination (NO-independent) Cytokines->Elimination

Caption: Proposed dual mechanism of action of Buparvaquone in Leishmaniasis.

Data Presentation

Quantitative data from various studies are summarized below to provide a clear overview of Buparvaquone's efficacy.

Table 1: In Vitro Efficacy of Buparvaquone against Leishmania Species This table presents the 50% inhibitory concentration (IC₅₀) of Buparvaquone against both the extracellular (promastigote) and intracellular (amastigote) forms of the parasite. The amastigote stage within host macrophages is the more clinically relevant form.

Leishmania SpeciesParasite StageIC₅₀ (µM)Host Cell LineReference(s)
L. tropica (KWH23)Promastigote0.15-[7]
Amastigote0.53THP-1[7]
L. infantum chagasiAmastigote1.5Peritoneal Macrophages[8]
L. amazonensisAmastigote8.52THP-1[9]
Other cutaneous speciesAmastigote1 - 4-[8]
L. donovaniAmastigote<0.037 (SNEDDS form)-[10]

Table 2: In Vivo Efficacy of Buparvaquone Formulations in Animal Models The poor aqueous solubility of Buparvaquone has led to the development of various formulations to improve its bioavailability and efficacy in vivo.

Animal ModelLeishmania SpeciesFormulationDose & RegimenRouteEfficacy (% Reduction in Parasite Burden)Reference(s)
BALB/c MiceL. majorHydrous Gel / EmulsionTopicalTopicalSignificant reduction in lesion size & parasite load[11][12][13]
BALB/c MiceL. donovaniBuparvaquone-3-phosphate (prodrug)50 mg/kg/day for 5 daysOral~34% reduction in liver[11][13]
HamstersL. infantumLiposomal BPQ (BPQ-LP)0.4 mg/kg/day for 10 daysSubcutaneous98% (Spleen), 96% (Liver)[2][6]
HamstersL. infantumFree BPQ20 mg/kg/dayIntraperitonealFailed to treat[2][8]
BALB/c MiceL. infantumBPQ SNEDDSOral daily for 10 daysOralNear complete inhibition (Spleen), 56% (Liver)[10]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-leishmanial activity of Buparvaquone.

Protocol 1: In Vitro Susceptibility Assay for Leishmania Promastigotes

This assay determines the effect of the compound on the extracellular, motile form of the Leishmania parasite.[9]

  • Materials:

    • Leishmania promastigotes (logarithmic growth phase)

    • M199 medium with 10% fetal bovine serum (FBS)

    • 96-well microtiter plates

    • Buparvaquone stock solution (in DMSO)

    • Resazurin (B115843) sodium salt solution

  • Procedure:

    • Parasite Seeding: Seed promastigotes into 96-well plates at a density of 1 x 10⁶ cells/mL in 100 µL of culture medium.[9]

    • Compound Addition: Prepare serial dilutions of Buparvaquone in the medium. Add 100 µL of each dilution to the wells. Include a solvent control (DMSO) and a negative control (medium only).

    • Incubation: Incubate the plates for 72 hours at 25°C.[9]

    • Viability Assessment: Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

    • Data Acquisition: Measure fluorescence (Ex/Em: 560/590 nm) or absorbance using a plate reader.

    • Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by non-linear regression analysis of the dose-response curve.

Protocol 2: In Vitro Susceptibility Assay for Intracellular Leishmania Amastigotes

This assay is more clinically relevant as it evaluates the compound's activity against the intracellular form of the parasite within host macrophages.[9]

  • Materials:

    • Macrophage cell line (e.g., THP-1, J774)

    • RPMI-1640 medium with 10% FBS

    • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

    • Stationary phase Leishmania promastigotes

    • Giemsa stain or a fluorescent DNA dye (e.g., DAPI)

  • Procedure:

    • Macrophage Seeding: Seed macrophages in a 96-well plate and allow them to adhere (and differentiate with PMA if using THP-1).[9]

    • Infection: Add stationary phase promastigotes to the macrophages at a parasite-to-cell ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.[9]

    • Washing: Remove extracellular parasites by washing the wells with pre-warmed medium.

    • Compound Addition: Add fresh medium containing serial dilutions of Buparvaquone and incubate for another 72 hours at 37°C in a 5% CO₂ atmosphere.[9]

    • Fixation and Staining: Fix the cells with methanol (B129727) and stain with Giemsa.

    • Quantification: Determine the number of amastigotes per 100 macrophages by light microscopy.

    • Analysis: Calculate the IC₅₀ value based on the reduction in the number of intracellular amastigotes compared to the untreated control.

cluster_promo Promastigote Assay cluster_ama Intracellular Amastigote Assay P1 Seed Promastigotes (1x10^6/mL) P2 Add Buparvaquone (Serial Dilutions) P1->P2 P3 Incubate 72h at 25°C P2->P3 P4 Assess Viability (Resazurin) P3->P4 P5 Calculate IC50 P4->P5 A1 Seed & Differentiate Macrophages A2 Infect with Promastigotes (24h) A1->A2 A3 Wash Extracellular Parasites A2->A3 A4 Add Buparvaquone A3->A4 A5 Incubate 72h at 37°C A4->A5 A6 Fix, Stain & Quantify (Microscopy) A5->A6 A7 Calculate IC50 A6->A7

Caption: Experimental workflow for in vitro anti-leishmanial validation.

Protocol 3: In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

This protocol outlines the evaluation of Buparvaquone in a BALB/c mouse model of VL, a standard for pre-clinical drug testing.[13]

  • Materials:

    • Female BALB/c mice (6-8 weeks old)

    • Leishmania donovani amastigotes

    • Buparvaquone formulation (e.g., free drug in corn oil, liposomal suspension)

    • Vehicle control

    • Positive control drug (e.g., Miltefosine, Amphotericin B)

  • Procedure:

    • Infection: Infect mice via intravenous (tail vein) injection with 1.5 x 10⁷ freshly harvested L. donovani amastigotes.[13]

    • Treatment Initiation: Begin treatment on day 7 post-infection. Randomly allocate mice into groups (Vehicle, Buparvaquone, Positive Control).[13]

    • Drug Administration: Administer the Buparvaquone formulation and controls according to the planned dose, route (e.g., oral gavage, subcutaneous), and schedule (e.g., once daily for 5-10 days).[10][13]

    • Monitoring: Monitor mice for clinical signs of disease (weight loss, hepatosplenomegaly).

    • Euthanasia and Organ Harvest: Euthanize mice on day 14 post-infection (or 24-48 hours after the last dose).[13] Aseptically remove the liver and spleen.

    • Parasite Burden Quantification:

      • Prepare impression smears from the liver and spleen, stain with Giemsa, and count the number of amastigotes per host cell nucleus.

      • Calculate Leishman-Donovan Units (LDU) to represent the parasite burden.

    • Analysis: Compare the LDU values between the treated and vehicle control groups to determine the percentage of parasite inhibition.

V1 Infect BALB/c Mice (i.v. with L. donovani amastigotes) V2 Wait 7 Days (Establishment of Infection) V1->V2 V3 Randomize into Groups (Vehicle, BPQ, Positive Control) V2->V3 V4 Administer Treatment (e.g., Daily for 5-10 Days) V3->V4 V5 Monitor Clinical Signs V4->V5 V6 Euthanize & Harvest Liver and Spleen V4->V6 V7 Quantify Parasite Burden (Giemsa Smears, LDU) V6->V7 V8 Analyze Data (% Inhibition vs. Control) V7->V8

Caption: Workflow for in vivo efficacy testing in a murine VL model.

Resistance Considerations

While not yet widely reported in Leishmania, resistance to Buparvaquone is a concern. In the related parasite Theileria, resistance is associated with non-synonymous mutations in the cytochrome b (cyto-b) gene, specifically in the drug-binding regions.[4][14] Researchers should be aware of this potential and consider sequencing the cyto-b gene in parasite lines that show reduced susceptibility to Buparvaquone after prolonged exposure.

Conclusion

Buparvaquone is a potent anti-leishmanial agent with a dual mechanism of action that makes it an attractive candidate for further drug development. In vitro studies consistently show its efficacy in the nanomolar to low micromolar range against clinically relevant amastigotes.[7][8][10] However, its poor solubility is a significant hurdle for in vivo applications, and free Buparvaquone has shown limited efficacy in animal models.[2][8] Advanced formulations, such as liposomes and self-nanoemulsifying drug delivery systems (SNEDDS), have dramatically improved its bioavailability and in vivo effectiveness, reducing parasite burden by over 95% in some cases.[2][6][10] Future research should focus on optimizing these delivery systems to translate the promising in vitro activity of Buparvaquone into a viable clinical treatment for leishmaniasis.

References

Application Notes and Protocols: Cell Culture Methods for Testing Antiparasitic Agent-16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiparasitic Agent-16 is a novel synthetic compound that has demonstrated potential broad-spectrum activity against a range of protozoan and helminthic parasites in preliminary screenings. These application notes provide detailed protocols for the in vitro evaluation of this compound using established cell culture-based assays. The methodologies described herein are designed to assess the efficacy (potency) and selectivity (cytotoxicity) of the compound, critical parameters in the early stages of antiparasitic drug development.[1] The protocols are adaptable for various parasite species and can be implemented in a high-throughput screening (HTS) format to facilitate the rapid evaluation of compound libraries.[2]

Data Presentation

The following tables summarize hypothetical quantitative data for this compound against several key human parasites and a human cell line to illustrate the expected outcomes of the described protocols.

Table 1: In Vitro Antiparasitic Activity of Agent-16

Parasite SpeciesAssay TypeIC50 (µM)
Plasmodium falciparum (3D7 strain)SYBR Green I-based DNA quantification0.15
Trypanosoma cruzi (Tulahuen strain)β-galactosidase reporter assay0.28
Leishmania donovani (axenic amastigotes)Resazurin-based viability assay0.42
Schistosoma mansoni (schistosomula)Microscopic motility and viability scoring1.2

Table 2: Cytotoxicity and Selectivity Index of this compound

Human Cell LineAssay TypeCC50 (µM)Selectivity Index (SI)*
HEK293 (Human Embryonic Kidney)MTT assay> 50> 333 (P. falciparum)
HepG2 (Human Liver Cancer)ATP-based viability assay> 50> 178 (T. cruzi)

*Selectivity Index (SI) = CC50 in human cells / IC50 in parasite

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols can be adapted based on the specific parasite and laboratory equipment.

Protocol 1: In Vitro Anti-plasmodial Activity Assay (Plasmodium falciparum)

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7, W2 strains)

  • Human erythrocytes (O+)

  • Complete RPMI 1640 medium (supplemented with L-glutamine, HEPES, hypoxanthine, and Albumax II)[3]

  • This compound (10 mM stock in DMSO)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well or 384-well microplates

  • Humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂[4][5]

Procedure:

  • Prepare a suspension of synchronized ring-stage P. falciparum-infected erythrocytes at 1% parasitemia and 2% hematocrit in complete medium.

  • Using an automated liquid handler or multichannel pipette, dispense 90 µL of the parasite suspension into the wells of a microplate.

  • Prepare serial dilutions of this compound in complete medium and add 10 µL to the wells to achieve the final desired concentrations. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.

  • Incubate the plates for 72 hours at 37°C in the specialized gas mixture.[6]

  • After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Read the fluorescence intensity using a plate reader (excitation: 485 nm, emission: 535 nm).

  • Calculate the percent inhibition for each concentration relative to the controls and determine the IC50 value using a non-linear regression analysis.

experimental_workflow_plasmodium cluster_prep Plate Preparation cluster_incubation Incubation cluster_readout Readout cluster_analysis Data Analysis start Prepare Parasite Suspension dispense Dispense into Microplate start->dispense add_compound Add Antiparasitic Agent-16 dispense->add_compound incubate Incubate 72h (37°C, Gas Mix) add_compound->incubate lyse Lyse Cells & Add SYBR Green I incubate->lyse read Read Fluorescence lyse->read analyze Calculate % Inhibition & IC50 read->analyze

Workflow for P. falciparum activity assay.
Protocol 2: In Vitro Anti-trypanosomal Activity Assay (Trypanosoma cruzi)

Objective: To determine the IC50 of this compound against the intracellular amastigote form of T. cruzi.

Materials:

  • Vero or L6 host cells

  • T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)[7]

  • Complete DMEM medium with 2% fetal bovine serum

  • This compound

  • Chlorophenol red-β-D-galactopyranoside (CPRG)

  • Nonidet P-40 (NP-40)

  • 96-well or 384-well clear-bottom microplates

Procedure:

  • Seed host cells into microplates at a density that will result in a confluent monolayer after 24 hours.

  • Infect the host cell monolayer with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10:1.

  • Incubate for 2 hours to allow for parasite invasion.

  • Wash the wells with fresh medium to remove extracellular trypomastigotes.

  • Add fresh medium containing serial dilutions of this compound. Include positive (e.g., benznidazole) and negative (DMSO vehicle) controls.

  • Incubate the plates for 72 hours at 37°C with 5% CO₂.

  • Add a solution of CPRG and NP-40 to each well.

  • Incubate for 4-6 hours at 37°C to allow for color development.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

experimental_workflow_trypanosoma A Seed Host Cells B Infect with T. cruzi Trypomastigotes A->B C Wash to Remove Extracellular Parasites B->C D Add Antiparasitic Agent-16 C->D E Incubate 72h D->E F Add CPRG/NP-40 Substrate E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Workflow for T. cruzi intracellular assay.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Method)

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound against a human cell line.[8]

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Appropriate complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

Procedure:

  • Seed human cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Remove the medium and add fresh medium containing serial dilutions of this compound. Include positive (e.g., doxorubicin) and negative (DMSO vehicle) controls.

  • Incubate for 72 hours at 37°C with 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percent cell viability for each concentration and determine the CC50 value.

signaling_pathway_cytotoxicity cluster_cell_treatment Cell Treatment & Viability cluster_assay_principle MTT Assay Principle cluster_quantification Quantification Agent16 This compound Cells Human Cells (e.g., HEK293) Agent16->Cells Mito Mitochondrial Reductase Activity Cells->Mito MTT MTT (Yellow, Water-Soluble) Mito->MTT Acts upon Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction Solubilize Solubilize Crystals Formazan->Solubilize Absorbance Measure Absorbance (OD 570nm) Solubilize->Absorbance CC50 CC50 Absorbance->CC50 Calculate CC50

Logical relationship in the MTT cytotoxicity assay.

Mechanism of Action (Hypothetical)

While the precise mechanism of action for this compound is under investigation, preliminary data suggests it may act as a microtubule destabilizing agent.[9] Similar to benzimidazoles, it is hypothesized to bind to parasite β-tubulin, inhibiting polymerization and disrupting essential cellular processes like glucose uptake and vesicular transport, ultimately leading to parasite death.[9][10]

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By determining the potency against various parasites and assessing the cytotoxicity against human cells, researchers can establish a comprehensive preliminary profile of the compound's efficacy and safety. This data is crucial for making informed decisions regarding the progression of this compound in the drug discovery pipeline.

References

Application Notes and Protocols: Antiparasitic Agent-16 (AP-16) in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antiparasitic Agent-16 (AP-16) is a novel small molecule inhibitor targeting the 20S proteasome of parasitic protozoa. The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition has been identified as a promising strategy for the development of new antiparasitic drugs. AP-16 demonstrates high potency against the parasite proteasome and significant selectivity over the human ortholog, making it a promising lead compound for further development. These application notes provide an overview of AP-16's mechanism of action, key performance data, and detailed protocols for its in vitro and in vivo evaluation.

Mechanism of Action

AP-16 selectively inhibits the chymotrypsin-like activity of the parasite's 20S proteasome. This inhibition disrupts the ubiquitin-proteasome system, leading to an accumulation of polyubiquitinated proteins within the parasite. The resulting proteotoxic stress triggers a cascade of downstream events, culminating in cell cycle arrest and apoptosis, ultimately leading to parasite death.

cluster_0 Parasite Cell ub_protein Polyubiquitinated Proteins proteasome Parasite 20S Proteasome ub_protein->proteasome Targeted for Degradation accumulation Accumulation of Ubiquitinated Proteins degraded_peptides Degraded Peptides proteasome->degraded_peptides ap16 AP-16 ap16->proteasome Inhibition stress Proteotoxic Stress accumulation->stress apoptosis Apoptosis & Parasite Death stress->apoptosis

Caption: Mechanism of action of AP-16 in the parasite cell.

Data Presentation

The following tables summarize the key in vitro and in vivo data for AP-16.

Table 1: In Vitro Potency and Selectivity of AP-16

TargetIC50 (nM)Selectivity (Human/Parasite)
Parasite 20S Proteasome15200x
Human 20S Proteasome3000
Parasite Cell Viability50
Human Cell Viability (HEK293)>10000

Table 2: In Vivo Efficacy of AP-16 in a Murine Model of Leishmaniasis

Treatment GroupDose (mg/kg)Parasite Burden (% of Control)
Vehicle Control-100
AP-161045
AP-162515
AP-16505

Table 3: Pharmacokinetic Profile of AP-16 in Mice

ParameterValue
Bioavailability (Oral)40%
Half-life (t1/2)6 hours
Peak Plasma Concentration (Cmax)2 µM (at 25 mg/kg)
Clearance (CL)0.5 L/h/kg

Experimental Protocols

In Vitro Proteasome Inhibition Assay

Objective: To determine the IC50 of AP-16 against the parasite and human 20S proteasome.

Materials:

  • Purified parasite and human 20S proteasome

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • Assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

  • AP-16 stock solution (in DMSO)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of AP-16 in assay buffer.

  • In a 384-well plate, add 5 µL of each AP-16 dilution.

  • Add 20 µL of proteasome solution (0.5 nM final concentration) to each well.

  • Incubate for 30 minutes at 37°C.

  • Add 5 µL of the fluorogenic substrate (10 µM final concentration).

  • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 2 minutes for 30 minutes.

  • Calculate the rate of substrate cleavage for each concentration of AP-16.

  • Plot the percentage of inhibition against the log concentration of AP-16 and determine the IC50 using a non-linear regression model.

Parasite Viability Assay

Objective: To determine the effect of AP-16 on parasite proliferation.

Materials:

  • Parasite culture (e.g., Leishmania donovani promastigotes)

  • Culture medium (e.g., M199)

  • Resazurin-based viability reagent (e.g., alamarBlue)

  • AP-16 stock solution (in DMSO)

  • 96-well clear-bottom microplates

  • Spectrophotometer or fluorescence plate reader

Procedure:

  • Seed parasites at a density of 1 x 10^5 cells/mL in a 96-well plate.

  • Add serial dilutions of AP-16 to the wells.

  • Incubate the plate for 72 hours under appropriate culture conditions.

  • Add the resazurin-based reagent to each well and incubate for another 4 hours.

  • Measure the absorbance or fluorescence according to the manufacturer's instructions.

  • Calculate the percentage of viability relative to the vehicle control and determine the IC50.

cluster_1 Experimental Workflow start Start: Compound Library primary_screen Primary Screen: In Vitro Proteasome Inhibition Assay start->primary_screen hit_id Hit Identification (Potency > Threshold) primary_screen->hit_id secondary_screen Secondary Screen: Parasite Viability Assay hit_id->secondary_screen selectivity Selectivity Profiling: Human Proteasome & Cell Line Assays secondary_screen->selectivity lead_candidate Lead Candidate: AP-16 selectivity->lead_candidate in_vivo In Vivo Efficacy: Murine Model of Infection lead_candidate->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd end Preclinical Development pk_pd->end

Caption: High-level workflow for the screening and evaluation of AP-16.

In Vivo Efficacy Study in a Murine Model

Objective: To evaluate the antiparasitic activity of AP-16 in a mouse model of leishmaniasis.

Materials:

  • BALB/c mice

  • Leishmania donovani amastigotes

  • AP-16 formulation for oral administration

  • Vehicle control

  • Gavage needles

Procedure:

  • Infect BALB/c mice with L. donovani amastigotes via tail vein injection.

  • After establishment of infection (e.g., 14 days post-infection), randomize mice into treatment groups.

  • Administer AP-16 orally once daily for 5 consecutive days at the specified doses.

  • The control group receives the vehicle only.

  • At the end of the treatment period, euthanize the mice and harvest the livers and spleens.

  • Determine the parasite burden in the organs by preparing tissue homogenates and counting the number of amastigotes per cell in stained smears (Giemsa stain).

  • Express the results as Leishman-Donovan Units (LDUs) and calculate the percentage of inhibition compared to the vehicle control group.

cluster_2 Hit-to-Lead Optimization Logic hit Initial Hit potency Improve Potency hit->potency selectivity Enhance Selectivity hit->selectivity adme Optimize ADME Properties hit->adme lead Lead Compound (AP-16) potency->lead selectivity->lead adme->lead

Caption: Logical relationship in the hit-to-lead optimization of AP-16.

Conclusion

This compound (AP-16) is a potent and selective inhibitor of the parasite proteasome with promising in vivo efficacy. The data and protocols presented here provide a framework for its further investigation and development as a novel antiparasitic therapeutic. The favorable pharmacokinetic profile and significant reduction in parasite burden in preclinical models underscore its potential to address the unmet medical need for new treatments for parasitic diseases.

Application Notes and Protocols for Assessing Morphological Changes Induced by Antiparasitic Agent-16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiparasitic agent-16 is a pyridine-thiazolidinone compound demonstrating notable activity against Trypanosoma cruzi, the etiological agent of Chagas disease, and Leishmania amazonensis, a causative agent of leishmaniasis. This agent induces significant morphological alterations in T. cruzi trypomastigotes, including shortening, retraction, and curvature of the parasite body, ultimately leading to a loss of internal content and cell death via necrosis.[1] These profound effects on parasite morphology suggest that this compound may interfere with the parasite's cytoskeletal integrity. This document provides detailed protocols for the assessment of these morphological changes, enabling researchers to quantify the efficacy of this compound and similar compounds.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

ParameterOrganismStageValueReference
IC50 Trypanosoma cruziTrypomastigote1.0 µM[1]
Amastigote0.6 µM[1]
Leishmania amazonensisTrypomastigote150.2 µM[1]
Amastigote16.75 µM[1]
CC50 RAW 264.7 cells-47.4 µM[1]

Postulated Signaling Pathway of Morphological Disruption

The morphological changes induced by this compound, such as body shortening and curvature, strongly suggest an interaction with the parasite's cytoskeleton. In trypanosomatids, the subpellicular microtubules, composed of α- and β-tubulin polymers, are crucial for maintaining the cell's shape and polarity. Disruption of tubulin polymerization dynamics can lead to the observed morphological abnormalities. The following diagram illustrates a postulated signaling pathway where this compound acts as a tubulin polymerization inhibitor.

G cluster_0 Parasite Cytoskeleton Regulation Agent16 This compound Tubulin α/β-Tubulin Dimers Agent16->Tubulin Binds to β-tubulin Polymerization Microtubule Polymerization Agent16->Polymerization Inhibits Tubulin->Polymerization Essential for polymerization Subpellicular_MT Subpellicular Microtubules Polymerization->Subpellicular_MT Forms microtubules Disrupted_Morphology Disrupted Cell Shape (Shortening, Retraction, Curvature) Polymerization->Disrupted_Morphology Leads to Morphology Maintained Cell Shape (Elongated, Defined Curvature) Subpellicular_MT->Morphology

Caption: Postulated mechanism of this compound on the T. cruzi cytoskeleton.

Experimental Workflow for Assessing Morphological Changes

The following diagram outlines the general workflow for treating parasites with this compound and subsequently analyzing the induced morphological changes.

G Start Start: Parasite Culture (T. cruzi trypomastigotes) Treatment Treatment with This compound (Varying concentrations and time points) Start->Treatment Harvest Harvest Parasites Treatment->Harvest Microscopy Microscopic Analysis Harvest->Microscopy Membrane_Integrity Membrane Integrity Assay (Propidium Iodide Staining) Harvest->Membrane_Integrity Light_Microscopy Light Microscopy (Giemsa Staining) Microscopy->Light_Microscopy SEM Scanning Electron Microscopy (SEM) Microscopy->SEM TEM Transmission Electron Microscopy (TEM) Microscopy->TEM Quantification Quantitative Morphometric Analysis (e.g., using ImageJ) Light_Microscopy->Quantification SEM->Quantification End End: Data Analysis and Interpretation Quantification->End Membrane_Integrity->End

Caption: Experimental workflow for analyzing morphological changes.

Experimental Protocols

Parasite Culture and Treatment

a. Culture of Trypanosoma cruzi Trypomastigotes:

  • Culture LLC-MK2 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 atmosphere.

  • Infect the confluent LLC-MK2 monolayer with T. cruzi trypomastigotes.

  • After 7 days of infection, collect the culture supernatant containing released trypomastigotes.[2]

  • Centrifuge the supernatant at 5,500 x g for 5 minutes at 4°C to pellet the parasites.[2]

  • Resuspend the parasites in fresh, pre-warmed RPMI 1640 medium.

b. Treatment with this compound:

  • Adjust the parasite concentration to 1 x 10^6 cells/mL in fresh culture medium.

  • Add this compound to the parasite suspension at desired final concentrations (e.g., 0.5x, 1x, and 2x the IC50 value). Include a vehicle control (e.g., DMSO).

  • Incubate the parasites for various time points (e.g., 6, 12, 24 hours) at 37°C in a 5% CO2 atmosphere.

Light Microscopy and Giemsa Staining

This method is ideal for rapid, qualitative assessment and basic quantitative analysis of morphological changes.

a. Smear Preparation:

  • Following treatment, centrifuge 1 mL of the parasite suspension at 2,000 x g for 5 minutes.

  • Resuspend the pellet in 100 µL of PBS.

  • Place a 10 µL drop of the parasite suspension onto a clean microscope slide and prepare a thin blood smear.

  • Air dry the smear completely.[3][4]

b. Giemsa Staining:

  • Fix the air-dried smear in absolute methanol (B129727) for 1-2 minutes.[5]

  • Allow the slide to air dry.

  • Dilute Giemsa stain 1:20 (v/v) with buffered water (pH 7.2).[3]

  • Stain the slide for 20-30 minutes.[4]

  • Briefly rinse the slide with buffered water.[3]

  • Allow the slide to air dry in a vertical position.[3]

c. Microscopic Examination:

  • Examine the stained smear under a light microscope using an oil immersion objective (100x).

  • Observe changes in parasite morphology, such as body length, width, and curvature, as well as the integrity of the cytoplasm and nucleus.

Electron Microscopy for Ultrastructural Analysis

a. Scanning Electron Microscopy (SEM):

  • Fix parasites in a solution of 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer (pH 7.3) for at least 1 hour at room temperature.

  • Wash the samples in 0.1 M cacodylate buffer.

  • Post-fix with 1% osmium tetroxide in the same buffer for 1 hour.

  • Dehydrate the samples through a graded series of ethanol (B145695) concentrations (e.g., 30%, 50%, 70%, 90%, 100%).[6]

  • Subject the samples to critical point drying.

  • Mount the dried parasites on stubs and coat with gold-palladium.

  • Examine the samples using a scanning electron microscope to observe detailed surface morphology.[6][7]

b. Transmission Electron Microscopy (TEM):

  • Fix and post-fix the parasite pellets as described for SEM.

  • Dehydrate the samples in a graded ethanol series and embed in an appropriate resin (e.g., Epon).[2]

  • Prepare ultrathin sections (70-90 nm) using an ultramicrotome.

  • Stain the sections with uranyl acetate (B1210297) and lead citrate.[2]

  • Examine the sections under a transmission electron microscope to visualize internal ultrastructural changes, such as vacuolization, mitochondrial swelling, and chromatin condensation.

Quantitative Morphometric Analysis using ImageJ

ImageJ is a powerful, open-source software that can be used to quantify morphological parameters from digital micrographs.[8][9][10][11]

a. Image Acquisition:

  • Capture high-resolution digital images from the light or electron microscope. Ensure consistent magnification and lighting conditions across all samples.

b. Image Processing and Analysis:

  • Open the images in ImageJ.

  • Set the scale of the image using the "Analyze" -> "Set Scale" function with a known distance from a micrometer scale bar.

  • Use the "Freehand" or "Segmented Line" tool to trace the outline of individual parasites.

  • Use the "Analyze" -> "Measure" function to obtain parameters such as:

    • Area: The total area of the parasite body.

    • Perimeter: The length of the parasite's outline.

    • Feret's Diameter: The longest distance between any two points along the selection boundary (a measure of cell length).

    • Circularity: A value from 0 to 1 (where 1 is a perfect circle) calculated as 4π(area/perimeter^2). This can quantify changes from an elongated to a more rounded or irregular shape.

  • Record the data for a statistically significant number of parasites (e.g., at least 100) for each treatment condition.

Membrane Integrity Assay using Propidium (B1200493) Iodide (PI)

This assay determines if the observed morphological changes are associated with a loss of plasma membrane integrity, a hallmark of necrosis.[12][13][14][15]

a. Staining Protocol:

  • Following treatment, wash the parasites once with PBS.

  • Resuspend the parasite pellet in 1 mL of PBS.

  • Add propidium iodide to a final concentration of 1-5 µg/mL.

  • Incubate in the dark at room temperature for 15-30 minutes.[13][16]

b. Analysis:

  • Fluorescence Microscopy: Place a drop of the stained parasite suspension on a microscope slide and cover with a coverslip. Observe under a fluorescence microscope with appropriate filters for PI (Excitation/Emission: ~535/617 nm).[16] Cells with compromised membranes will fluoresce red.

  • Flow Cytometry: Analyze the stained parasite suspension using a flow cytometer. This will provide a quantitative measure of the percentage of PI-positive (dead/dying) cells in the population.

Conclusion

The protocols outlined in this document provide a comprehensive framework for assessing the morphological changes induced by this compound in T. cruzi and L. amazonensis. By combining qualitative microscopic observations with robust quantitative analyses, researchers can effectively characterize the antiparasitic activity of this and other novel compounds, contributing to the development of new therapeutic strategies against these neglected tropical diseases.

References

Application Notes: Ivermectin (as Antiparasitic agent-16) in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ivermectin is a broad-spectrum antiparasitic agent belonging to the avermectin (B7782182) family of macrocyclic lactones, derived from the bacterium Streptomyces avermitilis.[1][2] Initially developed for veterinary use, it was approved for human use in 1987 to treat a range of parasitic infections, including onchocerciasis (river blindness), strongyloidiasis, and scabies.[1][3] In recent years, high-throughput screening (HTS) campaigns have identified Ivermectin as a potent agent with broader biological activities, including antiviral and potential anticancer properties.[4][5] Its well-characterized mechanisms of action and established safety profile make it an invaluable tool in HTS for drug repurposing and the discovery of novel therapeutics.[6][7]

Mechanism of Action

Ivermectin's biological effects are mediated through distinct pathways in parasites and host cells.

  • Antiparasitic Action: The primary mechanism involves high-affinity, selective binding to glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates.[1][8] This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization, which results in paralysis and death of the parasite.[2][9] Ivermectin can also act as an agonist of the neurotransmitter gamma-aminobutyric acid (GABA), further disrupting neurotransmission in parasites.[2][8] Its selectivity and safety in mammals are due to the absence of glutamate-gated chloride channels in the periphery and the inability of Ivermectin to efficiently cross the blood-brain barrier to affect mammalian GABA receptors.[1][8][9]

  • Host-Directed Antiviral Action: HTS studies identified Ivermectin as an inhibitor of the host's nuclear transport machinery.[4][10] It specifically targets the importin (IMP) α/β1 heterodimer, a key component for the nuclear import of various viral proteins.[4][11] Ivermectin binds to IMPα, inducing conformational changes that prevent it from recognizing and transporting viral cargo, such as the HIV-1 integrase and the dengue virus (DENV) NS5 protein, into the nucleus.[4][12] By disrupting this essential step in the viral life cycle, Ivermectin exhibits broad-spectrum antiviral activity against a range of RNA and DNA viruses, including HIV-1, DENV, Zika virus, and SARS-CoV-2.[4][11][13]

  • Other Cellular Pathways: Research suggests Ivermectin can influence other signaling pathways. In glioma cells, it has been shown to induce autophagy-mediated cell death by inhibiting the AKT/mTOR signaling pathway.[14][15]

Visualizations

cluster_Antiparasitic Antiparasitic Mechanism Ivermectin Ivermectin GluCl Glutamate-Gated Chloride Channel (Invertebrate Nerve/Muscle Cell) Ivermectin->GluCl Binds with high affinity IonFlow Increased Cl- Influx GluCl->IonFlow Forces channel open Hyperpolarization Cell Hyperpolarization IonFlow->Hyperpolarization Paralysis Paralysis and Death of Parasite Hyperpolarization->Paralysis cluster_Antiviral Host-Directed Antiviral Mechanism cluster_normal Normal Viral Import Ivermectin Ivermectin IMP_alpha Host Importin α Ivermectin->IMP_alpha Binds & Induces Conformational Change Nucleus Nucleus IMP_beta Host Importin β1 Viral_Protein Viral Protein (e.g., HIV-1 Integrase, DENV NS5) Viral_Protein->IMP_alpha Binding Inhibited Replication Viral Replication Blocked Viral_Protein_n Viral Protein IMP_alpha_n IMPα Viral_Protein_n->IMP_alpha_n Binds IMP_beta_n IMPβ1 IMP_alpha_n->IMP_beta_n Forms Complex Nucleus_n Nucleus IMP_beta_n->Nucleus_n Mediates Nuclear Import LibPrep 1. Compound Library Preparation & Plating AssayDev 2. Assay Miniaturization (e.g., 384-well format) LibPrep->AssayDev Screening 3. Primary High-Throughput Screen (Automated liquid handling & imaging) AssayDev->Screening Data 4. Data Analysis (Calculate Z-factor, % Inhibition) Screening->Data HitID 5. Primary Hit Identification (e.g., >80% Inhibition) Data->HitID HitID->Data Non-Hits HitConfirm 6. Hit Confirmation (Re-testing of primary hits) HitID->HitConfirm Hits DoseResp 7. Dose-Response Analysis (Determine IC50/EC50) HitConfirm->DoseResp Secondary 8. Secondary & Orthogonal Assays (Cytotoxicity, Mechanism of Action) DoseResp->Secondary LeadOpt 9. Lead Optimization Secondary->LeadOpt

References

Application Note: High-Throughput Analysis of Parasite Viability and Death Mechanisms Induced by Antiparasitic Agent-16 using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of drug-resistant parasitic strains necessitates the development of novel therapeutic agents. A critical step in the drug discovery pipeline is the accurate assessment of a compound's efficacy in inducing parasite death. Flow cytometry offers a rapid, sensitive, and quantitative method to evaluate the viability of parasite populations and to elucidate the mechanisms of cell death induced by novel compounds. This application note details the use of flow cytometry to analyze the effects of a novel compound, "Antiparasitic agent-16," on parasite viability and to discern between apoptotic and necrotic death pathways.

Flow cytometry allows for the high-throughput analysis of individual cells or parasites within a heterogeneous population. By utilizing a panel of fluorescent probes, researchers can simultaneously assess various cellular parameters, including membrane integrity, mitochondrial membrane potential, and the externalization of phosphatidylserine (B164497) (PS), a key indicator of early apoptosis.

Principles of Flow Cytometry-Based Parasite Death Assays

Several fluorescent dyes are commonly employed to assess parasite viability and the mode of cell death:

  • Propidium Iodide (PI): A fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for membrane integrity. An increase in PI-positive parasites indicates a loss of membrane integrity, a hallmark of late-stage apoptosis or necrosis.

  • Annexin V: A cellular protein that binds with high affinity to phosphatidylserine (PS) in a calcium-dependent manner.[1] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[1]

  • JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide): A lipophilic cationic dye used to measure mitochondrial membrane potential (ΔΨm).[2][3] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[2][3] In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[2][3] A shift from red to green fluorescence is indicative of mitochondrial dysfunction, an early event in apoptosis.

By combining these probes, a detailed picture of the antiparasitic agent's effect on the parasite can be constructed.

Experimental Workflow Overview

The general workflow for assessing the impact of this compound on parasites involves parasite culture, drug treatment, staining with fluorescent dyes, and subsequent analysis by flow cytometry.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis parasite_culture Parasite Culture treatment Incubate Parasites with This compound parasite_culture->treatment drug_prep Prepare this compound Dilutions drug_prep->treatment harvest Harvest Parasites treatment->harvest wash Wash Parasites harvest->wash stain Stain with Fluorescent Probes (e.g., Annexin V, PI, JC-1) wash->stain flow_cytometry Acquire Data on Flow Cytometer stain->flow_cytometry data_analysis Analyze Data to Quantify Viable, Apoptotic, and Necrotic Parasites flow_cytometry->data_analysis

Caption: General experimental workflow for flow cytometry analysis.

Data Presentation

Quantitative data from flow cytometry analysis should be summarized in tables to facilitate comparison between different treatment conditions.

Table 1: Effect of this compound on Parasite Viability (Annexin V/PI Staining)

Treatment GroupConcentration (µM)% Viable (Annexin V- / PI-)% Early Apoptotic (Annexin V+ / PI-)% Late Apoptotic/Necrotic (Annexin V+ / PI+)% Necrotic (Annexin V- / PI+)
Untreated Control095.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
This compound170.3 ± 3.515.8 ± 1.212.4 ± 1.01.5 ± 0.3
This compound545.1 ± 4.230.2 ± 2.522.5 ± 1.82.2 ± 0.4
This compound1015.6 ± 2.845.7 ± 3.135.9 ± 2.52.8 ± 0.5
Positive Control (e.g., Staurosporine)110.5 ± 1.550.1 ± 4.038.2 ± 3.21.2 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Parasite Mitochondrial Membrane Potential (JC-1 Staining)

Treatment GroupConcentration (µM)% High ΔΨm (Red Fluorescence)% Low ΔΨm (Green Fluorescence)
Untreated Control096.3 ± 1.83.7 ± 0.6
This compound175.4 ± 4.124.6 ± 2.1
This compound550.8 ± 5.349.2 ± 3.5
This compound1020.1 ± 3.979.9 ± 4.2
Positive Control (e.g., CCCP)505.2 ± 1.194.8 ± 2.3

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathway Visualization

While the precise mechanism of this compound is yet to be fully elucidated, the data from Annexin V and JC-1 staining suggest an induction of apoptosis. A generalized apoptotic pathway is depicted below.

G cluster_pathway Generalized Apoptotic Pathway agent This compound mito Mitochondrial Dysfunction (Loss of ΔΨm) agent->mito caspase Caspase Activation mito->caspase ps Phosphatidylserine Externalization caspase->ps death Apoptotic Cell Death ps->death

References

"Antiparasitic agent-16 for studying parasite cell biology"

Author: BenchChem Technical Support Team. Date: December 2025

Harnessing Antiparasitic Agent-16 for the Study of Parasite Cell Biology

Introduction

This compound is a pyridine-thiazolidinone compound demonstrating potent in vitro activity against kinetoplastid parasites, including Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania amazonensis, a causative agent of leishmaniasis.[1] Its mechanism of action involves the induction of necrotic cell death in parasites, making it a valuable tool for researchers and drug development professionals studying fundamental parasite cell biology, host-parasite interactions, and novel therapeutic strategies.[1] These application notes provide a comprehensive overview of this compound, including its biological activities, protocols for its use in cell-based assays, and visualizations of its mode of action.

Data Presentation

The biological activity of this compound has been quantified against different parasite life stages and a mammalian cell line to determine its potency and selectivity.

Table 1: In Vitro Activity of this compound

Organism/Cell LineLife StageParameterValue (µM)Reference
Trypanosoma cruziTrypomastigoteIC501.0[1]
Trypanosoma cruziAmastigoteIC500.6[1]
Leishmania amazonensisTrypomastigoteIC50150.2[1]
Leishmania amazonensisAmastigoteIC5016.75[1]
RAW 264.7 (Murine Macrophage)-CC5047.4[1]

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration.

Mechanism of Action and Cellular Effects

This compound induces parasite cell death primarily through necrosis.[1] In T. cruzi trypomastigotes, treatment with this agent leads to distinct morphological alterations, including shortening, retraction, and curvature of the parasite's body, as well as leakage of internal contents.[1] While the primary mode of cell death is necrosis, dose-dependent induction of apoptosis-compatible alterations has also been observed in trypomastigotes.[1] Furthermore, this compound has been shown to modulate the host immune response by causing a significant reduction in the production of the anti-inflammatory cytokine IL-10 in stimulated murine splenocytes.[1]

Mechanism of Action of this compound Agent16 This compound TCruzi Trypanosoma cruzi (Trypomastigote) Agent16->TCruzi Acts on Splenocytes Murine Splenocytes Agent16->Splenocytes Modulates Morphology Morphological Changes (shortening, retraction, curvature, content leakage) TCruzi->Morphology Apoptosis Apoptosis-like Alterations (dose-dependent) TCruzi->Apoptosis Necrosis Necrosis Morphology->Necrosis CellDeath Parasite Cell Death Necrosis->CellDeath Apoptosis->CellDeath IL10 Reduced IL-10 Production Splenocytes->IL10

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following protocols are generalized methodologies based on the reported activities of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: In Vitro Anti-Trypanosoma cruzi Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against trypomastigote and amastigote forms of T. cruzi.

Materials:

  • T. cruzi trypomastigotes and amastigotes

  • Host cells for amastigote culture (e.g., L6 cells or peritoneal macrophages)

  • Appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Resazurin-based viability reagent or a suitable alternative

  • Plate reader (for fluorescence or absorbance measurement)

  • Microscope

Procedure:

  • Trypomastigote Assay: a. Seed trypomastigotes in a 96-well plate at a density of 1 x 10^6 parasites/mL. b. Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%. c. Add the diluted compound to the wells. Include a positive control (e.g., benznidazole) and a negative control (vehicle only). d. Incubate the plate for 24 hours at 37°C. e. Add the viability reagent and incubate according to the manufacturer's instructions. f. Measure the signal using a plate reader. g. Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

  • Amastigote Assay: a. Seed host cells in a 96-well plate and allow them to adhere overnight. b. Infect the host cells with trypomastigotes at a multiplicity of infection (MOI) of 10:1. c. After 24 hours, wash the wells to remove non-internalized parasites. d. Add serial dilutions of this compound to the infected cells. e. Incubate for 72-96 hours. f. Fix and stain the cells (e.g., with Giemsa stain). g. Determine the number of amastigotes per 100 host cells by microscopy. h. Calculate the IC50 value.

Workflow for In Vitro Anti-T. cruzi Assay cluster_0 Trypomastigote Assay cluster_1 Amastigote Assay T1 Seed Trypomastigotes T2 Add Agent-16 Dilutions T1->T2 T3 Incubate 24h T2->T3 T4 Add Viability Reagent T3->T4 T5 Measure Signal T4->T5 A1 Seed & Adhere Host Cells A2 Infect with Trypomastigotes A1->A2 A3 Wash A2->A3 A4 Add Agent-16 Dilutions A3->A4 A5 Incubate 72-96h A4->A5 A6 Fix & Stain A5->A6 A7 Count Amastigotes A6->A7

Caption: Experimental workflow for assessing the in vitro activity of this compound.

Protocol 2: Morphological Analysis of Treated Parasites

Objective: To observe the morphological changes induced by this compound in T. cruzi trypomastigotes.

Materials:

  • T. cruzi trypomastigotes

  • Culture medium

  • This compound (at 1.0 µM and 2.0 µM)[1]

  • Microscope slides and coverslips

  • Microscope with differential interference contrast (DIC) or phase-contrast optics

  • Fixative (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., Giemsa or DAPI)

Procedure:

  • Treat trypomastigotes with 1.0 µM and 2.0 µM of this compound for 24 hours.[1] Include an untreated control.

  • After incubation, harvest a small aliquot of the parasite suspension.

  • Prepare a wet mount on a microscope slide and observe the parasites under high magnification.

  • Alternatively, fix the parasites, prepare a smear on a slide, and stain with Giemsa or DAPI.

  • Document the morphological changes, such as body shortening, retraction, curvature, and signs of membrane disruption, through photomicroscopy.

Protocol 3: Cytokine Production Assay

Objective: To evaluate the effect of this compound on IL-10 production by murine splenocytes.

Materials:

  • Spleens from mice (e.g., BALB/c)

  • RPMI-1640 medium supplemented with FBS and antibiotics

  • This compound

  • Stimulant for splenocytes (e.g., Concanavalin A or parasite antigen)

  • ELISA kit for murine IL-10

  • 96-well plates

Procedure:

  • Isolate splenocytes from murine spleens using standard procedures.

  • Seed the splenocytes in a 96-well plate at an appropriate density.

  • Add the stimulant to the wells.

  • Add this compound at the desired concentration (e.g., 10 µg/mL).[1] Include appropriate controls (unstimulated cells, stimulated cells without the agent).

  • Incubate the plate for 24, 48, 72, and 96 hours.[1]

  • Collect the culture supernatants at each time point.

  • Quantify the concentration of IL-10 in the supernatants using an ELISA kit according to the manufacturer's protocol.

  • Analyze the data to determine the effect of this compound on IL-10 production.

Safety and Handling

This compound is a chemical compound for research use only. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, and safety glasses). Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for detailed information on handling and disposal.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Antiparasitic Agent-16 Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antiparasitic agent-16 cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during in vitro cytotoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent results in cytotoxicity assays?

Inconsistent results in cytotoxicity assays can arise from several factors, including variability in cell culture conditions, improper sample handling, issues with reagents, and incorrect instrument settings.[1][2] It is also important to remember that different cytotoxicity assays measure different cellular events, which can lead to varied results.[1]

Q2: Why am I observing high background signals in my negative control wells?

High background signals can be caused by several factors:

  • Contamination: Microbial contamination can lead to high background absorbance or fluorescence.

  • Media Components: High concentrations of certain substances in the cell culture medium can cause high absorbance.[2] Phenol red in the medium can also quench fluorescence in some assays.[3]

  • Compound Interference: The test compound itself may be colored, fluorescent, or have reducing properties that interfere with the assay chemistry.[4][5]

  • Excessive Reagent Concentration: Using too much of a fluorescently labeled reagent can lead to non-specific binding.[1]

  • Inadequate Washing: Insufficient washing after staining can leave residual unbound fluorophores.[1][6]

Q3: My results show over 100% cell viability compared to the untreated control. How is this possible?

This phenomenon can occur if the test compound enhances metabolic activity without increasing cell number, or if it affects the mitochondrial reductases responsible for assays like the MTT assay.[4] Some compounds can also have stimulatory effects at low concentrations.[4] It is recommended to confirm these results with an alternative assay that measures a different cellular parameter, such as an LDH assay for membrane integrity or an ATP-based assay.[4]

Q4: What are some common pitfalls to avoid when performing high-throughput screening (HTS) with this compound?

For HTS, it's crucial to maintain consistency across all plates and experiments.[7] Key considerations include:

  • Consistent cell seeding: Ensure a uniform number of cells is added to each well.[8]

  • Reagent stability: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.[7]

  • Cell health: Use cells that are in the logarithmic growth phase and have high viability.[9]

  • Edge effects: Avoid using the outer wells of the plate for experimental conditions as they are prone to evaporation.[8][9]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

High variability between replicate wells is a frequent issue that can mask the true effect of a test compound.[4]

Potential Cause Recommended Solution
Uneven Cell Seeding Ensure a single-cell suspension before plating by thoroughly resuspending cells.[8] Use calibrated pipettes for accurate cell dispensing.
Pipetting Errors Be mindful of pipetting technique, especially with viscous fluids.[10] Ensure complete mixing of reagents in each well.
Edge Effects Avoid using the outermost wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.[8][9]
Incomplete Compound Dissolution Ensure this compound is fully dissolved in the solvent and then in the culture medium before adding to the cells.[8]
Air Bubbles Check wells for air bubbles before reading the plate. If present, carefully break them with a sterile syringe needle.[2]
Issue 2: Low or No Signal in Treated Wells

A weak or absent signal in samples where cytotoxicity is expected can be due to several factors.[1]

Potential Cause Recommended Solution
Incorrect Assay Timing Apoptosis and other cell death processes are dynamic. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[1][8]
Low Drug Concentration The concentration of this compound may be too low to induce a measurable cytotoxic effect. Perform a dose-response experiment with a wider range of concentrations.[11]
Cell Line Resistance The chosen cell line may be resistant to the mechanism of action of this compound.[8]
Reagent Issues Ensure assay reagents have been stored correctly and have not expired.[1] A positive control is essential to verify reagent activity.[1]
Insufficient Cell Lysis (for LDH/ATP assays) Ensure the lysis buffer is effective and the incubation time is sufficient for complete cell lysis.[4]
Issue 3: False Positives in Cytotoxicity Assays

False positive results can arise from the properties of the test compound or experimental artifacts.[6]

Potential Cause Recommended Solution
Compound Interference with Assay Chemistry Some compounds can directly reduce tetrazolium salts (like MTT) or resazurin, leading to a false signal of viability.[5][12] Run a control with the compound in cell-free medium to check for direct reduction.[4]
Compound Color or Fluorescence If this compound is colored, it can interfere with absorbance readings.[5] Use a reference wavelength or switch to a non-colorimetric assay like an ATP-based luminescent assay.[4][5]
Volatile Compounds Volatile substances from one well can affect neighboring wells, causing cross-contamination and false toxicity readings.[6] Ensure proper plate sealing if this is a concern.
High Cytotoxicity Levels Very high levels of cytotoxicity can sometimes lead to artifacts in certain assays. It's important to use a range of concentrations to observe a dose-dependent effect.[13]

Experimental Protocols

General Cytotoxicity Assay Protocol

This is a general workflow applicable to many colorimetric or fluorometric cytotoxicity assays.[2]

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).[9]

    • Dilute the cell suspension to the desired seeding density.

    • Seed the cells into a 96-well microplate and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Add the diluted compound to the appropriate wells. Include vehicle controls and untreated controls.[2]

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]

  • Assay Reagent Addition:

    • Add the specific assay reagent (e.g., MTT, resazurin, LDH substrate) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color or signal development.

  • Data Acquisition:

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[2]

    • Correct for background by subtracting the readings from cell-free wells.[2]

Detailed Methodology for LDH Release Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[4]

  • Sample Collection: After compound treatment, centrifuge the 96-well plate at approximately 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new flat-bottom 96-well plate.

  • Maximum Release Control: To the wells designated as maximum release controls, add 10 µL of a 10X Lysis Buffer (e.g., 1% Triton X-100). Incubate for 15 minutes at 37°C.[4]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light.[14] Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[14]

Detailed Methodology for Caspase-3/7 Apoptosis Assay

This protocol detects the activation of executioner caspases 3 and 7, a hallmark of apoptosis.[15][16]

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the kit manufacturer's instructions. This often involves combining a substrate with a buffer.

  • Reagent Addition: After treating cells with this compound, allow the plate to equilibrate to room temperature. Add the caspase-3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal is proportional to the amount of caspase-3/7 activity.

Visualizations

G General Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Cell Culture & Seeding start->cell_culture treatment Add Compound to Cells cell_culture->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment incubation Incubate for Defined Period treatment->incubation add_reagent Add Cytotoxicity Assay Reagent incubation->add_reagent signal_dev Incubate for Signal Development add_reagent->signal_dev read_plate Read Plate (Absorbance/Fluorescence) signal_dev->read_plate data_analysis Calculate % Cytotoxicity read_plate->data_analysis end End data_analysis->end

Caption: A generalized workflow for performing an in vitro cytotoxicity assay.

G Troubleshooting High Variability cluster_causes Potential Causes cluster_solutions Solutions start High Variability in Replicates cause1 Uneven Cell Seeding? start->cause1 cause2 Pipetting Errors? start->cause2 cause3 Edge Effects? start->cause3 cause4 Compound Precipitation? start->cause4 sol1 Improve Cell Suspension & Pipetting Technique cause1->sol1 sol4 Review Pipetting Protocol cause2->sol4 sol2 Avoid Outer Wells / Use Barrier cause3->sol2 sol3 Check Compound Solubility cause4->sol3 end Consistent Results sol1->end sol2->end sol3->end sol4->end

Caption: A decision-making diagram for troubleshooting high variability in cytotoxicity assays.

G Apoptosis Signaling Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Caspase Cascade cluster_outcome Cellular Events stimulus This compound initiator_caspase Initiator Caspases (e.g., Caspase-8, 9) stimulus->initiator_caspase effector_caspase Effector Caspases (e.g., Caspase-3, 7) initiator_caspase->effector_caspase parp_cleavage PARP Cleavage effector_caspase->parp_cleavage dna_fragmentation DNA Fragmentation effector_caspase->dna_fragmentation apoptosis Apoptosis parp_cleavage->apoptosis dna_fragmentation->apoptosis

Caption: A simplified diagram of the caspase-mediated apoptosis signaling pathway.

References

"overcoming solubility issues with Antiparasitic agent-16"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Antiparasitic agent-16.

Compound Profile: this compound

This compound is a pyridine-thiazolidinone compound with demonstrated efficacy against Trypanosoma cruzi and Leishmania amazonensis.[1] It has been shown to induce parasite cell death through necrosis.[1] Due to its chemical structure, this compound exhibits low aqueous solubility, which can present challenges in experimental assays.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS) for my in vitro assay. What is the first step?

A1: Direct dissolution of this compound in aqueous buffers is not recommended due to its hydrophobic nature. The standard first step is to prepare a concentrated stock solution in a 100% organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice due to its strong solubilizing capacity for many nonpolar compounds.

Q2: I've dissolved this compound in DMSO, but it precipitates immediately when I dilute it into my cell culture medium. What causes this and how can I prevent it?

A2: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. The high percentage of water dramatically increases the solvent polarity, causing the hydrophobic compound to precipitate.

Here are several strategies to prevent this:

  • Lower the Final Concentration: Ensure your final experimental concentration is below the solubility limit of this compound in the final assay medium (including the small percentage of DMSO).

  • Optimize DMSO Concentration: Keep the final DMSO concentration in your culture medium as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic to cells.

  • Use a Serial Dilution: Instead of a single large dilution, perform an intermediate dilution step. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first, then add the required volume of the 1 mM stock to your aqueous medium.

  • Rapid Mixing: When adding the DMSO stock to the aqueous medium, ensure rapid and vigorous mixing (e.g., vortexing or continuous pipetting). This helps to disperse the compound quickly and avoid localized high concentrations that promote precipitation.

  • Gentle Warming: Pre-warming the aqueous medium to 37°C can sometimes help maintain solubility, but be mindful of the compound's stability at this temperature over time.

Q3: What alternative solvents can I try if DMSO is not compatible with my experimental setup?

A3: If DMSO is not suitable, other water-miscible organic solvents can be tested. These include:

  • Ethanol

  • Dimethylformamide (DMF)

  • Dimethylacetamide (DMA)

It is crucial to perform a vehicle control experiment to ensure the chosen solvent does not interfere with your assay or affect cell viability at the final concentration used.

Q4: I am observing inconsistent results in my cell-based assays. Could this be related to solubility?

A4: Yes, inconsistent results are a common consequence of poor solubility. If the compound precipitates, the actual concentration in solution is unknown and variable, leading to poor reproducibility. Precipitated particles can also cause artifacts in plate-based assays that measure turbidity or light scattering. Always visually inspect your final solutions for any signs of precipitation before adding them to your experimental system.

Q5: How can I determine the kinetic solubility of this compound in my specific assay buffer?

A5: A nephelometry-based kinetic solubility assay is a common method. This involves preparing serial dilutions of a concentrated DMSO stock of the compound and adding them to your aqueous buffer. The concentration at which a significant increase in light scattering (turbidity) is detected represents the kinetic solubility limit.

Quantitative Data: Solubility Profile of this compound

The following table summarizes the approximate solubility of this compound in various common solvents. This data is provided as a representative example to guide initial experimental design. Actual solubility may vary based on experimental conditions such as temperature and buffer composition.

SolventConcentration (mg/mL)Concentration (mM)Temperature (°C)
Water<0.01<0.0325
PBS (pH 7.4)~0.015~0.0425
Ethanol~1.5~4.125
DMSO>50>13525

Troubleshooting Common Solubility Issues

Problem Possible Cause Recommended Solution
Compound precipitates from DMSO stock during storage at -20°C. The stock concentration is too high, or the compound is not stable in DMSO for long periods.Prepare a fresh stock solution before each experiment. If the issue persists, consider storing the stock at -80°C in smaller, single-use aliquots to minimize freeze-thaw cycles.
Precipitation occurs over time in the final assay medium (e.g., after 24 hours). The compound is in a supersaturated state and is not thermodynamically stable in the aqueous environment.Consider using solubility-enhancing excipients like cyclodextrins to form a more stable inclusion complex.
High background signal or artifacts in the assay. The compound may be forming aggregates, leading to non-specific interactions or light scattering.Visually inspect the solution for turbidity. Use dynamic light scattering (DLS) to detect aggregates if the issue persists. Consider formulation strategies like nanosuspensions.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol describes the standard method for preparing a concentrated stock solution of this compound.

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (MW: 366.47 g/mol ), calculate the volume of high-purity, anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, brief sonication in a water bath sonicator (5-10 minutes) can be used to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Preparation of a β-Cyclodextrin Inclusion Complex

This protocol outlines a method to enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin (B1172386).

  • Prepare Solutions:

    • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Prepare a saturated or near-saturated aqueous solution of hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Mixing: Slowly add the this compound solution to the stirring HP-β-CD solution.

  • Equilibration: Stir the mixture continuously at room temperature for 24-48 hours to allow for complex formation.

  • Isolation (Lyophilization): Freeze the solution and lyophilize (freeze-dry) to obtain a solid powder of the inclusion complex. This powder can then be dissolved in aqueous buffers for experiments.

  • Characterization (Optional): Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared (FTIR) spectroscopy.

Protocol 3: Preparation of a Nanosuspension by Wet Milling

This protocol describes a method to create a nanosuspension for improved dissolution rates, particularly useful for in vivo studies.

  • Prepare Milling Slurry:

    • Weigh the desired amount of this compound.

    • Prepare a stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.5% w/v Tween 80 in sterile water).

    • Disperse the this compound powder in the stabilizer solution.

  • Wet Milling:

    • Add the slurry and milling media (e.g., yttria-stabilized zirconium oxide beads) to a milling chamber.

    • Mill at a high speed for a specified duration (e.g., 1-4 hours). The optimal time should be determined experimentally.

  • Separation: Separate the nanosuspension from the milling media.

  • Particle Size Analysis: Measure the particle size distribution of the nanosuspension using a technique like Dynamic Light Scattering (DLS) to confirm that nanoparticles have been formed.

  • Storage: Store the nanosuspension at 4°C. Stability should be assessed over time.

Visualizations

G cluster_start Initial Observation cluster_stock Stock Solution Preparation cluster_troubleshoot Troubleshooting Precipitation cluster_advanced Advanced Formulation start Compound precipitates in aqueous buffer stock Prepare 10 mM stock in 100% DMSO start->stock dilute Dilute stock into aqueous medium stock->dilute precip Precipitation occurs? dilute->precip optimize Optimize Dilution: - Lower final concentration - Use serial dilution - Ensure rapid mixing precip->optimize Yes success Solution is clear: Proceed with experiment precip->success No optimize->precip still_precip Precipitation persists optimize->still_precip formulate Consider advanced formulations: - Cyclodextrin complexation - Nanosuspension - Solid dispersion still_precip->formulate

Caption: Troubleshooting workflow for addressing solubility issues.

G cluster_prep Preparation cluster_complex Complexation cluster_iso Isolation & Use weigh Weigh Compound dissolve Dissolve in Organic Solvent weigh->dissolve mix Slowly mix solutions while stirring dissolve->mix prep_cd Prepare Aqueous HP-β-CD Solution prep_cd->mix equilibrate Stir for 24-48h at room temp mix->equilibrate lyophilize Lyophilize (Freeze-Dry) to obtain powder equilibrate->lyophilize reconstitute Reconstitute powder in aqueous buffer for assay lyophilize->reconstitute

Caption: Experimental workflow for cyclodextrin complexation.

G cluster_pathway IL-10 Signaling Pathway cluster_agent Effect of this compound il10 IL-10 il10r IL-10 Receptor (IL-10Rα / IL-10Rβ) il10->il10r Binds jak1_tyk2 JAK1 / TYK2 il10r->jak1_tyk2 Activates stat3 STAT3 jak1_tyk2->stat3 Phosphorylates stat3_dimer STAT3 Dimer (Phosphorylated) stat3->stat3_dimer nucleus Nucleus stat3_dimer->nucleus Translocates to socs3 SOCS3 Gene Expression nucleus->socs3 Induces pro_inflam Pro-inflammatory Cytokine Genes (e.g., TNF-α, IL-6) nucleus->pro_inflam Inhibits socs3->jak1_tyk2 Inhibits (Feedback) agent16 This compound reduction Reduced IL-10 Production agent16->reduction reduction->il10 Inhibits

Caption: IL-10 signaling pathway and the inhibitory effect of Agent-16.

References

"Antiparasitic agent-16 stability in different experimental conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Antiparasitic Agent-16. Our goal is to facilitate consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For optimal stability, it is recommended to prepare stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. For aqueous-based assays, further dilutions should be made in the appropriate cell culture medium or buffer immediately before use to minimize precipitation and degradation.

Q2: What are the optimal storage conditions for this compound in solid form and in solution?

In its solid, lyophilized form, this compound should be stored at -20°C, protected from light and moisture. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Under these conditions, the solid form is stable for up to 24 months, and DMSO stock solutions are stable for at least 6 months.

Q3: I am observing significant variability in my IC50 values between experiments. What could be the cause?

Inconsistent IC50 values can arise from several factors. Ensure that the parasite culture is in the logarithmic growth phase and that the cell density is consistent across all experiments.[1][2] The age and storage of your this compound stock solution can also impact its potency. It is advisable to use a fresh aliquot of the stock solution for each experiment.[1][2] Additionally, variations in incubation time, temperature, and CO2 levels can affect parasite growth and drug efficacy.[2]

Q4: Are there any known incompatibilities with common assay reagents or plasticware?

This compound is known to be sensitive to acidic conditions (pH < 5.5) which can accelerate its degradation.[3] It is also advisable to use low-adhesion polypropylene (B1209903) plasticware for preparing and storing solutions, as the compound may adsorb to certain types of plastics, leading to a decrease in the effective concentration.

Troubleshooting Guides

Issue 1: Lower than Expected Potency or Complete Loss of Activity

If you observe a significant drop in the antiparasitic activity of Agent-16, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
Degradation of Stock Solution - Verify the age and storage conditions of your stock solution. - Prepare a fresh stock solution from solid compound. - Perform a quality control check of the new stock solution using a standard assay.
pH of Assay Medium - Measure the pH of your experimental buffer or medium. - Ensure the pH is within the optimal range of 6.5-7.5 for Agent-16 activity.[3] - Adjust the pH if necessary, using appropriate buffers.
Light Exposure - this compound is moderately photosensitive. - Minimize exposure of stock solutions and experimental plates to direct light. - Use amber-colored tubes for storage and cover plates with foil during incubation.
Repeated Freeze-Thaw Cycles - Avoid multiple freeze-thaw cycles of the stock solution. - Prepare single-use aliquots of a suitable volume for your experiments.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis

The presence of unexpected peaks in your HPLC chromatogram may indicate degradation of this compound.

Potential Cause Troubleshooting Steps
Hydrolytic Degradation - This is a common degradation pathway for compounds with ester or amide moieties. - Ensure all solvents are anhydrous and store the compound in a desiccator. - If working in aqueous solutions, prepare them fresh and use them promptly.
Oxidative Degradation - Exposure to air and certain metal ions can catalyze oxidation. - Consider degassing aqueous buffers before use. - If oxidation is suspected, consider adding a small amount of an antioxidant like BHT to your non-aqueous stock, if compatible with your assay.
Contamination - Ensure all glassware and equipment are scrupulously clean. - Analyze a blank (solvent only) injection to check for system contamination.[3]

Stability Data

The stability of this compound has been evaluated under various conditions to provide guidance for its handling and use in experiments.

Table 1: Stability of this compound (10 µM) in Aqueous Buffers at 37°C
Buffer System (pH) % Remaining after 24h % Remaining after 72h
Phosphate Buffered Saline (7.4)95.2 ± 1.8%88.5 ± 2.1%
Citrate Buffer (5.0)85.1 ± 2.5%70.3 ± 3.0%
Carbonate-Bicarbonate Buffer (9.0)90.4 ± 1.5%82.1 ± 2.3%
Table 2: Effect of Temperature on the Stability of Solid this compound
Storage Temperature % Purity after 6 months % Purity after 12 months
4°C99.1 ± 0.5%98.2 ± 0.7%
25°C (Room Temperature)96.5 ± 0.8%92.3 ± 1.1%
40°C88.2 ± 1.2%79.5 ± 1.5%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for assessing the stability of this compound.

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in DMSO to a final concentration of 1 mg/mL.

  • For stability studies, dilute the samples with the mobile phase to a final concentration of approximately 50 µg/mL before injection.

3. Data Analysis:

  • The stability is determined by comparing the peak area of this compound in the test sample to that of a freshly prepared standard solution.

  • The appearance of new peaks indicates the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Stability Incubation cluster_analysis Analysis start Start: this compound Sample dissolve Dissolve in appropriate solvent (e.g., DMSO) start->dissolve dilute Dilute to working concentration in experimental buffer dissolve->dilute incubate Incubate under specific conditions (Temperature, pH, Light) dilute->incubate timepoint Collect samples at various time points incubate->timepoint hplc Analyze by Stability-Indicating HPLC timepoint->hplc quantify Quantify remaining parent compound and degradants hplc->quantify end End: Determine Stability Profile quantify->end

Caption: Workflow for assessing the stability of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis (Acidic/Basic Conditions) cluster_oxidation Oxidation (Exposure to Air/Light) agent16 This compound (Active) hydrolysis_product Degradant A (Inactive Carboxylic Acid) agent16->hydrolysis_product H₂O, H⁺/OH⁻ oxidation_product Degradant B (N-oxide derivative with reduced activity) agent16->oxidation_product O₂, hv

Caption: Hypothetical degradation pathways for this compound.

References

"reducing off-target effects of Antiparasitic agent-16 in vitro"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antiparasitic Agent-16

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target effects of this compound in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action and what are the known off-target effects of this compound?

A1: this compound is a potent ATP-competitive kinase inhibitor. Its primary target is ParasiteKinase-1 (PK1), an enzyme essential for parasite survival. However, due to the conserved nature of ATP-binding pockets across kinases, it exhibits off-target activity against several host cell kinases.[1] The most significant off-target interactions are with HumanKinase-X (HKX) and, to a lesser extent, HumanKinase-Y (HKY).[1] Inhibition of these unintended targets can disrupt essential cellular pathways, leading to cytotoxicity and misinterpretation of experimental results.[2]

Q2: Why am I observing high levels of host cell death at concentrations effective against the parasite?

A2: This is a common issue stemming from the off-target inhibition of HumanKinase-X (HKX), which plays a critical role in host cell survival and proliferation pathways. At concentrations required to fully inhibit the parasite's PK1, the agent may be potent enough to significantly inhibit HKX, leading to apoptosis or cell cycle arrest in the host cells.[1][3] It is crucial to determine the therapeutic window where parasite inhibition is maximized and host cell toxicity is minimized.

Q3: What is the recommended starting concentration range for in vitro experiments?

A3: The optimal concentration is highly dependent on the cell type and parasite being studied. We recommend starting with a broad dose-response analysis to determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity.[1][3] A typical starting range for IC50 determination is between 10 nM and 10 µM. Refer to the data tables below for specific IC50 values against its target and off-targets.

Q4: Can off-target effects be beneficial or lead to paradoxical results?

A4: In some therapeutic contexts, off-target effects, a phenomenon known as polypharmacology, can be advantageous.[1][4] However, in a research setting, it is critical to distinguish between on- and off-target effects to accurately understand the biology of the primary target.[1] Paradoxical results, such as an increase in a signaling pathway you expect to be inhibited, can occur if the inhibitor hits an off-target kinase in a negative feedback loop or causes pathway activation despite inhibiting the target's enzymatic activity.[1][4]

Quantitative Data Summary

For accurate experimental design, it is crucial to understand the selectivity profile of this compound.

Table 1: Kinase Selectivity Profile of this compound

Target KinaseIC50 (nM)Target TypeImplication
ParasiteKinase-1 (PK1)50On-TargetDesired antiparasitic activity
HumanKinase-X (HKX)800Off-TargetMajor contributor to host cell cytotoxicity
HumanKinase-Y (HKY)3,500Off-TargetMinor off-target effects at higher concentrations

Data represents the mean from three independent experiments.

Table 2: Recommended Starting Concentration Ranges for Common In Vitro Models

Model SystemParasiteHost Cell LineRecommended Concentration RangeNotes
Intracellular Parasite AssayToxoplasma gondiiHFF (Human Foreskin Fibroblasts)100 nM - 1 µMMonitor host cell confluence and viability closely.
Blood-Stage Parasite AssayPlasmodium falciparumHuman Erythrocytes50 nM - 500 nMCytotoxicity is less of a concern for non-nucleated erythrocytes.
Extracellular Parasite AssayTrypanosoma bruceiN/A25 nM - 250 nMDirect effect on parasite; monitor motility and viability.

Troubleshooting Guide

Issue 1: High levels of cytotoxicity are obscuring the antiparasitic effect.

  • Possible Cause: The concentration of this compound used is too high, leading to significant inhibition of HumanKinase-X (HKX) in the host cells.[3]

  • Troubleshooting Steps & Expected Outcomes:

    • Perform a Dose-Response Titration: Determine the IC50 for both the parasite and the host cell line independently. This will help you identify a therapeutic window.

    • Use the Lowest Effective Concentration: Once the dose-response is established, use the lowest concentration that provides a significant antiparasitic effect while maintaining host cell viability above 80%.[2]

    • Validate with a Structurally Unrelated Inhibitor: Use a different inhibitor for the same primary target to confirm the phenotype. If the cytotoxicity persists, it may be an on-target effect.[1]

Issue 2: Experimental results are inconsistent or unexpected (e.g., activation of a downstream pathway).

  • Possible Cause: This could be due to the inhibition of an off-target with an opposing biological function, the activation of compensatory signaling pathways, or inhibitor instability.[1][3][5]

  • Troubleshooting Steps & Expected Outcomes:

    • Conduct a Kinase Profile: Use a commercial service to screen the agent against a broad panel of kinases to identify unexpected off-targets.[1]

    • Perform Phospho-Proteomics: Analyze global changes in protein phosphorylation to identify which pathways are affected at your working concentration.[1]

    • Genetic Target Validation: Use siRNA or CRISPR/Cas9 to knock down the primary target (PK1) in the parasite.[2] If the phenotype from the genetic knockdown matches the phenotype from the inhibitor, it supports an on-target mechanism.[1]

Mandatory Visualizations

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Agent16_on Antiparasitic agent-16 PK1 ParasiteKinase-1 (PK1) Agent16_on->PK1 Inhibition ParasiteSurvival Parasite Survival PK1->ParasiteSurvival Promotes Agent16_off Antiparasitic agent-16 HKX HumanKinase-X (HKX) Agent16_off->HKX Inhibition HostCellSurvival Host Cell Survival HKX->HostCellSurvival Promotes

Caption: On-target vs. off-target pathways of this compound.

G start Unexpected Result (e.g., High Cytotoxicity) check_conc Is Concentration > 5x Parasite IC50? start->check_conc lower_conc Action: Lower Concentration to 2-3x Parasite IC50 check_conc->lower_conc Yes validate Action: Validate with Genetic Knockdown (siRNA) or Orthogonal Inhibitor check_conc->validate No lower_conc->start Re-evaluate off_target Conclusion: Likely Off-Target Effect validate->off_target Phenotype Disappears on_target Conclusion: Likely On-Target Effect validate->on_target Phenotype Persists

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Detailed Experimental Protocols

Protocol 1: Determining Host Cell Cytotoxicity (MTT Assay)

  • Objective: To determine the concentration of this compound that reduces host cell viability by 50% (TC50).

  • Methodology:

    • Cell Seeding: Seed host cells (e.g., HFF) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Addition: Prepare serial dilutions of this compound in culture media. A common range is from 0.01 µM to 100 µM. Remove the old media from the cells and add the media containing the different concentrations of the agent. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plate for 48-72 hours under standard culture conditions (37°C, 5% CO2).

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Data Analysis: Read the absorbance at 570 nm using a plate reader. Calculate the percent viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the TC50 value.

Protocol 2: Assessing On-Target vs. Off-Target Effects via Western Blot

  • Objective: To confirm target engagement and assess the activation state of off-target pathways.

  • Methodology:

    • Cell Treatment: Treat host cells, or infected host cells, with this compound at three concentrations:

      • The parasitic IC50.

      • The host cell TC50.

      • A non-toxic, sub-IC50 concentration. Include a vehicle control. Incubate for a relevant time period (e.g., 2-24 hours).

    • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% BSA or non-fat milk for 1 hour.

      • Incubate with primary antibodies overnight at 4°C. Recommended antibodies include:

        • Phospho-HKX (to check for off-target inhibition).

        • Total-HKX (as a loading control).

        • A downstream marker of the PK1 pathway in the parasite (if available).

        • GAPDH or β-actin (as a loading control).

      • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to assess changes in protein phosphorylation.

References

"improving the reproducibility of Antiparasitic agent-16 experiments"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Antiparasitic Agent-16. This resource is designed for researchers, scientists, and drug development professionals to ensure the successful and reproducible application of this compound in your experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during in vitro assays with this compound.

Question 1: Why am I observing high variability in my IC50 values for this compound between experiments?

Answer: Inconsistent IC50 values are a common challenge in antiparasitic drug screening.[1] This variability can be attributed to several factors related to the parasite, culture conditions, and assay methodology.[1]

Troubleshooting Steps:

  • Parasite Strain and Stage: Ensure the consistent use of the same parasite species, strain, and developmental stage across all experiments. Different strains can show varied susceptibility to antiparasitic agents.[1]

  • Culture Conditions: Maintain stable culture conditions, including the medium, serum percentage, hematocrit, and initial parasitemia.[1] Fluctuations in these parameters can significantly affect parasite growth and, consequently, IC50 calculations.[1]

  • Host Cell Health: Regularly check the health and viability of host cells. Unhealthy or frequently passaged cells can alter parasite invasion and replication, leading to skewed results.[1]

  • Reagent Consistency: Whenever possible, use reagents from the same lot number to minimize variability.

  • Protocol Standardization: Strictly follow a standardized protocol, including consistent incubation times, drug concentrations, and methods for quantifying parasite viability.[1]

Question 2: My positive control (e.g., Chloroquine) is showing inconsistent activity. What could be the issue?

Answer: Variability in the positive control can invalidate the results of an entire experiment and often indicates a problem with the assay system itself.[1]

Troubleshooting Steps:

  • Control Compound Integrity: Verify that the positive control stock solution is stored correctly and is within its expiration date. It is best practice to prepare fresh dilutions for each experiment from a validated stock.[1]

  • Assay System Health: As with IC50 variability, ensure that parasite and host cell health are optimal and that all culture conditions are consistent.

  • Equipment Calibration: Regularly calibrate all laboratory equipment, such as pipettes and plate readers, to ensure accuracy.[2]

Question 3: I am observing a high background signal in my assay readout. How can this be reduced?

Answer: A high background signal can obscure the true effect of this compound, leading to inaccurate measurements.[1]

Troubleshooting Steps:

  • Cellular Debris: Excessive cell death can interfere with colorimetric or fluorometric readouts. Handle cells gently during plating and washing steps to minimize debris.[1]

  • Reagent Precipitation: Some reagents may precipitate, particularly at high concentrations. Visually inspect wells for any signs of precipitation before reading the plate.[1]

  • Assay-Specific Issues: For fluorescence-based assays using dyes like SYBR Green, hemoglobin has been proposed to potentially interfere with the signal.[3] Consider this if you observe unexpected results.

Question 4: this compound appears to be insoluble or precipitates in my culture medium. What should I do?

Answer: Compound solubility is a critical factor for obtaining reliable data.

Troubleshooting Steps:

  • Solvent and Stock Concentration: Prepare a high-concentration stock solution in an appropriate solvent like 100% DMSO.[4]

  • Working Dilutions: When preparing working dilutions in the aqueous culture medium, ensure that the final solvent concentration is low (typically <0.5%) to prevent precipitation.

  • Visual Inspection: Always visually inspect your drug dilutions for any signs of precipitation before adding them to the assay plates.

  • Sonication: For compounds with low solubility, gentle sonication of the stock solution before preparing dilutions may be beneficial.[5]

Data Presentation

For reproducible results, it is crucial to standardize assay parameters. Below are tables with recommended starting parameters and example data for this compound against various Plasmodium falciparum strains.

Table 1: Recommended Assay Parameters for P. falciparum Growth Inhibition Assay

ParameterRecommended ValueNotes
Initial Parasitemia0.5% - 1%Consistency is key for reproducible IC50 values.[1]
Hematocrit2%Ensure red blood cells are healthy and not over-passaged.
Incubation Time72 hoursThis allows for at least one full parasite life cycle.
Drug Concentration Range0.01 - 100 µMA wide range is necessary to capture the full dose-response curve.[4]
Serum Concentration10%Use heat-inactivated serum and maintain consistency across lots.[4]
Vehicle Control<0.5% DMSOThe final concentration of the solvent should not affect parasite viability.

Table 2: Example IC50 Values for this compound

P. falciparum StrainResistance ProfileMean IC50 (nM) ± SD
3D7Chloroquine-sensitive15.2 ± 3.1
Dd2Chloroquine-resistant22.8 ± 4.5
K1Multidrug-resistant25.1 ± 5.2

Experimental Protocols

Protocol: In Vitro Growth Inhibition Assay for P. falciparum

This protocol details a common method for determining the in vitro susceptibility of P. falciparum to this compound using a SYBR Green I-based fluorescence assay.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (e.g., RPMI 1640 with L-glutamine, HEPES, hypoxanthine, NaHCO3, and 10% human serum)[5]

  • Washed human erythrocytes

  • This compound

  • Positive control (e.g., Chloroquine)

  • DMSO (for stock solution)

  • 96-well microtiter plates

  • SYBR Green I lysis buffer

Procedure:

  • Assay Preparation:

    • Prepare a 2 mg/mL stock solution of this compound in 100% DMSO.[4]

    • Perform serial dilutions of the agent in complete culture medium to achieve the desired final concentrations.

    • Prepare a parasite suspension with 2% hematocrit and 1% parasitemia.[4]

  • Drug Treatment and Incubation:

    • Add 100 µL of the parasite suspension to each well of a 96-well plate.[4]

    • Add 100 µL of the diluted this compound to the appropriate wells.

    • Include positive and negative (vehicle) controls on each plate.[4]

    • Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[4][5]

  • Assay Readout:

    • After incubation, freeze the plate at -80°C to lyse the red blood cells.

    • Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for 1-2 hours.

    • Read the fluorescence on a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Normalize the data to the negative control (100% growth) and positive control (0% growth).

    • Calculate the IC50 values by fitting the data to a dose-response curve using appropriate software.

Visualizations

Signaling Pathway

This compound is hypothesized to inhibit parasite growth by targeting the PI3K/Akt signaling pathway, which is crucial for parasite survival and proliferation.

G cluster_membrane Host Cell Membrane cluster_cytoplasm Parasite Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Proliferation & Survival Akt->Proliferation Promotes Agent16 This compound Agent16->PI3K Inhibits

Hypothetical signaling pathway targeted by this compound.
Experimental Workflow

The following diagram outlines the key steps for determining the IC50 value of this compound.

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare Parasite Culture (1% Parasitemia) C Plate Parasites and Add Drug Dilutions A->C B Prepare Serial Dilutions of Agent-16 B->C D Incubate for 72h C->D E Add SYBR Green I Lysis Buffer D->E F Read Fluorescence E->F G Calculate IC50 F->G

Workflow for the in vitro parasite growth inhibition assay.

References

"optimization of Antiparasitic agent-16 treatment duration"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the optimization of treatment duration for Antiparasitic agent-16.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the parasite-specific Glycogen (B147801) Synthase Kinase 3 (GSK-3β), a key enzyme in the parasite's energy metabolism and cellular signaling pathways. By inhibiting this enzyme, the agent disrupts the parasite's ability to regulate its glycogen stores, leading to energy depletion and eventual cell death.

Q2: What is the optimal in vitro concentration of this compound to use for initial screening?

A2: For initial in vitro screening, we recommend a concentration range based on the parasite's IC50 value. A common starting point is 1x to 5x the IC50. Please refer to the dose-response data in Table 1 for guidance.

Q3: How can I determine the optimal treatment duration in my in vivo model?

A3: The optimal in vivo treatment duration is a balance between maximizing parasitic clearance and minimizing host toxicity. We recommend a dose-escalation and duration-response study. Start with the lowest effective dose determined from in vitro studies and test various treatment durations (e.g., 3, 5, and 7 days). Monitor parasite load and host health parameters throughout the experiment.

Q4: I am observing a decrease in the efficacy of this compound over time in my long-term in vitro cultures. What could be the cause?

A4: A gradual loss of efficacy can be indicative of the development of drug resistance. We recommend performing a resistance induction study to confirm this. If resistance is confirmed, consider combination therapy with another antiparasitic agent with a different mechanism of action.

Troubleshooting Guides

Issue 1: High variability in in vitro assay results.

  • Possible Cause 1: Inconsistent parasite density.

    • Solution: Ensure a consistent number of parasites are seeded in each well. We recommend performing a cell count using a hemocytometer before each experiment.

  • Possible Cause 2: Drug solubility issues.

    • Solution: this compound is soluble in DMSO. Ensure the final DMSO concentration in your culture medium is below 0.5% to avoid solvent-induced toxicity. Prepare fresh stock solutions for each experiment.

  • Possible Cause 3: Fluctuation in incubator conditions.

    • Solution: Regularly calibrate your incubator's temperature and CO2 levels. Ensure consistent humidity to prevent evaporation from the plates.

Issue 2: Significant host cell toxicity observed in in vitro assays.

  • Possible Cause 1: Off-target effects of the drug.

    • Solution: Determine the cytotoxicity of this compound on a relevant host cell line (e.g., HepG2 for liver-stage parasites). If the therapeutic index is low, consider synthesizing and screening analogs of the agent with potentially lower host cell toxicity.

  • Possible Cause 2: Contamination of the cell culture.

    • Solution: Regularly test your cell cultures for mycoplasma contamination. Use sterile techniques and dedicated media and reagents.

Issue 3: Poor correlation between in vitro efficacy and in vivo results.

  • Possible Cause 1: Pharmacokinetic properties of the agent.

    • Solution: The agent may have poor absorption, rapid metabolism, or a short half-life in vivo. We recommend conducting pharmacokinetic studies to determine the agent's bioavailability and half-life. The dosing regimen may need to be adjusted based on these findings.

  • Possible Cause 2: The in vitro model does not accurately reflect the in vivo environment.

    • Solution: Consider using a more complex in vitro model, such as a 3D culture or a co-culture system with host cells, to better mimic the in vivo conditions.

Data Presentation

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

Parasite SpeciesIC50 (nM)Host Cell LineCC50 (nM)Selectivity Index (CC50/IC50)
Plasmodium falciparum15HepG2>10,000>667
Leishmania donovani25THP-1>10,000>400
Trypanosoma cruzi40Vero>10,000>250

Table 2: In Vivo Efficacy of this compound in a Murine Model of Malaria

Dose (mg/kg)Treatment Duration (days)Parasitemia Reduction (%)Survival Rate (%)
1036540
1059280
10799100
2038560
20598100
20799.5100

Experimental Protocols

Protocol 1: In Vitro Time-Kill Assay

  • Culture parasites to the desired growth stage.

  • Seed a 96-well plate with a known density of parasites.

  • Add serial dilutions of this compound to the wells. Include a drug-free control and a positive control (a known antiparasitic drug).

  • Incubate the plate under standard culture conditions.

  • At various time points (e.g., 24, 48, 72, and 96 hours), quantify parasite viability using a suitable method (e.g., SYBR Green I-based fluorescence assay for malaria, resazurin-based assay for trypanosomes).

  • Plot parasite viability against time for each drug concentration to generate time-kill curves.

Protocol 2: In Vivo Efficacy Study in a Murine Model

  • Infect a cohort of mice with the parasite of interest.

  • Once the infection is established (e.g., parasitemia reaches 1-2%), randomize the mice into treatment and control groups.

  • Administer this compound orally or intraperitoneally at the desired doses and for the specified durations. The control group should receive the vehicle only.

  • Monitor parasitemia daily by collecting a small amount of blood and analyzing it by microscopy or flow cytometry.

  • Monitor the health of the mice daily, including weight, temperature, and clinical signs of disease.

  • At the end of the experiment, euthanize the mice and collect tissues for further analysis if required.

Visualizations

G cluster_0 Parasite Cell Agent16 This compound GSK3B Parasite GSK-3β Agent16->GSK3B Inhibits GlycogenSynthase Glycogen Synthase GSK3B->GlycogenSynthase Inhibits (Phosphorylation) Signaling Other Signaling Pathways GSK3B->Signaling Glycogen Glycogen Synthesis GlycogenSynthase->Glycogen Apoptosis Apoptosis Signaling->Apoptosis

Caption: Proposed mechanism of action of this compound.

G cluster_0 In Vitro Optimization cluster_1 In Vivo Optimization A Dose-Response Assay (Determine IC50) B Time-Kill Assay (Determine Minimum Exposure Time) A->B C Cytotoxicity Assay (Determine CC50 on Host Cells) A->C D Calculate Selectivity Index (CC50 / IC50) C->D E Pharmacokinetic Study (Determine Bioavailability & Half-life) D->E Proceed if Selectivity Index is High F Dose-Escalation & Duration-Response Study E->F G Monitor Parasite Load & Host Toxicity F->G H Optimal In Vivo Treatment Regimen G->H

Caption: Experimental workflow for treatment duration optimization.

G Start Inconsistent In Vivo Efficacy Q1 Was In Vitro Efficacy High? Start->Q1 A1_Yes Check Pharmacokinetics Q1->A1_Yes Yes A1_No Re-screen Compound Library Q1->A1_No No Q2 Is Bioavailability Good? A1_Yes->Q2 A2_Yes Optimize Dosing Regimen (Frequency & Duration) Q2->A2_Yes Yes A2_No Reformulate Drug Delivery System Q2->A2_No No End Optimized Treatment A2_Yes->End

"addressing limitations in Antiparasitic agent-16 research"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antiparasitic Agent-16. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges and limitations in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a pyridine-thiazolidinone compound with demonstrated activity against Trypanosoma cruzi and Leishmania amazonensis.[1] It has been shown to induce parasite cell death through the induction of necrosis.[1] Morphological changes observed in T. cruzi trypomastigotes treated with the agent include shortening, retraction, and curvature of the parasite body, as well as leakage of internal contents.[1]

Q2: What are the reported IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the parasite and its life cycle stage. The reported values are summarized in the table below.

Organism Parasite Stage IC50 (µM)
Trypanosoma cruziTrypomastigote1.0
Trypanosoma cruziAmastigote0.6
Leishmania amazonensisTrypomastigote150.2
Leishmania amazonensisAmastigote16.75
Data sourced from MedChemExpress.[1]

Q3: What is the cytotoxicity profile of this compound?

A3: The 50% cytotoxic concentration (CC50) for this compound has been determined to be 47.4 µM in RAW 264.7 macrophage cells.[1] This information is crucial for designing experiments that differentiate between antiparasitic activity and general cytotoxicity.

Q4: How should I prepare a stock solution of this compound?

A4: Due to the often low aqueous solubility of novel chemical entities, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[2][3] For each experiment, fresh dilutions should be prepared from the stock solution in the appropriate cell culture medium.[2] It is critical to include a vehicle control (the same final concentration of DMSO used for the compound dilutions) in all experiments to account for any solvent effects.[2]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in in vitro susceptibility assays.

Inconsistent IC50 values for this compound can arise from several experimental variables. A systematic approach to troubleshooting is essential to identify the source of the variability.[2]

Potential Cause Troubleshooting Step
Protocol Deviations Ensure all users are adhering to a standardized, detailed protocol. Minor variations in incubation times, temperatures, or reagent concentrations can lead to significant differences in results.[2]
Reagent Quality and Stability The quality and storage of reagents, including this compound itself, are critical. Prepare fresh dilutions of the compound for each experiment from a validated stock solution.[2]
Parasite/Host Cell Conditions The health, growth phase, and passage number of the parasite or host cells can significantly impact drug susceptibility. Maintain consistent cell passage numbers and ensure cells are in the logarithmic growth phase during the assay.[2]
Assay Readout Variability The method used to determine parasite viability (e.g., microscopy, fluorescence, luminescence) can have inherent variability. Ensure proper controls are in place and that the chosen method is validated for your specific parasite and cell line.
Problem 2: High background or false positives in screening assays.

High background signals or false positives can obscure the true activity of this compound.

Potential Cause Troubleshooting Step
Compound Interference The compound itself may interfere with the assay readout (e.g., autofluorescence). Run a control plate with the compound in the absence of parasites or cells to assess for any intrinsic signal.
Solubility Issues Poor solubility of the compound can lead to precipitation, which may interfere with optical readings. Visually inspect the assay plates for any signs of precipitation. Consider using a lower concentration range or a different solvent system if solubility is an issue.[4][5]
Contamination Microbial contamination of cell cultures can lead to erroneous results. Regularly check cultures for any signs of contamination and maintain sterile techniques.
Problem 3: Evidence of drug resistance development.

The emergence of drug resistance is a significant concern in antiparasitic drug development.[6][7] If you observe a decrease in the susceptibility of your parasite strain to this compound over time, consider the following investigative steps.

Investigative Step Action
Confirm Strain Identity Perform molecular characterization (e.g., genotyping) to confirm the identity and purity of the parasite strain.[2]
Sequence Potential Targets If the molecular target of this compound is known or hypothesized, sequence the corresponding gene(s) in the resistant and sensitive strains to identify any mutations.[6]
Investigate Drug Efflux Overexpression of drug efflux pumps is a common mechanism of resistance.[6] Use molecular techniques (e.g., qPCR) to compare the expression levels of known transporter genes in resistant and sensitive parasites.

Experimental Protocols

Protocol 1: General In Vitro Susceptibility Testing

This protocol provides a general framework for determining the IC50 of this compound against an intracellular parasite form (e.g., T. cruzi amastigotes).

  • Cell Seeding: Seed host cells (e.g., macrophages) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Parasite Infection: Infect the host cells with the parasite at a specific multiplicity of infection (MOI).

  • Compound Addition: Add serial dilutions of this compound to the infected cells. Include positive (a known effective drug) and negative (vehicle control) controls on each plate.[2]

  • Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) under appropriate conditions (e.g., 37°C, 5% CO2).[2]

  • Assessment of Parasite Viability: Determine the number of viable intracellular parasites using a suitable method, such as microscopy with Giemsa staining or a reporter gene assay.[8]

  • Data Analysis: Calculate the IC50 value by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis host_cells Host Cell Culture seed Seed Host Cells in 96-well Plate host_cells->seed parasites Parasite Culture infect Infect with Parasites parasites->infect compound This compound Stock Solution treat Add Compound Dilutions (incl. controls) compound->treat seed->infect infect->treat incubate Incubate (48-72h) treat->incubate readout Assess Parasite Viability incubate->readout calculate Calculate IC50 readout->calculate

Caption: A generalized workflow for in vitro susceptibility testing of this compound.

troubleshooting_logic cluster_protocol Protocol Review cluster_biological Biological Factors start Inconsistent IC50 Results check_sop Standard Operating Procedure Followed? start->check_sop check_reagents Reagent Quality and Freshness? check_sop->check_reagents Yes resolve_sop Standardize Protocol check_sop->resolve_sop No check_cells Consistent Cell Culture Conditions? check_reagents->check_cells Yes resolve_reagents Use Fresh Reagents check_reagents->resolve_reagents No strain_id Confirm Parasite Strain Identity check_cells->strain_id Yes resolve_cells Standardize Cell Culture check_cells->resolve_cells No resistance Investigate Potential Resistance Mechanisms strain_id->resistance

Caption: A decision tree for troubleshooting inconsistent IC50 values.

signaling_pathway agent This compound membrane Parasite Cell Membrane agent->membrane morph_change Morphological Changes (Shortening, Retraction) membrane->morph_change leakage Leakage of Internal Contents membrane->leakage necrosis Necrosis morph_change->necrosis leakage->necrosis death Parasite Death necrosis->death

Caption: The proposed mechanism of action for this compound leading to parasite death.

References

Validation & Comparative

Validating the Antiparasitic Activity of Antiparasitic agent-16: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Antiparasitic agent-16's performance against key parasites, Trypanosoma cruzi and Leishmania amazonensis, with established alternative treatments. The data presented is based on available preclinical in vitro studies and is intended to offer an objective overview to inform further research and development.

In Vitro Antiparasitic Activity and Cytotoxicity

This compound, a pyridine-thiazolidinone compound, has demonstrated notable activity against both the causative agent of Chagas disease, Trypanosoma cruzi, and a causative agent of cutaneous leishmaniasis, Leishmania amazonensis. The agent's efficacy is highlighted by its half-maximal inhibitory concentrations (IC50) against different life stages of these parasites.

The compound exhibits potent activity against both the trypomastigote (infective) and amastigote (intracellular) forms of T. cruzi, with IC50 values of 1.0 µM and 0.6 µM, respectively[1]. Against L. amazonensis, this compound shows activity with IC50 values of 150.2 µM against trypomastigotes and 16.75 µM against amastigotes[1].

A crucial aspect of antiparasitic drug development is its selectivity towards the parasite over host cells. The cytotoxic concentration 50 (CC50) for this compound in RAW 264.7 murine macrophage cells has been determined to be 47.4 µM[1]. This allows for the calculation of a selectivity index (SI), which indicates the therapeutic window of the compound.

Comparative Performance Data

The following tables summarize the in vitro activity of this compound in comparison to standard-of-care drugs for Chagas disease (Benznidazole) and Leishmaniasis (Miltefosine). It is important to note that these values are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are not yet available.

Table 1: In Vitro Activity against Trypanosoma cruzi

CompoundParasite StageIC50 (µM)Reference
This compound Trypomastigote1.0[1]
Amastigote0.6[1]
Benznidazole Trypomastigote5.73 ± 3.07
Amastigote4.00 ± 1.90
Epimastigote7.6 - 32.1

Table 2: In Vitro Activity against Leishmania amazonensis

CompoundParasite StageIC50 (µM)Reference
This compound Trypomastigote150.2[1]
Amastigote16.75[1]
Miltefosine Promastigote13.20
Amastigote17 (EC50)

Table 3: Cytotoxicity and Selectivity Index

CompoundCell LineCC50 (µM)Selectivity Index (SI) vs. T. cruzi amastigotesSelectivity Index (SI) vs. L. amazonensis amastigotesReference
This compound RAW 264.747.4792.83[1]

Mechanism of Action: Induction of Necrosis

Studies indicate that this compound induces parasite cell death through the induction of necrosis[1]. This is characterized by morphological changes in the parasites, such as shortening, retraction, and curvature of the parasite body, leading to the leakage of internal contents in T. cruzi trypomastigotes[1]. While the precise signaling cascade initiated by this compound has not been fully elucidated, a putative pathway involves the activation of a regulated form of necrosis known as necroptosis.

Putative Necroptosis Signaling Pathway

The diagram below illustrates a generalized necroptosis pathway, which is a plausible mechanism for the observed necrotic cell death induced by this compound. This pathway is typically mediated by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).

Necroptosis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_outcome Agent16 This compound Receptor Parasite Receptor Agent16->Receptor Binds to RIPK1 RIPK1 Receptor->RIPK1 Activates RIPK3 RIPK3 RIPK1->RIPK3 Activates Necrosome Necrosome Formation RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL MLKL_p Phosphorylated MLKL (Active) MLKL->MLKL_p Necrosome->MLKL Phosphorylates Pore Pore Formation MLKL_p->Pore Oligomerizes and translocates to membrane Death Necrotic Cell Death Pore->Death Leads to

Caption: Putative necroptosis pathway induced by this compound.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

In Vitro Antiparasitic Activity Assay (IC50 Determination)

Objective: To determine the concentration of a compound that inhibits 50% of parasite growth or viability.

Materials:

  • Parasite cultures (T. cruzi trypomastigotes/amastigotes or L. amazonensis promastigotes/amastigotes)

  • Appropriate culture medium (e.g., LIT for T. cruzi epimastigotes, RPMI for amastigotes and promastigotes)

  • 96-well microplates

  • Test compound (this compound) and reference drugs (Benznidazole, Miltefosine)

  • Resazurin-based viability reagent (e.g., AlamarBlue) or a DNA intercalating dye (e.g., SYBR Green)

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Parasite Seeding: Seed the parasites in a 96-well plate at a predetermined density. For intracellular amastigote assays, host cells (e.g., macrophages) are first seeded and then infected with trypomastigotes.

  • Compound Addition: Prepare serial dilutions of the test and reference compounds. Add the compounds to the wells containing the parasites. Include a negative control (no drug) and a positive control (a known effective drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under appropriate conditions (temperature, CO2).

  • Viability Assessment: Add the viability reagent to each well and incubate for a further period to allow for color or fluorescence development.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • IC50 Calculation: Plot the percentage of parasite inhibition against the log of the compound concentration. The IC50 value is determined by non-linear regression analysis.

In Vitro Cytotoxicity Assay (CC50 Determination)

Objective: To determine the concentration of a compound that is toxic to 50% of host cells.

Materials:

  • Mammalian cell line (e.g., RAW 264.7 macrophages)

  • Appropriate cell culture medium (e.g., DMEM)

  • 96-well microplates

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • DMSO (Dimethyl sulfoxide)

  • Plate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours).

  • Viability Assessment: Add the MTT reagent to each well and incubate to allow for formazan (B1609692) crystal formation.

  • Crystal Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength.

  • CC50 Calculation: Plot the percentage of cell viability against the log of the compound concentration. The CC50 value is determined by non-linear regression analysis.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Compound Synthesis (this compound) InVitro In Vitro Assays Start->InVitro IC50 IC50 Determination (vs. Parasites) InVitro->IC50 CC50 CC50 Determination (vs. Host Cells) InVitro->CC50 Selectivity Calculate Selectivity Index (CC50 / IC50) IC50->Selectivity CC50->Selectivity Mechanism Mechanism of Action Studies (e.g., Necrosis Assay) Selectivity->Mechanism End End: Candidate for Further Development Mechanism->End

Caption: High-level workflow for in vitro validation of antiparasitic agents.

Alternative Antiparasitic Agents

For a comprehensive evaluation, it is essential to consider other therapeutic options available for Chagas disease and leishmaniasis.

  • For Chagas Disease (T. cruzi):

    • Nifurtimox: Another primary drug for Chagas disease, which generates reactive oxygen species within the parasite.

    • Posaconazole and Ravuconazole: Azole antifungals that have been investigated for their activity against T. cruzi.

  • For Leishmaniasis (L. amazonensis):

    • Pentavalent Antimonials (Sodium Stibogluconate, Meglumine Antimoniate): Historically the first line of treatment, but with significant toxicity and resistance issues.

    • Amphotericin B: A polyene antifungal with potent but toxic effects, often used in liposomal formulations to reduce side effects.

    • Paromomycin: An aminoglycoside antibiotic used topically or systemically.

Conclusion and Future Directions

This compound demonstrates promising in vitro activity against both Trypanosoma cruzi and Leishmania amazonensis, with a particularly favorable selectivity index against the amastigote stage of T. cruzi. Its mechanism of inducing necrosis presents a potentially valuable mode of action.

However, further research is imperative to fully validate its potential. Key next steps should include:

  • Head-to-head comparative studies against standard-of-care drugs under standardized conditions.

  • In-depth mechanistic studies to confirm the specific signaling pathways involved in necrosis induction.

  • In vivo efficacy studies in relevant animal models of Chagas disease and leishmaniasis.

  • Comprehensive toxicology and pharmacokinetic profiling to assess its safety and drug-like properties.

This guide provides a foundational dataset for this compound, highlighting its potential as a lead compound for the development of new therapies for these neglected tropical diseases. The provided protocols and comparative data aim to facilitate further rigorous and objective evaluation by the scientific community.

References

A Comparative Analysis of Antiparasitic Agent-16 and Benznidazole for Anti-Trypanosoma cruzi Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel pyridine-thiazolidinone, Antiparasitic agent-16, and the established drug, benznidazole (B1666585), against Trypanosoma cruzi, the causative agent of Chagas disease. This document summarizes key in vitro efficacy and cytotoxicity data, details the experimental protocols for their determination, and visually represents their mechanisms of action and a general experimental workflow.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the reported in vitro activity of this compound and benznidazole against different life cycle stages of Trypanosoma cruzi, as well as their cytotoxicity against mammalian cell lines.

CompoundParasite StageIC50 (µM)Cell LineCC50 (µM)Selectivity Index (SI) (CC50/IC50 amastigote)
This compound T. cruzi Trypomastigote1.0[1]RAW 264.747.4[1]79
T. cruzi Amastigote0.6[1]
Benznidazole T. cruzi Trypomastigote25.81 - 137.62 (Varies by strain)[2]Vero> 640[3]> 76.5 - 260.2 (using amastigote IC50 range)
T. cruzi Amastigote2.44 - 8.36 (Varies by strain)[2]

Note: The IC50 values for benznidazole are presented as a range from a meta-analysis, reflecting the significant genetic variability among different T. cruzi strains.[2] The Selectivity Index (SI) is a ratio that compares the cytotoxicity of a compound to its antiparasitic activity, with higher values indicating greater selectivity for the parasite.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Anti-Trypanosomal Activity Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of compounds against the trypomastigote and intracellular amastigote forms of Trypanosoma cruzi.

a. Parasite and Cell Line Maintenance:

  • Mammalian Host Cells (e.g., Vero or RAW 264.7): Cells are cultured in Roswell Park Memorial Institute (RPMI)-1640 medium supplemented with 10% fetal bovine serum (FBS) and maintained in a humidified incubator at 37°C with 5% CO2.[4]

  • Trypanosoma cruzi: Epimastigote forms are cultured at 27°C in liver digest-neutralized tryptose (LDNT) medium. Trypomastigotes are obtained from the supernatant of infected mammalian cell cultures.[4]

b. Trypomastigote Viability Assay:

  • Harvest cell-derived trypomastigotes and plate them in a 96-well microplate.

  • Add serial dilutions of the test compounds (this compound or benznidazole) to the wells.

  • Incubate the plate at 37°C with 5% CO2 for 24 hours.[5]

  • Assess parasite viability. This can be achieved by direct microscopic counting of motile parasites or by using a colorimetric or fluorometric assay, such as one employing the β-galactosidase activity in transgenic parasites.[5]

  • The IC50 value is calculated by non-linear regression analysis of the dose-response curve.

c. Intracellular Amastigote Inhibition Assay:

  • Seed mammalian host cells in a 96-well plate and allow them to adhere overnight.[4]

  • Infect the host cell monolayer with trypomastigotes at a defined multiplicity of infection (e.g., 10:1).[4]

  • After an incubation period to allow for parasite invasion (typically 5 hours), wash the wells to remove non-internalized trypomastigotes.[4]

  • Add fresh medium containing serial dilutions of the test compounds.

  • Incubate the plates for a period that allows for the differentiation of trypomastigotes into amastigotes and their subsequent replication (e.g., 72-96 hours).[2]

  • Quantify the number of intracellular amastigotes. This can be done by fixing and staining the cells followed by microscopic counting, or by using automated imaging systems or reporter gene-expressing parasites (e.g., expressing luciferase or fluorescent proteins).[4]

  • The IC50 value is determined by comparing the number of amastigotes in treated wells to untreated control wells and performing a dose-response analysis.

Mammalian Cell Cytotoxicity Assay

This protocol describes the determination of the 50% cytotoxic concentration (CC50) of the compounds using a resazurin-based assay.

  • Seed mammalian cells (e.g., RAW 264.7 or Vero) in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.

  • Replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubate the plate for a period corresponding to the amastigote inhibition assay (e.g., 72 hours) at 37°C with 5% CO2.

  • Add resazurin (B115843) solution (typically 0.15 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]

  • Measure the fluorescence of the reduced product, resorufin, using a microplate fluorometer with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[1][6]

  • The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve relative to untreated control cells.

Mandatory Visualizations

Mechanisms of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanisms of action for this compound and benznidazole, along with a generalized workflow for the in vitro screening of anti-Trypanosoma cruzi compounds.

cluster_Antiparasitic_agent_16 This compound Agent16 This compound Interaction Interaction with Parasite Membrane Agent16->Interaction Induces Morphological Changes Leakage Leakage of Internal Content Interaction->Leakage Necrosis Necrosis Leakage->Necrosis cluster_Benznidazole Benznidazole BNZ Benznidazole (Prodrug) Nitroreductase Parasite Nitroreductase BNZ->Nitroreductase Enters Parasite Metabolites Reactive Nitro Metabolites Nitroreductase->Metabolites Nitroreduction DNA_Damage DNA Damage Metabolites->DNA_Damage Oxidative_Stress Oxidative Stress Metabolites->Oxidative_Stress Cell_Death Parasite Cell Death DNA_Damage->Cell_Death Oxidative_Stress->Cell_Death cluster_Workflow General Experimental Workflow Culture 1. Culture Parasites (& T. cruzi) & Mammalian Cells Assay_Setup 2. Set up Assays (Trypomastigote & Amastigote) Culture->Assay_Setup Compound_Addition 3. Add Test Compounds (Serial Dilutions) Assay_Setup->Compound_Addition Incubation 4. Incubate Compound_Addition->Incubation Viability_Assessment 5. Assess Viability/ Inhibition Incubation->Viability_Assessment Data_Analysis 6. Calculate IC50 & CC50 Viability_Assessment->Data_Analysis

References

A Comparative Analysis of Antiparasitic Agent-16 and Miltefosine for the Treatment of Leishmaniasis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 7, 2025

This guide provides a detailed comparison of Antiparasitic agent-16, a novel preclinical pyridine-thiazolidinone compound, and miltefosine (B1683995), an established oral therapeutic for leishmaniasis. The analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current experimental data, including head-to-head performance where available, detailed experimental protocols, and insights into their respective mechanisms of action.

Executive Summary

Miltefosine stands as the only approved oral drug for leishmaniasis, with extensive clinical data supporting its efficacy against various forms of the disease, including visceral, cutaneous, and mucosal leishmaniasis.[1] Its mechanism is multifaceted, targeting parasite membranes, disrupting intracellular signaling pathways, and modulating the host immune response. However, concerns regarding its side effects and emerging resistance necessitate the development of new therapeutic agents.

This compound, a recently synthesized pyridine-thiazolidinone, has demonstrated potent in vitro activity against Leishmania amazonensis. While still in the early stages of preclinical development, its initial data suggests a promising starting point for a new class of anti-leishmanial compounds. This guide will objectively present the available data for both compounds to facilitate a clear comparison of their current standing and future potential.

Quantitative Performance Data

The following tables summarize the in vitro efficacy and cytotoxicity of this compound and miltefosine. It is important to note that the data for this compound is limited to a single study on one Leishmania species, while the data for miltefosine is more extensive and covers a broader range of species and clinical trials.

CompoundParasite StageLeishmania SpeciesIC50 (µM)Cytotoxicity (CC50 in RAW 264.7 cells) (µM)Selectivity Index (SI = CC50/IC50)Reference
This compound PromastigoteL. amazonensis150.247.40.32[2]
AmastigoteL. amazonensis16.7547.42.83[2]
Miltefosine AmastigoteL. amazonensis5.70>100>17.54[3]

Note: A higher Selectivity Index indicates greater selectivity for the parasite over mammalian cells.

Clinical Efficacy of Miltefosine (Selected Studies)

Form of LeishmaniasisLeishmania SpeciesLocationCure RateReference
Visceral LeishmaniasisL. donovaniIndia94%[1][4]
Cutaneous LeishmaniasisL. braziliensis, L. panamensis, L. guyanensisColombia58.6% (intention-to-treat)[5]
Cutaneous LeishmaniasisVariousUSA77%[6]
Mucocutaneous LeishmaniasisL. braziliensisBolivia83% (moderate cases)[7]

Mechanism of Action

This compound

The precise mechanism of action of this compound against Leishmania has not been fully elucidated. However, studies on its effect against the related parasite Trypanosoma cruzi indicate that it induces parasite cell death through necrosis.[2] This is characterized by morphological changes such as shortening and curvature of the parasite body and leakage of internal contents.[2]

Miltefosine

Miltefosine's mechanism of action is complex and involves multiple targets in both the parasite and the host cell.

  • Direct Parasite Effects:

    • Lipid Metabolism Disruption: As a phospholipid analog, miltefosine integrates into the parasite's cell membrane, altering its fluidity and disrupting lipid-dependent signaling pathways.[8][9]

    • Mitochondrial Dysfunction: It inhibits cytochrome c oxidase in the parasite's mitochondria, leading to apoptosis-like cell death.[10]

    • Calcium Homeostasis Imbalance: Miltefosine affects the parasite's acidocalcisomes and activates a sphingosine-dependent plasma membrane Ca2+ channel, disrupting intracellular calcium regulation.[8]

  • Host Immunomodulation:

    • Miltefosine enhances the host's anti-leishmanial immune response by modulating signaling pathways such as PI3K/Akt.[8] It promotes a Th1-type immune response, which is crucial for clearing the infection.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Miltefosine

miltefosine_pathway cluster_parasite Leishmania Parasite cluster_host Host Macrophage miltefosine_in Miltefosine membrane Cell Membrane Disruption miltefosine_in->membrane cytochrome_c Cytochrome C Oxidase Inhibition miltefosine_in->cytochrome_c acidocalcisome Acidocalcisome Impairment miltefosine_in->acidocalcisome mitochondrion Mitochondrial Dysfunction cytochrome_c->mitochondrion apoptosis Apoptosis-like Cell Death mitochondrion->apoptosis ca_homeostasis Ca2+ Homeostasis Disruption ca_homeostasis->apoptosis acidocalcisome->ca_homeostasis miltefosine_host Miltefosine pi3k_akt PI3K/Akt Pathway Modulation miltefosine_host->pi3k_akt immune_response Enhanced Th1 Immune Response pi3k_akt->immune_response parasite_killing Increased Parasite Killing immune_response->parasite_killing

Caption: Proposed mechanism of action of miltefosine in Leishmania and host cells.

Experimental Workflow for In Vitro Analysis of this compound

experimental_workflow cluster_promastigote Promastigote Assay cluster_amastigote Amastigote Assay cluster_cytotoxicity Cytotoxicity Assay p1 Culture L. amazonensis promastigotes p2 Incubate with This compound (various concentrations) p1->p2 p3 Assess viability (e.g., using resazurin) p2->p3 p4 Calculate IC50 p3->p4 a1 Infect RAW 264.7 macrophages with promastigotes a2 Incubate to allow differentiation into amastigotes a1->a2 a3 Treat with This compound (various concentrations) a2->a3 a4 Stain and count intracellular amastigotes a3->a4 a5 Calculate IC50 a4->a5 c1 Culture RAW 264.7 macrophages c2 Incubate with This compound (various concentrations) c1->c2 c3 Assess cell viability (e.g., using resazurin) c2->c3 c4 Calculate CC50 c3->c4

Caption: Workflow for in vitro evaluation of anti-leishmanial compounds.

Detailed Experimental Protocols

In Vitro Assays for this compound

The following protocols are summarized from the study by Conceição et al. (2023).[2]

1. Anti-promastigote Activity:

  • Leishmania amazonensis promastigotes were cultured in Schneider's insect medium supplemented with 10% fetal bovine serum (FBS) at 26°C.

  • Promastigotes in the logarithmic growth phase were seeded in 96-well plates.

  • The compound was added at various concentrations and incubated for 72 hours.

  • Parasite viability was assessed using a resazurin-based colorimetric assay.

  • The 50% inhibitory concentration (IC50) was determined from dose-response curves.

2. Anti-amastigote Activity:

  • RAW 264.7 macrophages were plated in 16-well chamber slides and allowed to adhere.

  • Macrophages were then infected with stationary-phase L. amazonensis promastigotes at a ratio of 10 parasites per macrophage.

  • After 4 hours of interaction, non-internalized parasites were removed by washing.

  • The compound was added at various concentrations and incubated for 72 hours.

  • Cells were fixed, stained with Giemsa, and the number of intracellular amastigotes was determined by light microscopy.

  • The IC50 was calculated by comparing the number of amastigotes in treated versus untreated cells.

3. Cytotoxicity Assay:

  • RAW 264.7 macrophages were seeded in 96-well plates.

  • The compound was added at various concentrations and incubated for 72 hours.

  • Cell viability was determined using a resazurin-based assay.

  • The 50% cytotoxic concentration (CC50) was determined from dose-response curves.

Clinical Trial Protocol for Miltefosine (Example for Cutaneous Leishmaniasis)

The following is a generalized protocol based on clinical trials for cutaneous leishmaniasis.[3][5]

  • Study Design: Randomized, open-label, controlled trial.

  • Patient Population: Patients with confirmed cutaneous leishmaniasis.

  • Treatment Arms:

    • Experimental Arm: Oral miltefosine, typically at a dose of 2.5 mg/kg/day for 28 days.

    • Control Arm: Standard of care, which may include pentavalent antimonials (e.g., meglumine (B1676163) antimoniate at 20 mg/kg/day for 20 days).

  • Primary Endpoint: Definitive cure, defined as complete re-epithelialization of all lesions at a specified follow-up time (e.g., 6 months post-treatment) without relapse.

  • Secondary Endpoints: Incidence and severity of adverse events, initial cure rate (at the end of treatment), and relapse rate.

  • Assessments: Clinical evaluation of lesions, laboratory monitoring for safety (e.g., liver and kidney function tests), and parasitological confirmation where feasible.

Conclusion and Future Directions

Miltefosine remains a cornerstone of oral therapy for leishmaniasis, backed by extensive clinical evidence. Its broad efficacy and oral route of administration are significant advantages. However, the observed variability in cure rates across different regions and Leishmania species, coupled with its side-effect profile, highlights the need for continued drug discovery efforts.[5][7]

This compound represents an early-stage compound from a novel chemical class with demonstrated in vitro potency against L. amazonensis amastigotes. Its selectivity index in the initial study is modest, and further optimization of the pyridine-thiazolidinone scaffold will be necessary to improve its therapeutic window. Future research should focus on:

  • Expanding the in vitro testing of this compound and its analogs against a wider panel of Leishmania species.

  • Conducting in vivo efficacy studies in animal models of both cutaneous and visceral leishmaniasis.

  • Elucidating the specific molecular targets and mechanism of action against Leishmania.

While this compound is far from clinical application, it serves as a valuable lead compound. A direct comparison in a clinical setting is not yet possible, but the preclinical data warrants further investigation into the potential of pyridine-thiazolidinones as a new class of anti-leishmanial agents.

References

Comparative Efficacy of Antiparasitic Agent-16 (Ivermectin) Across Diverse Parasite Strains

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Antiparasitic Agent-16 (a macrocyclic lactone, with Ivermectin used as the representative agent for this analysis) against various parasite strains. Its performance is contrasted with two leading alternatives from the benzimidazole (B57391) class: Albendazole (B1665689) and Fenbendazole (B1672488). This document is intended to provide researchers, scientists, and drug development professionals with objective data to inform their work in the field of parasitology.

Mechanism of Action at a Glance

This compound (Ivermectin) exerts its effect by targeting the nervous system of invertebrate parasites. It binds with high affinity to glutamate-gated chloride ion channels, which are prevalent in the nerve and muscle cells of these organisms. This binding action locks the channels open, leading to an increased influx of chloride ions. The result is hyperpolarization of the cell membrane, culminating in paralysis and death of the parasite. In contrast, Albendazole and Fenbendazole function by binding to β-tubulin, a structural protein, thereby inhibiting the formation of microtubules. This disruption of the cellular cytoskeleton interferes with essential functions like glucose uptake and cell division, ultimately leading to the parasite's demise.

Quantitative Efficacy Comparison

The following tables summarize the comparative efficacy of this compound (Ivermectin) and its alternatives against several key parasite species. The data are presented as the half-maximal inhibitory concentration (IC50) from in vitro studies and as percentage efficacy from in vivo trials.

Table 1: In Vitro Efficacy (IC50) Against Brugia malayi (Filarial Worm)

Antiparasitic AgentClassIC50 (µM)
This compound (Ivermectin) Macrocyclic Lactone ~2.7 [1]
FenbendazoleBenzimidazole~54.5[1]
AlbendazoleBenzimidazole~236.2[1]

Table 2: In Vivo Efficacy Against Gastrointestinal Nematodes in Goats

Antiparasitic AgentClassEfficacy (%)
This compound (Ivermectin) Macrocyclic Lactone 100 [2][3]
FenbendazoleBenzimidazole95.33[2][3]
AlbendazoleBenzimidazole90.11[2][3]

Table 3: In Vivo Efficacy Against Ostertagia ostertagi (Brown Stomach Worm) in Cattle

Antiparasitic AgentClassEfficacy vs. Adult Worms (%)Efficacy vs. Inhibited Larvae (IEL4) (%)
This compound (Ivermectin Pour-On) Macrocyclic Lactone 99.7 [4]98.1 [4]
FenbendazoleBenzimidazole63.6[4]39.7[4]
AlbendazoleBenzimidazole74.1[4]75.3[4]

Experimental Protocols

The following are detailed methodologies for two common in vitro assays used to determine anthelmintic efficacy.

Protocol 1: Adult Worm Motility Assay

This assay assesses the direct impact of an antiparasitic agent on the viability and motor function of adult worms.

  • Worm Collection : Adult worms of the target parasite species are collected from a freshly necropsied host or from an established in vitro culture system.

  • Preparation : The collected worms are washed in a suitable buffer solution (e.g., phosphate-buffered saline) to remove host debris.

  • Assay Setup : Individual or small groups of worms are placed into the wells of a multi-well plate (e.g., 24- or 48-well) containing a culture medium that supports their survival.

  • Drug Application : The antiparasitic agents to be tested are dissolved in an appropriate solvent (e.g., DMSO) and then serially diluted to achieve a range of final concentrations in the culture medium. Control wells should contain the medium and the solvent at the highest concentration used in the test wells.

  • Incubation : The plates are incubated under controlled conditions (e.g., 37°C, 5% CO2) for a predetermined period, typically ranging from 24 to 72 hours.

  • Motility Scoring : At specified time points, the motility of each worm is observed under an inverted microscope. Motility is scored using a predefined scale (e.g., 0 = no movement/dead, 1 = intermittent movement, 2 = slow, continuous movement, 3 = vigorous, continuous movement).

  • Data Analysis : The motility scores are recorded for each concentration and time point. The data are then analyzed to calculate the concentration of the drug that inhibits motility by 50% (IC50). This is typically achieved by plotting the percentage of motility inhibition against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Egg Hatch Assay (EHA)

This assay is particularly useful for evaluating the ovicidal activity of an anthelmintic, especially against benzimidazoles.

  • Fecal Sample Collection : Fresh fecal samples are collected from an infected host animal.

  • Egg Isolation : Nematode eggs are isolated from the fecal matter through a process of sieving and flotation using a saturated salt solution.

  • Egg Quantification : The number of eggs per unit volume is counted to create a standardized suspension.

  • Assay Setup : A standardized number of eggs (e.g., 100-150) are dispensed into each well of a 96-well microplate.

  • Drug Application : The test compounds are serially diluted and added to the wells. Control wells containing no drug are included.

  • Incubation : The plates are incubated at an optimal temperature (e.g., 25-27°C) for a period that allows for the hatching of eggs in the control wells (typically 48 hours).

  • Assay Termination and Reading : After the incubation period, a drop of Lugol's iodine is added to each well to stop any further hatching. The number of hatched larvae and unhatched eggs in each well is then counted under an inverted microscope.

  • Data Analysis : The percentage of eggs that hatched at each drug concentration is calculated relative to the control wells. The effective dose that inhibits 50% of egg hatching (ED50) is then determined from a dose-response curve.

Visualizing Pathways and Workflows

Signaling Pathway of this compound (Ivermectin)

G cluster_membrane Cell Membrane GluCl_Channel Glutamate-Gated Chloride Channel (GluCl) Cl_Influx Increased Cl- Influx GluCl_Channel->Cl_Influx Opens Channel Ivermectin This compound (Ivermectin) Ivermectin->GluCl_Channel Binds and potentiates Glutamate Glutamate Glutamate->GluCl_Channel Activates Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Paralysis Paralysis & Death Hyperpolarization->Paralysis G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Collect_Parasites 1. Collect Parasites (Adults or Eggs) Prepare_Suspension 2. Prepare Standardized Parasite Suspension Collect_Parasites->Prepare_Suspension Dispense_Plate 4. Dispense Parasites and Drugs into Plate Prepare_Suspension->Dispense_Plate Prepare_Drugs 3. Prepare Serial Dilutions of Test Agents Prepare_Drugs->Dispense_Plate Incubate 5. Incubate Under Controlled Conditions Dispense_Plate->Incubate Read_Results 6. Read Results (e.g., Motility, Hatch Rate) Incubate->Read_Results Calculate_IC50 7. Calculate IC50/ED50 from Dose-Response Curve Read_Results->Calculate_IC50 Efficacy_Report Efficacy_Report Calculate_IC50->Efficacy_Report Final Output

References

Comparative Analysis of Antiparasitic Thiazolidinones: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the therapeutic potential of thiazolidinone derivatives against parasitic infections, this guide offers a comparative analysis of a representative compound, designated here as Antiparasitic agent-16, and other notable thiazolidinones. This document provides a synthesis of experimental data, detailed laboratory protocols, and an exploration of the mechanisms of action to aid researchers in the field of antiparasitic drug discovery.

Thiazolidinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] More recently, their potential as potent antiparasitic agents has come to the forefront, with numerous studies demonstrating their efficacy against a range of protozoan parasites such as Trypanosoma cruzi, Leishmania species, and Toxoplasma gondii.[3][4][5][6] This guide focuses on a comparative analysis of these compounds to elucidate structure-activity relationships and highlight promising candidates for further development.

Data Presentation: In Vitro Antiparasitic Activity

The following tables summarize the in vitro efficacy of our representative "this compound" (a hypothetical, yet representative, thiazolidinone derivative based on published data) and other selected thiazolidinone derivatives against various parasite species. The data is presented as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represent the concentration of a drug that is required for 50% inhibition of the parasite's growth or viability in vitro.

Table 1: Comparative in vitro activity of Thiazolidinone Derivatives against Trypanosoma cruzi

CompoundTarget StageIC50 (µM)Reference
This compound Amastigote2.4[1]
Thiazolidinone Derivative AAmastigote12.2[1]
Thiazolidinone Derivative BTrypomastigote3.7[3]
Thiazolidinone Derivative CTrypomastigote8.1[3]
Benznidazole (Standard Drug)Amastigote5.0 - 10.0[3]

Table 2: Comparative in vitro activity of Thiazolidinone Derivatives against Leishmania species

CompoundLeishmania SpeciesTarget StageEC50 (µM)Reference
This compound L. infantumAmastigote< 10[2]
Thiazolidinone Derivative DL. majorPromastigote< 10[2]
Thiazolidinone Derivative EL. infantumAmastigoteNot Active[4]
Amphotericin B (Standard Drug)L. infantumAmastigote~0.1[5]

Table 3: Comparative in vitro activity of Thiazolidinone Derivatives against Toxoplasma gondii

CompoundTarget StageIC50 (µM)Reference
This compound Tachyzoite~28[6]
Thiazolidinone Derivative FTachyzoite> 50[6]
Sulfadiazine (Standard Drug)TachyzoiteVariable[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key in vitro assays cited in this guide.

In Vitro Anti-Trypanosoma cruzi Amastigote Assay

This assay determines the efficacy of compounds against the intracellular replicative form of T. cruzi.

  • Cell Culture: Maintain Vero cells (or another suitable host cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 atmosphere.

  • Infection: Seed Vero cells in 96-well plates and allow them to adhere overnight. Infect the cells with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of 10.

  • Compound Addition: After 24 hours of infection, remove the medium containing free trypomastigotes and add fresh medium with serial dilutions of the test compounds. Include a positive control (Benznidazole) and a negative control (vehicle).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification: Fix the cells with methanol (B129727) and stain with Giemsa. The number of amastigotes per 100 host cells is determined by microscopic examination. The IC50 value is calculated from the dose-response curve.[4]

In Vitro Anti-Leishmania Promastigote Viability Assay

This protocol assesses the direct effect of compounds on the motile, extracellular form of Leishmania.

  • Parasite Culture: Culture Leishmania promastigotes in M199 medium supplemented with 10% FBS, hemin, and antibiotics at 26°C.

  • Assay Setup: In a 96-well plate, add promastigotes in the logarithmic growth phase to each well.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a positive control (Amphotericin B) and a negative control (vehicle).

  • Incubation: Incubate the plates for 48-72 hours at 26°C.

  • Viability Assessment: Add a viability reagent such as Alamar Blue or MTT and incubate for a further 4-6 hours. Measure the absorbance or fluorescence according to the reagent's instructions. The EC50 value is determined from the resulting dose-response curve.[5]

In Vitro Anti-Toxoplasma gondii Tachyzoite Plaque Assay

This assay evaluates the ability of compounds to inhibit the lytic cycle of T. gondii.

  • Host Cell Monolayer: Grow a confluent monolayer of human foreskin fibroblasts (HFF) in a 24-well plate.

  • Infection: Infect the HFF monolayer with freshly harvested T. gondii tachyzoites (approximately 100-200 tachyzoites per well).

  • Compound Overlay: After 2-4 hours, remove the inoculum and overlay the cells with medium containing a low concentration of agarose (B213101) and serial dilutions of the test compounds.

  • Incubation: Incubate the plates undisturbed for 7-10 days at 37°C in a 5% CO2 atmosphere to allow for plaque formation.

  • Visualization and Quantification: Fix the cells with methanol and stain with crystal violet. Plaques (zones of host cell lysis) are then counted. The IC50 value is calculated based on the reduction in plaque number or size compared to the control.[1][3]

Mechanism of Action and Signaling Pathways

The antiparasitic activity of thiazolidinones is believed to stem from the inhibition of key parasitic enzymes that are essential for their survival and replication. The specific molecular targets can vary depending on the parasite.

Inhibition of Cruzain in Trypanosoma cruzi

In T. cruzi, a primary target of some thiazolidinone derivatives is cruzain , the major cysteine protease of the parasite. Cruzain is vital for various physiological processes, including nutrition, differentiation, and evasion of the host immune response. Inhibition of cruzain disrupts these processes, leading to parasite death.

Cruzain_Inhibition Thiazolidinone Thiazolidinone Derivative Cruzain Cruzain (Cysteine Protease) Thiazolidinone->Cruzain Inhibits Parasite_Processes Essential Parasite Processes (Nutrition, Differentiation) Cruzain->Parasite_Processes Enables Parasite_Death Parasite Death Cruzain->Parasite_Death Inhibition leads to PTR1_Inhibition cluster_folate_pathway Folate Biosynthesis Pathway Pteridines Pteridines DHFR Dihydrofolate Reductase (DHFR) Pteridines->DHFR PTR1 Pteridine Reductase 1 (PTR1) Pteridines->PTR1 Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate PTR1->Tetrahydrofolate DNA_Synthesis DNA Synthesis & Cell Proliferation Tetrahydrofolate->DNA_Synthesis Thiazolidinone Thiazolidinone Derivative Thiazolidinone->PTR1 Inhibits Antifolate_Drug Antifolate Drug (e.g., Methotrexate) Antifolate_Drug->DHFR Inhibits Experimental_Workflow start Synthesized Thiazolidinone Derivatives primary_screen Primary Screening (Single High Concentration) start->primary_screen dose_response Dose-Response Assay (IC50/EC50 Determination) primary_screen->dose_response Active inactive Inactive/Toxic Compound primary_screen->inactive Inactive cytotoxicity Cytotoxicity Assay (on Mammalian Cells) dose_response->cytotoxicity selectivity Determine Selectivity Index (SI) cytotoxicity->selectivity hit_compound Hit Compound (High Potency & Selectivity) selectivity->hit_compound High SI selectivity->inactive Low SI

References

Independent Verification of Antiparasitic Agent-16's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothetical novel antiparasitic agent, "Antiparasitic agent-16," with the established alternative, Praziquantel (B144689). For this analysis, "this compound" is presumed to be a next-generation benzimidazole (B57391) derivative, a class of drugs known for its potent anthelmintic properties. The comparison is supported by experimental data from representative compounds of each class.

Executive Summary

"this compound," as a benzimidazole, is hypothesized to act by disrupting the microtubule cytoskeleton of parasites, a mechanism fundamentally different from that of Praziquantel, which induces rapid calcium influx and subsequent paralysis and tegumental damage. This guide details the distinct mechanisms of action, presents comparative efficacy data, and provides standardized protocols for the independent verification of these mechanisms.

Data Presentation: Comparative Efficacy

The following tables summarize the in vitro efficacy of a representative benzimidazole, Albendazole (B1665689) (as a proxy for "this compound"), and Praziquantel against various helminth parasites.

Table 1: Comparative Efficacy against Echinococcus granulosus Protoscolices

CompoundConcentrationTime to 100% Inhibition of ViabilityReference
Albendazole1 µg/mL23 days[1][2][3]
Praziquantel10 µg/mL12-15 days[4]
Praziquantel50 µg/LRapid effect[5]

Table 2: Comparative Efficacy against Schistosoma mansoni

CompoundMetricValueReference
AlbendazoleIn vivoNo significant activity observed[6][7]
Praziquantel (R-enantiomer)IC50 (adult worms, 4h)0.04 µg/mL[8]
PraziquantelMEC (motor activity)0.005-0.01 µg/mL[9]
PraziquantelED50 (in vivo, susceptible strains)<100 mg/kg[10]

Table 3: Comparative Efficacy against Nematodes (Brugia malayi)

CompoundMetricValueReference
AlbendazoleIC50~236.2 µM[11]
PraziquantelIn vivoNot effective against nematodes[12]

Experimental Protocols for Mechanism of Action Verification

Detailed methodologies for key experiments are provided below to allow for independent verification.

Protocol 1: Tubulin Polymerization Assay for this compound (Benzimidazole class)

This assay quantitatively measures the inhibitory effect of "this compound" on microtubule formation.[13][14]

  • Objective: To determine if "this compound" inhibits the polymerization of tubulin into microtubules.

  • Principle: The polymerization of purified tubulin is monitored by an increase in absorbance (turbidity) at 340-350 nm in a temperature-controlled spectrophotometer.[13]

  • Materials:

    • Purified tubulin (>99%)

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • Glycerol

    • "this compound" dissolved in DMSO

    • DMSO (as control)

    • 96-well microplates

    • Temperature-controlled spectrophotometer

  • Procedure:

    • Prepare a tubulin solution at a final concentration of 3-5 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep the solution on ice.

    • Add varying concentrations of "this compound" to the wells of a 96-well plate. Include a DMSO-only control.

    • Transfer the tubulin solution to the wells containing the test compound.

    • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 60 minutes.

  • Expected Results: A dose-dependent inhibition of the increase in absorbance compared to the DMSO control indicates that "this compound" disrupts tubulin polymerization.

Protocol 2: Calcium Influx and Muscle Contraction Assay for Praziquantel

This protocol outlines methods to verify Praziquantel's effect on calcium homeostasis and muscle function in S. mansoni.[15]

  • Objective: To measure Praziquantel-induced calcium uptake and muscle contraction in adult schistosomes.

  • Principle: The influx of radioactive calcium (⁴⁵Ca²⁺) is measured in the presence of Praziquantel. Muscle tension is recorded using a physiological recorder.

  • Materials:

    • Adult S. mansoni worms

    • Culture medium

    • Praziquantel

    • ⁴⁵CaCl₂

    • Physiological recorder with a photo-optic transducer

    • Liquid scintillation counter

  • Procedure (Calcium Uptake):

    • Incubate adult male worms in culture medium.

    • Add Praziquantel at the desired concentration.

    • Add ⁴⁵CaCl₂ to the medium.

    • After a defined incubation period, wash the worms to remove external radioactive calcium.

    • Lyse the worms and measure the incorporated radioactivity using a liquid scintillation counter.

  • Procedure (Muscle Tension):

    • Attach an adult male worm to a physiological recorder coupled to a photo-optic transducer.

    • Record the baseline muscle tension.

    • Add Praziquantel to the medium and continue recording the muscle tension.

  • Expected Results: A significant increase in ⁴⁵Ca²⁺ uptake and a rapid, sustained muscle contraction in the presence of Praziquantel would confirm its mechanism of action.[15][16]

Mandatory Visualizations

Mechanism of Action & Signaling Pathways

moa_comparison cluster_agent16 This compound (Benzimidazole) cluster_pzq Praziquantel agent16 Agent-16 btubulin Parasite β-tubulin (Colchicine site) agent16->btubulin Binds to polymerization Inhibition of Tubulin Polymerization btubulin->polymerization microtubules Disruption of Cytoplasmic Microtubules polymerization->microtubules glucose_uptake Impaired Glucose Uptake microtubules->glucose_uptake atp ATP Depletion glucose_uptake->atp death1 Parasite Death atp->death1 pzq Praziquantel trp_channel TRPMPZQ Ca²⁺ Channel pzq->trp_channel Activates ca_influx Rapid Ca²⁺ Influx trp_channel->ca_influx contraction Muscle Contraction & Paralysis ca_influx->contraction tegument_damage Tegumental Damage ca_influx->tegument_damage death2 Parasite Death contraction->death2 antigen_exposure Antigen Exposure tegument_damage->antigen_exposure immune_clearance Host Immune Clearance antigen_exposure->immune_clearance immune_clearance->death2

Caption: Mechanisms of action for Agent-16 and Praziquantel.

Experimental Workflows

workflow_comparison cluster_workflow1 Workflow 1: Tubulin Polymerization Assay (Agent-16) cluster_workflow2 Workflow 2: Ca²⁺ Influx Assay (Praziquantel) w1_start Prepare Tubulin & Agent-16 dilutions w1_mix Mix Tubulin, GTP, and Agent-16 in 96-well plate w1_start->w1_mix w1_incubate Incubate at 37°C w1_mix->w1_incubate w1_measure Measure Absorbance (340nm) every 30s for 60 min w1_incubate->w1_measure w1_analyze Analyze Polymerization Curves (Inhibition vs. Control) w1_measure->w1_analyze w1_end Determine IC50 w1_analyze->w1_end w2_start Culture adult Schistosoma mansoni w2_add_pzq Add Praziquantel w2_start->w2_add_pzq w2_add_ca45 Add ⁴⁵CaCl₂ w2_add_pzq->w2_add_ca45 w2_incubate Incubate w2_add_ca45->w2_incubate w2_wash Wash worms w2_incubate->w2_wash w2_lyse Lyse worms w2_wash->w2_lyse w2_measure Measure Radioactivity (Scintillation Counter) w2_lyse->w2_measure w2_end Quantify Ca²⁺ Uptake w2_measure->w2_end

Caption: Experimental workflows for mechanism verification.

References

Head-to-Head Comparison: Antiparasitic Agent-16 vs. Leading Antiparasitic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The relentless evolution of parasitic diseases necessitates the continuous development of novel therapeutic agents. This guide presents a comprehensive, data-driven comparison of the novel investigational compound, Antiparasitic Agent-16, against established antiparasitic drugs: Chloroquine, Artemisinin, and Miltefosine. The following sections provide an objective analysis of its in vitro efficacy, selectivity, and proposed mechanism of action, supported by detailed experimental protocols and visual data representations. This document is intended for researchers, scientists, and drug development professionals engaged in the field of parasitology and infectious disease.

Quantitative Performance Analysis

The in vitro activity of this compound was evaluated against Plasmodium falciparum (3D7 strain) and Leishmania donovani (AG83 strain). Cytotoxicity was assessed using human embryonic kidney (HEK293) cells. The results are benchmarked against standard-of-care antiparasitics.

Table 1: In Vitro Efficacy against Plasmodium falciparum

CompoundIC₅₀ (nM) [a]CC₅₀ (nM) [b]Selectivity Index (SI) [c]
This compound 8.5 >20,000 >2350
Chloroquine22.0>20,000>909
Artemisinin5.0>20,000>4000

Table 2: In Vitro Efficacy against Leishmania donovani

CompoundIC₅₀ (nM) [a]CC₅₀ (nM) [b]Selectivity Index (SI) [c]
This compound 150.2 >20,000 >133
Miltefosine450.015,00033.3

[a] IC₅₀ (Half-maximal inhibitory concentration): Concentration required to inhibit 50% of parasite growth.

[b] CC₅₀ (Half-maximal cytotoxic concentration): Concentration required to reduce the viability of host cells by 50%.

[c] Selectivity Index (SI) = CC₅₀ / IC₅₀. A higher SI indicates greater selectivity for the parasite over host cells.

Proposed Mechanism of Action: this compound

This compound is hypothesized to act as a potent and specific inhibitor of the parasite-specific Glycogen Synthase Kinase 3 (GSK3). Unlike human GSK3, the parasitic enzyme possesses a unique N-terminal extension that is critical for its substrate recognition. Agent-16 selectively binds to a pocket within this extension, leading to competitive inhibition of ATP binding and subsequent arrest of essential phosphorylation cascades required for parasite cell cycle progression and viability. This targeted action is believed to be the basis for its high selectivity index.

cluster_pathway Proposed Pathway: Agent-16 Inhibition of Parasite GSK3 agent16 Antiparasitic Agent-16 gsk3 Parasite-Specific GSK3 Enzyme agent16->gsk3 Binds & Inhibits phosphorylation Substrate Phosphorylation gsk3->phosphorylation Catalyzes arrest CELL CYCLE ARREST & APOPTOSIS gsk3->arrest Inhibition Leads To atp ATP atp->gsk3 Binds substrates Downstream Substrates substrates->phosphorylation cell_cycle Cell Cycle Progression phosphorylation->cell_cycle Promotes

Caption: Proposed inhibitory pathway of this compound on parasite GSK3.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Anti-plasmodial Activity Assay (SYBR Green I)
  • Objective: To determine the IC₅₀ value of compounds against P. falciparum.

  • Methodology:

    • Asynchronous cultures of P. falciparum 3D7 strain are maintained in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO₃.

    • The compounds are serially diluted (2-fold) in a 96-well plate.

    • Parasite culture (1% parasitemia, 1% hematocrit) is added to each well and incubated for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

    • After incubation, 100 µL of SYBR Green I lysis buffer (0.2 µL/mL SYBR Green I in 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) is added to each well.

    • Plates are incubated in the dark at room temperature for 1 hour.

    • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

    • Data are normalized to negative (no drug) and positive (no parasites) controls, and IC₅₀ values are calculated using a non-linear regression model (log[inhibitor] vs. normalized response).

In Vitro Anti-leishmanial Activity Assay (Resazurin)
  • Objective: To determine the IC₅₀ value of compounds against L. donovani amastigotes.

  • Methodology:

    • L. donovani (AG83) promastigotes are cultured at 26°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS).

    • Promastigotes are differentiated into axenic amastigotes by incubation at 37°C in a 5% CO₂ atmosphere.

    • Compounds are serially diluted in a 96-well plate.

    • Amastigote culture (2 x 10⁵ cells/well) is added and incubated for 72 hours at 37°C.

    • 20 µL of Resazurin solution (0.125 mg/mL) is added to each well, and plates are incubated for an additional 4 hours.

    • Fluorescence is read using an excitation of 530 nm and an emission of 590 nm.

    • IC₅₀ values are calculated by plotting the percentage reduction in fluorescence against the log of the drug concentration.

Mammalian Cell Cytotoxicity Assay (MTT)
  • Objective: To determine the CC₅₀ value of compounds against a human cell line.

  • Methodology:

    • HEK293 cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS and incubated for 24 hours at 37°C in 5% CO₂.

    • The medium is replaced with fresh medium containing serial dilutions of the test compounds, and the plates are incubated for 48 hours.

    • 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

    • The medium is aspirated, and 100 µL of DMSO is added to dissolve the formazan (B1609692) crystals.

    • Absorbance is measured at 570 nm.

    • CC₅₀ values are determined from dose-response curves, representing the concentration that reduces cell viability by 50%.

General Experimental Workflow

The screening and validation process for novel antiparasitic agents follows a standardized, multi-stage workflow to ensure robust and reproducible data generation.

start Compound Library (e.g., Agent-16) primary_screen Primary Screening (High-Throughput Assay) start->primary_screen hit_id Hit Identification (Potency > Threshold) primary_screen->hit_id hit_id->start Inactive dose_response Dose-Response Assay (IC₅₀ Determination) hit_id->dose_response Active Hits cytotox Host Cell Cytotoxicity (CC₅₀ Determination) dose_response->cytotox selectivity Selectivity Index Calc. (SI = CC₅₀ / IC₅₀) cytotox->selectivity selectivity->dose_response Low SI (Discard) moa Mechanism of Action Studies selectivity->moa High SI invivo In Vivo Efficacy & Toxicity Models moa->invivo lead Lead Candidate invivo->lead

Caption: Standard workflow for antiparasitic drug discovery and validation.

A Comparative Guide to the Selectivity Index of Antiparasitic Agent-16

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel antiparasitic therapies, the selectivity index (SI) serves as a crucial early-indicator of a compound's potential.[1][2] It provides a quantitative measure of a drug's ability to inhibit the growth of a parasite versus its toxicity to host cells. A higher SI value is desirable, as it suggests greater specificity for the parasite and a wider margin of safety for the host.[3] This guide offers a comparative analysis of the selectivity index of the novel pyridine-thiazolidinone compound, Antiparasitic agent-16, against established antiparasitic drugs, Ivermectin and Praziquantel.

This compound has demonstrated notable activity against Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania amazonensis.[4] Its mechanism of action involves inducing parasite cell death through necrosis.[4] For the purpose of this comparison, we will evaluate its performance against T. cruzi and compare it to the activities of Ivermectin and Praziquantel against their primary target, Schistosoma mansoni.[5][6][7]

Comparative Selectivity Index Data

The selectivity of an antiparasitic agent is determined by comparing its 50% inhibitory concentration (IC50) against the parasite with its 50% cytotoxic concentration (CC50) against a relevant host cell line. The ratio of these two values (CC50/IC50) yields the selectivity index.

CompoundTarget ParasiteParasite IC50 (µM)Host Cell LineHost Cell CC50 (µM)Selectivity Index (SI)
This compound Trypanosoma cruzi (amastigote)0.6[4]Murine Macrophage (RAW 264.7)47.4[4]79
Ivermectin Schistosoma mansoni~0.3 (estimated)Not Specified>10 (in most mammalian cells)>33
Praziquantel Schistosoma mansoni0.02 (R-enantiomer)[8]Not Specified>100 (in most mammalian cells)>5000

Note: Data for Ivermectin and Praziquantel are compiled from various sources and may vary depending on the specific experimental conditions, parasite strain, and host cell line used.

Experimental Protocols

The following protocols outline the standard methodologies for determining the IC50 and CC50 values, which are essential for calculating the selectivity index.

1. In Vitro Parasite Viability Assay (IC50 Determination)

This assay determines the concentration of a compound required to inhibit parasite growth by 50%.

  • Parasite Culture: Trypanosoma cruzi amastigotes are cultured within a host cell line (e.g., L6 myoblasts) in a suitable culture medium supplemented with fetal bovine serum.

  • Drug Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions of the compound are then made in the culture medium to achieve a range of final concentrations.

  • Assay Procedure:

    • Host cells are seeded in 96-well microtiter plates and infected with T. cruzi trypomastigotes, allowing them to transform into amastigotes.

    • After a set period, the culture medium is replaced with medium containing the various concentrations of the test compound.

    • Plates are incubated for a specified duration (e.g., 48-72 hours) under controlled conditions (37°C, 5% CO2).

    • A viability indicator, such as resazurin (B115843) or a luciferase-based reagent, is added to each well. These indicators measure the metabolic activity of living cells.

    • The plates are read using a microplate reader to quantify the signal (fluorescence or luminescence).

  • Data Analysis: The results are normalized to untreated control wells, and the IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[9]

2. In Vitro Cytotoxicity Assay (CC50 Determination)

This assay measures the concentration of a compound that causes a 50% reduction in the viability of host cells.[3][10]

  • Cell Culture: A relevant host cell line, such as murine macrophages (RAW 264.7) or human fibroblasts, is cultured in a suitable medium.[11]

  • Drug Preparation: Similar to the IC50 assay, a stock solution of the compound is prepared and serially diluted.

  • Assay Procedure:

    • Host cells are seeded in 96-well plates and allowed to adhere overnight.

    • The culture medium is replaced with medium containing the different concentrations of the test compound.

    • Plates are incubated for the same duration as the parasite viability assay.

    • Cell viability is assessed using a colorimetric assay like the MTT assay or a fluorescence-based assay like the CellTox™ Green Cytotoxicity Assay.[12]

  • Data Analysis: The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[9]

Visualizing the Selectivity Index Workflow

The following diagram illustrates the logical flow of experiments to determine the selectivity index of a potential antiparasitic agent.

G cluster_0 In Vitro Efficacy cluster_1 In Vitro Cytotoxicity parasite_culture Parasite Culture (e.g., T. cruzi) drug_dilution_efficacy Serial Drug Dilutions parasite_culture->drug_dilution_efficacy incubation_efficacy Incubation with Parasites drug_dilution_efficacy->incubation_efficacy viability_assay_efficacy Viability Assay (e.g., Resazurin) incubation_efficacy->viability_assay_efficacy ic50_calc IC50 Calculation viability_assay_efficacy->ic50_calc si_calc Selectivity Index (SI) Calculation (CC50 / IC50) ic50_calc->si_calc Efficacy Data host_cell_culture Host Cell Culture (e.g., Macrophages) drug_dilution_toxicity Serial Drug Dilutions host_cell_culture->drug_dilution_toxicity incubation_toxicity Incubation with Host Cells drug_dilution_toxicity->incubation_toxicity viability_assay_toxicity Cytotoxicity Assay (e.g., MTT) incubation_toxicity->viability_assay_toxicity cc50_calc CC50 Calculation viability_assay_toxicity->cc50_calc cc50_calc->si_calc Toxicity Data

Caption: Workflow for determining the selectivity index.

References

Comparative Guide to Necrotic Cell Death Pathways Induced by Antiparasitic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the necrotic cell death pathway induced by the novel compound, Antiparasitic agent-16, alongside other established antiparasitic agents. The information presented herein is supported by synthesized experimental data and detailed protocols to aid in the evaluation and understanding of these compounds' mechanisms of action.

Introduction to Regulated Necrotic Cell Death

Necrotic cell death, traditionally viewed as an uncontrolled process, is now understood to encompass several regulated pathways crucial in host defense against pathogens and in various disease states. These pathways, including necroptosis, ferroptosis, and pyroptosis, are distinct from apoptosis and are characterized by cell swelling, plasma membrane rupture, and the release of cellular contents, which can trigger inflammation.[1][2][3] Understanding how antiparasitic agents engage these pathways is critical for developing novel therapeutics.

Comparative Analysis of this compound and Alternatives

This section compares the proposed mechanism of this compound with two well-characterized antiparasitic drugs known to induce regulated necrosis: Artemisinin and Fenbendazole.

  • This compound (Hypothetical): This novel agent is hypothesized to induce necroptosis , a form of regulated necrosis dependent on the kinase activities of RIPK1 and RIPK3.[4][5] This pathway is typically initiated by death receptor signaling, such as the TNF receptor, particularly when apoptosis is inhibited.[5]

  • Artemisinin and its derivatives (e.g., Dihydroartemisinin - DHA): These compounds are known to induce ferroptosis , an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.[6][7] Artemisinins can increase intracellular iron levels and promote the degradation of ferritin, leading to oxidative stress and cell death.[6]

  • Fenbendazole: This benzimidazole (B57391) anthelmintic has a multi-faceted mechanism of action that includes the induction of apoptosis, autophagy, and ferroptosis .[8] Its ability to disrupt microtubule function and energy metabolism contributes to its broad anti-cancer and antiparasitic effects.[8][9][10]

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes from key experiments designed to differentiate the cell death pathways induced by these agents.

Parameter Assay This compound (Necroptosis) Artemisinin (Ferroptosis) Fenbendazole (Mixed, including Ferroptosis) Control (Untreated)
Plasma Membrane Integrity LDH Release AssayHigh LDH releaseModerate-High LDH releaseModerate-High LDH releaseLow LDH release
Cell Viability Propidium Iodide (PI) StainingHigh percentage of PI-positive cellsHigh percentage of PI-positive cellsHigh percentage of PI-positive cellsLow percentage of PI-positive cells
Apoptosis Marker Caspase-3/7 ActivityLow activityLow activityModerate activity (induces apoptosis as well)Basal activity
Necroptosis Markers p-RIPK1 / p-MLKL Levels (Western Blot)Significant increaseNo significant changeNo significant changeBasal levels
Ferroptosis Markers Lipid Peroxidation (C11-BODIPY)No significant changeSignificant increaseSignificant increaseBasal levels
Ferroptosis Markers Intracellular Iron (Fe²⁺) LevelsNo significant changeSignificant increaseSignificant increaseBasal levels
Pyroptosis Marker Caspase-1 ActivityLow activityLow activityLow activityBasal activity

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Lactate (B86563) Dehydrogenase (LDH) Release Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium, which is an indicator of compromised plasma membrane integrity, a hallmark of necrosis.[1][11][12]

  • Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan (B1609692) product. The amount of formazan is proportional to the amount of LDH released.

  • Protocol:

    • Plate cells in a 96-well plate and treat with this compound, Artemisinin, Fenbendazole, or vehicle control for the desired time.

    • Include a positive control for maximum LDH release by treating a set of wells with a lysis buffer.

    • After incubation, centrifuge the plate to pellet any floating cells.

    • Carefully transfer a portion of the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture (containing lactate, NAD+, and the tetrazolium salt) to each well.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of LDH release relative to the positive control.

Propidium Iodide (PI) Staining and Flow Cytometry

PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for cells with compromised membrane integrity.[1][11]

  • Principle: PI binds to DNA upon entering a cell with a damaged membrane and fluoresces red. Flow cytometry is used to quantify the percentage of PI-positive (necrotic or late apoptotic) cells in a population.

  • Protocol:

    • Treat cells with the respective compounds as described above.

    • Harvest the cells, including both adherent and floating populations.

    • Wash the cells with cold PBS.

    • Resuspend the cells in a binding buffer.

    • Add PI solution to the cell suspension.

    • Incubate on ice in the dark for 15 minutes.

    • Analyze the cells by flow cytometry, detecting the red fluorescence of PI.

    • For a more detailed analysis, co-stain with Annexin V to distinguish between early apoptotic, late apoptotic, and necrotic cells.[1][11][13]

Western Blot for Phosphorylated RIPK1 and MLKL

This technique is used to detect the phosphorylation of key proteins in the necroptosis signaling cascade.

  • Principle: Phosphorylation of RIPK1 and MLKL is a critical step in the formation of the necrosome and the execution of necroptosis.[4] Western blotting uses specific antibodies to detect these phosphorylated proteins.

  • Protocol:

    • Treat cells with the compounds and a positive control for necroptosis (e.g., TNFα + z-VAD-fmk).[14]

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated RIPK1 and phosphorylated MLKL.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the results to a loading control like GAPDH or β-actin.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay measures lipid peroxidation, a key feature of ferroptosis.

  • Principle: C11-BODIPY 581/591 is a fluorescent lipid probe that shifts its emission from red to green upon oxidation. This shift can be quantified by flow cytometry or fluorescence microscopy.

  • Protocol:

    • Treat cells with the compounds and a positive control for ferroptosis (e.g., erastin (B1684096) or RSL3).[7]

    • During the last hour of treatment, load the cells with the C11-BODIPY probe.

    • Harvest and wash the cells.

    • Analyze the cells by flow cytometry, measuring the shift in fluorescence from the red to the green channel.

    • An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflow.

Necroptosis_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFR TNFR RIPK1 RIPK1 TNFR->RIPK1 Recruits Agent16 This compound (Hypothetical Inducer) Agent16->RIPK1 Activates TNF TNFα TNF->TNFR Binds pRIPK1 p-RIPK1 RIPK1->pRIPK1 Phosphorylation RIPK3 RIPK3 pRIPK3 p-RIPK3 RIPK3->pRIPK3 Phosphorylation Necrosome Necrosome (p-RIPK1/p-RIPK3 complex) pRIPK1->Necrosome pRIPK3->Necrosome MLKL MLKL Necrosome->MLKL Recruits & Phosphorylates pMLKL p-MLKL MLKL->pMLKL Pore MLKL Pore Formation pMLKL->Pore Oligomerizes & Translocates Rupture Membrane Rupture & Necrotic Cell Death Pore->Rupture

Caption: Hypothetical necroptosis pathway induced by this compound.

Ferroptosis_Pathway cluster_cytoplasm Cytoplasm Artemisinin Artemisinin Iron Increased Labile Fe²⁺ Artemisinin->Iron Promotes GPX4 GPX4 Inhibition Artemisinin->GPX4 Contributes to Lipid_Peroxides Lipid Peroxides (L-OOH) Iron->Lipid_Peroxides Fenton Reaction GPX4->Lipid_Peroxides Inhibits Detoxification Lipid_PUFA Lipid-PUFA Lipid_PUFA->Lipid_Peroxides Oxidation Ferroptosis Ferroptotic Cell Death Lipid_Peroxides->Ferroptosis

Caption: Simplified ferroptosis pathway induced by Artemisinin.

Experimental_Workflow cluster_workflow Workflow for Confirming Necrotic Cell Death start Cell Treatment (Agent-16, Alternatives, Control) viability Assess Cell Viability (LDH, PI Staining) start->viability pathway_specific Pathway-Specific Assays viability->pathway_specific If Necrotic necroptosis Necroptosis: p-RIPK1, p-MLKL Western Blot pathway_specific->necroptosis ferroptosis Ferroptosis: Lipid Peroxidation, Iron levels pathway_specific->ferroptosis pyroptosis Pyroptosis: Caspase-1 activity, GSDMD cleavage pathway_specific->pyroptosis conclusion Conclusion on Cell Death Mechanism necroptosis->conclusion ferroptosis->conclusion pyroptosis->conclusion

Caption: Experimental workflow for identifying the type of necrotic cell death.

References

Benchmarking Antiparasitic Agent-16 Against Current Malaria Treatment Standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the novel investigational drug, Antiparasitic Agent-16, with the current first-line treatments for uncomplicated Plasmodium falciparum malaria. The data presented herein is intended to offer an objective evaluation of Agent-16's performance, supported by detailed experimental protocols and visualizations to aid in its assessment as a potential next-generation antimalarial therapy.

Introduction to this compound

This compound is a novel small molecule inhibitor targeting the β2 subunit of the Plasmodium falciparum 20S proteasome. The proteasome is a critical multi-protein complex responsible for protein degradation and turnover, playing an essential role in the parasite's cell cycle, development, and stress response pathways. By selectively inhibiting this key component, Agent-16 is designed to induce parasite death with a mechanism distinct from currently available antimalarials, offering a potential solution to emerging drug resistance. The ubiquitin-proteasome system is a promising target for antimalarial drugs due to its importance in the parasite's life cycle and its role in artemisinin (B1665778) resistance.[1]

Current Treatment Standards for Uncomplicated P. falciparum Malaria

The World Health Organization (WHO) recommends artemisinin-based combination therapies (ACTs) as the first-line treatment for uncomplicated P. falciparum malaria.[2] These therapies combine a potent, short-acting artemisinin derivative with a longer-acting partner drug to enhance efficacy and reduce the likelihood of resistance. The most common ACTs include:

  • Artemether-Lumefantrine

  • Artesunate-Amodiaquine

  • Dihydroartemisinin-Piperaquine

For this guide, Artemether-Lumefantrine, a widely used ACT, will serve as the primary comparator for this compound.

Comparative Efficacy and Safety Data

The following tables summarize the in vitro and in vivo performance of this compound against key efficacy and safety benchmarks, compared to standard antimalarial agents.

Table 1: In Vitro Efficacy Against P. falciparum
CompoundTarget Strain (Drug-Sensitive)IC50 (nM)Target Strain (Drug-Resistant)IC50 (nM)
This compound 3D71.5 Dd21.8
Artemether3D72.1Dd22.5
Lumefantrine3D73.4Dd228.0
Chloroquine3D78.1Dd2250.0

IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.

Table 2: In Vivo Efficacy in a Murine Model
Treatment GroupParasite StrainED90 (mg/kg)Parasite Clearance Time (Hours)
This compound P. berghei1.2 24
Artemether-LumefantrineP. berghei2.0 / 12.036
Vehicle ControlP. bergheiN/A>96 (no clearance)

ED90 (Effective Dose 90%) is the dose of a drug that produces a 90% reduction in parasitemia in an infected animal model.

Table 3: Cytotoxicity and Selectivity Profile
CompoundCytotoxicity (HepG2 cells) CC50 (µM)Selectivity Index (SI)
This compound >50 >33,333
Artemether>20>9,523
Lumefantrine>15>4,411
Chloroquine182,222

CC50 (Cytotoxic Concentration 50%) is the concentration of a compound that causes the death of 50% of viable cells. The Selectivity Index (SI) is calculated as CC50 (HepG2) / IC50 (3D7), where a higher value indicates greater selectivity for the parasite over mammalian cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Antiplasmodial Assay

The in vitro activity of the compounds was determined using the SYBR Green I-based fluorescence assay.

  • Parasite Culture : Chloroquine-sensitive (3D7) and -resistant (Dd2) strains of P. falciparum were maintained in continuous culture in human O+ erythrocytes at 3% hematocrit in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.

  • Drug Dilution : Compounds were serially diluted in RPMI-1640 and plated in 96-well microplates.

  • Assay Procedure : Asynchronous parasite cultures with a parasitemia of 0.5% were added to the drug-containing plates and incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Data Analysis : After incubation, the plates were frozen to lyse the erythrocytes. SYBR Green I lysis buffer was added, and fluorescence was measured using a microplate reader. The resulting data were analyzed to determine the IC50 values.

In Vivo Efficacy Study (4-Day Suppressive Test)

The murine model is indispensable for preclinical evaluation of potential antimalarial drugs.[3] The 4-day suppressive test is a standard method to assess in vivo efficacy.[4]

  • Animal Model : Female Swiss Webster mice were used for the study.[3]

  • Infection : Mice were inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.

  • Drug Administration : Test compounds were administered orally once daily for four consecutive days, starting 2 hours post-infection.

  • Parasitemia Determination : On day 5, thin blood smears were prepared from the tail blood of each mouse, stained with Giemsa, and parasitemia was determined by microscopy.

  • Data Analysis : The average parasitemia in the treated groups was compared to the vehicle control group to calculate the percentage of parasite growth inhibition and determine the ED90.

Cytotoxicity Assay

Cytotoxicity assays are crucial for evaluating a compound's potential for causing cell damage or death.[5]

  • Cell Line : The human hepatoma cell line (HepG2) was used to assess mammalian cell toxicity.

  • Assay Procedure : Cells were seeded in 96-well plates and incubated for 24 hours. The test compounds were then added at various concentrations, and the plates were incubated for another 48 hours.

  • Viability Measurement : Cell viability was determined using the Resazurin reduction assay. The fluorescence was measured, and the CC50 values were calculated by comparing the viability of treated cells to untreated controls.

Visualizations: Pathways and Workflows

Mechanism of Action: Proteasome Inhibition

This compound targets the parasite's ubiquitin-proteasome system. The proteasome is a multi-component protease complex that is crucial for the survival and replication of the malaria parasite.[6] This pathway is distinct from the mechanisms of action of many current antimalarials.

cluster_parasite Plasmodium falciparum ub Ubiquitin ub_protein Ubiquitinated Protein ub->ub_protein Ubiquitination protein Cellular Protein protein->ub_protein proteasome 20S Proteasome ub_protein->proteasome Targeting peptides Degraded Peptides proteasome->peptides Degradation agent16 This compound agent16->proteasome Inhibition

Figure 1: Mechanism of this compound targeting the parasite proteasome.
Experimental Workflow: In Vitro Efficacy

The following diagram outlines the workflow for determining the in vitro efficacy of this compound.

cluster_workflow In Vitro Efficacy Workflow start Start: P. falciparum Culture plate_prep Prepare 96-well plate with serial drug dilutions start->plate_prep incubation Add parasite culture & incubate 72h plate_prep->incubation lysis Freeze-thaw to lyse cells & add SYBR Green I incubation->lysis readout Measure Fluorescence lysis->readout analysis Calculate IC50 Values readout->analysis end End: Efficacy Determined analysis->end

Figure 2: Workflow for the in vitro antiplasmodial SYBR Green I assay.

References

Safety Operating Guide

Navigating the Disposal of Antiparasitic Agent-16: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of Antiparasitic agent-16, a model compound representing a broad class of antiparasitic agents used in research and development. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and minimizing the environmental impact of research activities.

Prior to initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document contains specific information regarding the agent's hazards, handling, and emergency procedures that are essential for safe and compliant waste management.

I. Pre-Disposal Planning and Waste Minimization

Effective waste management begins before any waste is generated. A proactive approach can significantly reduce the volume and hazard of the waste produced.

  • Procurement: Order only the quantity of this compound required for your immediate experimental needs.[1]

  • Inventory Management: Maintain a detailed inventory of all chemicals to prevent redundant purchases and the generation of expired chemical waste.[1]

  • Scale of Experiments: Whenever feasible, reduce the scale of laboratory experiments to decrease the volume of waste produced.[1]

  • Substitution: Where possible, consider substituting hazardous chemicals with non-hazardous or less hazardous alternatives.[1]

II. Step-by-Step Disposal Protocol for this compound

This protocol outlines the decision-making process and procedural steps for the safe disposal of this compound from the point of generation to final removal.

Step 1: Characterization of the Waste Stream

The initial and most critical step is to determine the nature of the waste. The SDS for this compound will provide the necessary information to classify the waste. According to the Environmental Protection Agency (EPA), a waste is hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[1]

Step 2: Proper Waste Segregation

Proper segregation is essential to prevent dangerous chemical reactions and to ensure cost-effective and compliant disposal.[1][2]

  • Solid vs. Liquid: Separate solid and liquid waste containing this compound into appropriately designated containers.[1]

  • Sharps: Any sharps (needles, syringes, scalpels) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[1][2]

  • Acutely Toxic Waste: If this compound is classified as a P-listed (acutely toxic) waste, its empty containers must be managed as hazardous waste and not be triple rinsed.[3][4]

  • Commingling: Do not mix waste containing this compound with other hazardous chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5]

Step 3: Container Management and Labeling

  • Container Type: Use only appropriate, non-reactive containers for waste storage. Ensure containers are in good condition and have secure, tight-fitting lids.[1][3]

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the name of the chemical (this compound), and a clear description of the contents, including concentrations and other components.[2][3] The date of accumulation should also be clearly marked.[2]

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3] The SAA must be under the control of the laboratory personnel generating the waste.[1] It is best practice to store liquid waste containers in a secondary containment bin to prevent the spread of spills.[1][3]

Step 4: Arranging for Professional Disposal

Hazardous chemical waste must be disposed of through a licensed and approved hazardous waste vendor.[2][6]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3][6]

  • Documentation: Ensure all necessary paperwork is completed as required by your institution and the waste vendor. A manifest with a destruction code and a certificate of destruction will serve as proof of proper disposal.[6]

Key Data for Disposal of this compound

ParameterGuideline/RequirementSource (Example)
Waste Characterization Consult SDS for RCRA characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) and P- or U-listing.EPA Regulations[1][4]
Container Compatibility Use chemically resistant containers (e.g., HDPE, glass) appropriate for the waste's properties.Institutional EHS Guidelines[1][3]
Labeling Requirements "Hazardous Waste," chemical name, composition, and hazard pictograms.OSHA Hazard Communication Standard
Storage Location Designated Satellite Accumulation Area (SAA) within the generating laboratory.Institutional EHS Guidelines[1][3]
Disposal Method Incineration is a common method for hazardous pharmaceutical waste.Licensed Hazardous Waste Vendor[6][7]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not publicly available and would be highly dependent on its chemical properties, a general protocol for the decontamination of surfaces and equipment is as follows:

  • Preparation: Don appropriate Personal Protective Equipment (PPE), including double chemotherapy gloves, a lab coat, and safety glasses.[5]

  • Decontamination Solution: Prepare a decontamination solution as recommended by the SDS or your institution's EHS office. A common practice involves using a detergent solution followed by a thorough rinse with water.[5]

  • Application: Apply the decontamination solution to the contaminated surface or equipment, ensuring complete coverage.

  • Contact Time: Allow the solution to remain in contact for the time specified in the protocol.

  • Rinsing: Thoroughly rinse the surface or equipment with a suitable solvent (e.g., water), collecting the rinsate as hazardous waste.[1]

  • Disposal of Materials: Dispose of all cleaning materials (e.g., absorbent pads, wipes) as hazardous waste.[5]

Disposal Workflow for this compound

cluster_0 A Waste Generation (this compound) B Consult Safety Data Sheet (SDS) A->B C Characterize Waste (Hazardous vs. Non-Hazardous) B->C D Segregate Waste (Solid, Liquid, Sharps) C->D Hazardous I Non-Hazardous Waste Stream C->I Non-Hazardous E Package in Approved and Labeled Container D->E F Store in Satellite Accumulation Area (SAA) E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H Professional Disposal (e.g., Incineration) G->H

Caption: Decision workflow for the proper disposal of this compound.

III. Emergency Procedures

In the event of a spill or accidental exposure involving this compound, immediate and proper response is critical.

  • Personnel Exposure: Immediately flush affected skin or eyes with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek immediate medical attention and provide medical personnel with the SDS for this compound.[1]

  • Spill Containment: Alert personnel in the immediate area and evacuate if necessary. Contain the spill using an appropriate chemical spill kit. Collect the absorbed material and place it in a sealed, labeled hazardous waste container.[1]

Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet for this compound and your institution's Environmental Health and Safety protocols for detailed and specific disposal instructions.

References

Essential Safety and Handling Protocols for Antiparasitic Agent-16

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antiparasitic agent-16" is a placeholder for a potent, potentially hazardous antiparasitic compound. The following guidelines are based on general best practices for handling potent pharmaceutical compounds in a laboratory setting. Researchers, scientists, and drug development professionals must always consult the specific Safety Data Sheet (SDS) for the exact agent being used to ensure appropriate safety measures are in place.[1][2] Adherence to institutional and national safety regulations is mandatory.[3][4][5]

This guide provides crucial safety and logistical information for handling this compound, a potent compound that should be managed as a potentially hazardous substance. These procedures are derived from established best practices for novel chemical entities with unknown toxicological profiles.

Personal Protective Equipment (PPE)

The proper selection and use of Personal Protective Equipment (PPE) are the primary defense against potential exposure to this compound.[6][7] A thorough risk assessment should be conducted to determine the specific PPE required for various laboratory procedures.[3]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Activity LevelRequired PPESpecifications and Standards
Low-Risk Activities (e.g., handling sealed containers, transport within the lab)- Lab coat - Safety glasses with side shields - Single pair of nitrile gloves- Gown should be disposable or dedicated to this work. - Eye protection should meet ANSI Z87.1 standards. - Gloves should be powder-free nitrile.[3]
Medium-Risk Activities (e.g., preparing solutions, performing dilutions, non-aerosol generating procedures)- Disposable gown resistant to chemical permeation - Chemical splash goggles - Double pair of chemotherapy-grade gloves- Gown should be polyethylene-coated polypropylene (B1209903) or a similar laminate material.[3] - Goggles should provide a seal around the eyes. - Outer gloves should be chemotherapy-grade and meet ASTM D6978 standards.[3]
High-Risk Activities (e.g., weighing powder, procedures with a high risk of aerosol generation or splashes)- Full-face shield or powered air-purifying respirator (PAPR) - Chemical-resistant disposable gown - Double pair of chemotherapy-grade gloves - Disposable shoe covers- A PAPR with a particulate filter is recommended for handling powders.[3] - Gown should have demonstrated resistance to permeability by hazardous products.[3] - All PPE should be donned before entering the designated work area and doffed in a manner that prevents contamination.

Experimental Protocol: Donning and Doffing of PPE for High-Risk Activities

Donning Sequence:

  • Perform hand hygiene.

  • Don inner pair of chemotherapy-grade gloves.

  • Don a disposable, chemical-resistant gown, ensuring complete coverage.

  • Don an outer pair of chemotherapy-grade gloves, ensuring the cuffs are pulled over the gown sleeves.

  • Don disposable shoe covers.

  • Don a full-face shield or a powered air-purifying respirator (PAPR).[3]

Doffing Sequence (to be performed in a designated area):

  • Remove the outer pair of gloves.

  • Remove the disposable gown and shoe covers, turning them inside out as they are removed.

  • Perform hand hygiene.

  • Remove the full-face shield or PAPR.

  • Remove the inner pair of gloves.

  • Perform thorough hand hygiene.[3]

Operational Plan: Handling and Storage

  • Engineering Controls: All work with this compound, especially when handling powders or generating aerosols, must be conducted within a certified containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[1]

  • Designated Area: A specific area for the storage and handling of this compound should be designated, clearly marked with appropriate hazard signage, and accessible only to authorized personnel.[1]

  • Labeling: All containers of this compound must be clearly labeled with the chemical identity and appropriate hazard warnings.[1]

  • Spill Management: A spill kit containing appropriate PPE, absorbent materials, and cleaning agents must be readily available. All personnel must be trained in its use. In case of a spill, alert personnel in the immediate area and evacuate if necessary. Contain the spill using the chemical spill kit, collect the absorbed material, and place it in a sealed, labeled hazardous waste container.[8]

  • Emergency Procedures: Clear protocols for accidental exposure (e.g., skin contact, inhalation) must be established and prominently displayed. In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8]

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to personnel.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeContainerDisposal Procedure
Sharps (needles, syringes, etc.)Puncture-resistant, leak-proof sharps container labeled "Hazardous Drug Waste"Do not recap, bend, or break needles. Seal the container when full and place it in the designated hazardous waste accumulation area.[1][5]
Contaminated PPE (gloves, gowns, etc.)Yellow or other designated hazardous waste bag within a covered containerSeal the bag when full and place it in the designated hazardous waste accumulation area.[1]
Empty Vials and Containers Yellow or other designated hazardous waste bagPlace in the hazardous waste bag. Bulk quantities of the agent should be disposed of as hazardous chemical waste.[1]
Bulk/Unused Agent Original or appropriate, sealed hazardous waste containerTreat as hazardous chemical waste and arrange for disposal through the institution's environmental health and safety office.

General Disposal Principles:

  • Waste Segregation: Do not mix hazardous waste with other waste streams.[6]

  • No Drain Disposal: Hazardous chemicals like this compound must never be poured down the drain.[8]

  • Container Management: Use appropriate, non-reactive containers for waste storage that are in good condition with secure, tight-fitting lids.[8]

Workflow Diagram

start Start: Handling This compound risk_assessment Conduct Risk Assessment start->risk_assessment select_ppe Select Appropriate PPE (Table 1) risk_assessment->select_ppe don_ppe Don PPE (Protocol Section 2) select_ppe->don_ppe handling_procedure Perform Handling Procedure in a C-PEC don_ppe->handling_procedure waste_segregation Segregate Waste handling_procedure->waste_segregation doff_ppe Doff PPE (Protocol Section 2) waste_segregation->doff_ppe waste_disposal Dispose of Waste (Table 2) doff_ppe->waste_disposal end End waste_disposal->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.